1-(Isopropylsulfonyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXAFSYDJOFYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626489 | |
| Record name | 1-(Propane-2-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534615-34-4 | |
| Record name | 1-(Propane-2-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 1-(Isopropylsulfonyl)piperazine
An In-Depth Technical Guide to 1-(Isopropylsulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic organic compound featuring a piperazine ring functionalized with an isopropylsulfonyl group. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block and a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including enhanced solubility and tunable basicity imparted by the combination of the piperazine and sulfonyl moieties, make it an invaluable synthon for developing novel therapeutics.[1][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its significant role in the design and development of drugs targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[3][4]
Introduction: The Significance of a Versatile Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of drug discovery, present in numerous FDA-approved medications.[1][5][6][7] The introduction of a sulfonyl group, as in this compound, further refines the properties of this scaffold. The isopropylsulfonyl group is an electron-withdrawing group that modulates the basicity of the adjacent nitrogen atom, while also enhancing solubility and metabolic stability.[3] This combination creates a versatile platform for synthesizing compound libraries with diverse pharmacological activities. The secondary amine on the piperazine ring provides a reactive handle for further chemical modification, allowing for the strategic introduction of various pharmacophores to optimize drug-target interactions and pharmacokinetic profiles.[1][2]
Physicochemical Properties and Characterization
Understanding the fundamental properties of this compound is critical for its effective use in synthesis and drug design. The interplay between the basic piperazine ring and the polar sulfonyl group governs its behavior in chemical and biological systems.
Key Physicochemical Data
| Property | Value / Description | Source(s) |
| CAS Number | 534615-34-4 | [3] |
| Molecular Formula | C₇H₁₆N₂O₂S | [3] |
| Molecular Weight | 192.28 g/mol | [3] |
| IUPAC Name | 1-propan-2-ylsulfonylpiperazine | [3] |
| Appearance | Light yellow to yellow solid | |
| pKa | 6.5 - 8.5 (Estimated for the secondary amine) | [3] |
| Solubility | Excellent in polar organic solvents (Methanol, DMSO); Limited in non-polar solvents (Hexane).[3] | [3] |
| pH-Dependent Solubility | Exhibits enhanced aqueous solubility under acidic conditions (pH < 6) due to protonation of the secondary nitrogen.[3] | [3] |
Structural and Conformational Analysis
The molecular architecture of this compound consists of a six-membered piperazine ring, which predominantly adopts a stable chair conformation to minimize steric strain.[3] The isopropylsulfonyl group is attached to one of the nitrogen atoms, creating a tertiary sulfonamide, while the other nitrogen remains a secondary amine.[3] This secondary amine is the primary site of basicity and the key point for subsequent synthetic elaboration.[3]
Analytical Characterization Protocols
The identity, purity, and stability of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the characteristic signals for the isopropyl protons and the piperazine ring protons. Purity is often quantified via NMR, with standards typically requiring ≥95.0%.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound, verifying its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing purity. As the piperazine core lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be employed to enhance UV detection for quantitative analysis.[8]
Synthesis and Manufacturing
The most common and direct method for synthesizing this compound is through the nucleophilic substitution reaction between piperazine and isopropylsulfonyl chloride.
General Synthesis Pathway
The reaction involves the sulfonylation of one of the nitrogen atoms of piperazine. An excess of piperazine can be used to act as both the reactant and the base to neutralize the hydrochloric acid byproduct. Alternatively, an external base such as triethylamine or potassium carbonate is often added to improve yield and simplify purification.[3][9][10]
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol: Direct Sulfonation
This protocol describes a robust method for lab-scale synthesis.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperazine (2.0 equivalents) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Dissolve isopropylsulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring piperazine mixture over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water to remove any remaining piperazine hydrochloride and excess piperazine.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield this compound as a solid.[10]
Role in Medicinal Chemistry and Drug Development
The sulfonylpiperazine moiety is a privileged structure that imparts favorable properties to drug candidates, influencing their pharmacodynamic and pharmacokinetic profiles.
Pharmacokinetic Optimization
-
Solubility and Bioavailability: The inherent polarity of the piperazine ring and the sulfonyl group often increases the aqueous solubility of a parent molecule, which is a critical factor for achieving good oral bioavailability.[1][3]
-
Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, enhancing the in vivo stability and half-life of drugs containing this moiety.
-
P-glycoprotein (P-gp) Inhibition: Certain piperazine derivatives have been shown to be inhibitors of the P-gp efflux pump.[11][12] This action can increase the bioavailability of co-administered drugs that are P-gp substrates, such as the anticancer agent paclitaxel.[11][12][13]
Pharmacodynamic Applications
The this compound scaffold serves as a versatile linker or core element in drugs targeting various biological systems.
Caption: Role of the piperazine scaffold as a linker in drug-target interactions.
-
Oncology: In cancer therapeutics, particularly kinase inhibitors, the piperazine ring often functions as a central scaffold connecting key pharmacophoric fragments that bind to different regions of the ATP-binding pocket of a target kinase.[1]
-
Infectious Diseases: Piperazine sulfonamides have been designed and synthesized as highly potent HIV-1 protease inhibitors.[14][15] Derivatives have also been investigated for broader antimicrobial activities against various bacterial and fungal strains.[3][16]
-
Central Nervous System (CNS) Disorders: The piperazine core is prevalent in drugs targeting CNS disorders.[4] Piperazine sulfonamides have been developed as BACE1 inhibitors for the potential treatment of Alzheimer's disease.[17]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on the parent compound, piperazine, and structurally related chemicals.
-
General Hazards: Piperazine is classified as a corrosive material that can cause severe skin burns and eye damage.[18] It may also cause allergic skin or respiratory reactions.[18][19] Related compounds are often flammable.[18][20]
-
Handling: Use this compound only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3][22]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention.[22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[21][22]
-
Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21][22]
-
Conclusion and Future Perspectives
This compound is a quintessential example of a "privileged" molecular scaffold that continues to empower drug discovery efforts. Its robust synthesis, versatile reactivity, and ability to confer favorable physicochemical and pharmacokinetic properties make it a valuable asset for medicinal chemists. Future research will likely focus on incorporating this scaffold into novel chemical entities for underexplored biological targets. The development of more efficient, scalable, and greener synthetic routes will further enhance its utility. As our understanding of structure-activity and structure-property relationships deepens, the strategic application of this compound and its derivatives will undoubtedly lead to the discovery of next-generation therapeutics.
References
-
McCauley, J. A., et al. (2017, November 13). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cumming, J. N., et al. (2010, May 1). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
McCauley, J. A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health. Available at: [Link]
-
Saeed, A., et al. (2017, March 23). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Available at: [Link]
-
Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Piperazine, anhydrous. Available at: [Link]
-
Londers, J. S., et al. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kamal, A., et al. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. PubMed. Available at: [Link]
-
Choi, Y. H., et al. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]
-
PrepChem.com. Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Available at: [Link]
-
Choi, Y. H., et al. (2019, January 1). Effects of piperazine derivative on paclitaxel pharmacokinetics. Ewha Womans University. Available at: [Link]
-
Analytical Methods. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
ChemEurope.com. Piperazine. Available at: [Link]
-
de la Torre-Roche, R., & Garcia-Sosa, A. T. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Future Medicinal Chemistry. Available at: [Link]
-
del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available at: [Link]
-
Singh, U. P., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]
-
Choi, Y. H., et al. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed. Available at: [Link]
-
Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. PubMed. Available at: [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. Medium. Available at: [Link]
-
Londers, J. S., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available at: [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
PharmaCompass.com. 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). ResearchGate. Available at: [Link]
-
Dinis-Oliveira, R. J. (2023). Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate. Available at: [Link]
-
De Paoli, G., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 534615-34-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. mmbio.byu.edu [mmbio.byu.edu]
- 22. fishersci.com [fishersci.com]
1-(Isopropylsulfonyl)piperazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine Scaffold and the Role of 1-(Isopropylsulfonyl)piperazine
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a wide array of pharmaceuticals stems from its unique physicochemical properties, including its ability to enhance aqueous solubility and bioavailability, crucial for optimizing the pharmacokinetic profiles of drug candidates.[3][4][5] The stable chair conformation of the piperazine ring provides a rigid scaffold for orienting pharmacophoric groups, while its synthetic tractability allows for straightforward derivatization at both nitrogen positions.[3][6]
This compound emerges as a significant building block within this privileged class of compounds. The incorporation of the isopropylsulfonyl group at one of the nitrogen atoms modulates the electronic and steric properties of the piperazine core, offering a valuable intermediate for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, properties, synthesis, and potential applications, with a focus on providing actionable insights for laboratory professionals.
Part 1: Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
This compound is characterized by a piperazine ring substituted with an isopropylsulfonyl group on one of the nitrogen atoms.[1] This substitution results in a tertiary sulfonamide and a secondary amine within the heterocyclic ring.
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 534615-34-4 | [1] |
| Molecular Formula | C₇H₁₆N₂O₂S | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| Canonical SMILES | CC(C)S(=O)(=O)N1CCNCC1 | [1] |
| InChI | InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | [1] |
| InChIKey | LCXAFSYDJOFYKE-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Hygroscopicity | Hygroscopic, readily absorbs moisture | [1] |
| Aqueous Solubility | Moderate, with estimates exceeding 1000 mg/L.[1] Solubility is pH-dependent, increasing in acidic conditions due to protonation of the secondary amine.[1] | [1] |
| Organic Solvent Solubility | Excellent solubility in polar organic solvents (methanol, ethanol, DMSO); good compatibility with moderately polar solvents (acetone, THF, ethyl acetate); limited solubility in non-polar solvents (hexane, diethyl ether).[1] | [1] |
| pKa | Estimated to be in the range of 6.5-8.5 for the secondary amine nitrogen.[1] This is influenced by the electron-withdrawing effect of the sulfonyl group. | [1] |
Part 2: Synthesis and Reactivity
Synthetic Routes
The most common and practical synthesis of this compound involves the direct sulfonylation of piperazine with isopropylsulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.
Diagram 2: Synthesis of this compound
A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-sulfonylation of piperazines.
Materials:
-
Piperazine
-
Isopropylsulfonyl chloride (2-Propanesulfonyl chloride)[7]
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Water
-
Saturated aqueous brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (typically in excess to minimize disubstitution) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine to the piperazine solution.
-
Addition of Sulfonyl Chloride: Add isopropylsulfonyl chloride dropwise to the cooled solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or until reaction completion is confirmed by TLC or LC-MS.[8]
-
Work-up:
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.[8]
-
If necessary, purify the product by silica gel column chromatography.
-
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine favors the formation of the monosubstituted product by increasing the statistical probability of the sulfonyl chloride reacting with an unsubstituted piperazine molecule.
-
Base: A base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
-
Aprotic Solvent: Dichloromethane is a common choice as it is a good solvent for the reactants and does not participate in the reaction.
-
Controlled Addition at Low Temperature: This helps to manage the exothermic nature of the reaction and minimize potential side reactions.
Reactivity Profile
The reactivity of this compound is dictated by the presence of the secondary amine. This nitrogen is nucleophilic and can participate in a variety of chemical transformations.
-
N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination.[6] This is a common strategy for introducing further diversity into molecules based on this scaffold.
-
N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivative.
-
Nucleophilic Substitution: While the sulfonyl group itself can be a target for nucleophilic substitution, this typically requires harsh conditions. The primary reactivity lies with the secondary amine.[1]
-
Condensation Reactions: The secondary amine can participate in condensation reactions with aldehydes and ketones to form more complex structures.[1]
Part 3: Spectroscopic Characterization
A thorough spectroscopic analysis is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9] For this compound, the key expected signals in ¹H and ¹³C NMR are as follows:
Expected ¹H NMR Signals:
-
A doublet corresponding to the two methyl groups of the isopropyl moiety.
-
A multiplet (septet) for the single proton of the isopropyl group.
-
Two sets of multiplets corresponding to the methylene protons of the piperazine ring.
-
A broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
A signal for the methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
Signals for the carbon atoms of the piperazine ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[9] For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 193.29.
Part 4: Applications in Research and Drug Discovery
The piperazine moiety is a "privileged scaffold" in drug discovery, and this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1][3][5]
Potential Research Areas:
-
Medicinal Chemistry: The compound is a building block for synthesizing novel molecules targeting various diseases, including cancer and infectious diseases.[1] The piperazine core is found in numerous approved drugs, and modifications at the secondary amine of this compound allow for the exploration of new chemical space.[2][4][10]
-
Agrochemicals: Derivatives of piperazine are being investigated for their potential as acaricides and insecticides.[1]
-
Material Science: The unique bonding properties conferred by the sulfonyl group and the piperazine ring may be exploited in the development of new materials.[1]
Part 5: Safety and Handling
Proper safety precautions are essential when handling this compound and its precursors.
General Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.[11][12]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Due to its hygroscopic nature, protect from moisture.[1][13]
Precursor Hazards:
-
Piperazine: Can cause severe skin burns and eye damage, and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[13][14]
-
Isopropylsulfonyl chloride: Is corrosive and causes severe skin burns and eye damage.[15][16] It is also sensitive to moisture.[15]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and other areas of chemical research. Its synthesis is straightforward, and its reactivity is well-defined, making it an attractive building block for the creation of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.
References
- This compound | 534615-34-4. (2023, August 15). Smolecule.
- 1-(PROPANE-2-SULFONYL)-PIPERAZINE synthesis. Chemicalbook.
- SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.
- SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- Piperazine. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
- 1-Isopropylpiperazine | C7H16N2 | CID 78013. PubChem.
- Piperazine, 1-(propylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)-. SpectraBase.
- piperazine, 1-(3-cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)-. SpectraBase.
- 1-Isopropylpiperazine 97 4318-42-7. Sigma-Aldrich.
- 1-Isopropylpiperazine | 4318-42-7. (2025, September 25). ChemicalBook.
- Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. PrepChem.com.
- Piperazine. Wikipedia.
- 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY D
- 1-ISO PROPYL PIPERAZINE. CDH Fine Chemical.
- Piperazine (CAS 110-85-0). Chemical & Physical Properties by Cheméo.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 2-Propanesulfonyl chloride 97 10147-37-2. Sigma-Aldrich.
- Spectroscopic Analysis of Piperazine Compounds: Applic
- CAS 10147-37-2: 2-Propanesulfonyl chloride. CymitQuimica.
- The Significance of Piperazine Deriv
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
- 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE. PharmaCompass.com.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161. PubChem.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Piperazine synthesis. Organic Chemistry Portal.
- Synthesis of 1-(4-isopropylbenzyl)piperazine 9.
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025, August 10).
- Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15).
- 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408. PubChem.
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 异丙基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 1-(PROPANE-2-SULFONYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 16. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Isopropylsulfonyl)piperazine (CAS 534615-34-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful research and development. It informs everything from initial screening and synthesis to formulation and in vivo studies. This guide is intended to provide a deep dive into the essential characteristics of 1-(Isopropylsulfonyl)piperazine, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of data points to explore the "why" behind its behavior, offering insights that I trust will be invaluable to your work.
Molecular Identity and Structure
This compound is a heterocyclic compound featuring a piperazine ring functionalized with an isopropylsulfonyl group.[1] This structural arrangement imparts a unique combination of properties that make it a valuable building block in the synthesis of novel therapeutic agents. The piperazine moiety, a common scaffold in numerous approved drugs, offers a flexible yet constrained framework, while the isopropylsulfonyl group can influence solubility, metabolic stability, and target engagement.[1]
The fundamental identifiers for this compound are as follows:
-
CAS Number: 534615-34-4
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₆N₂O₂S
-
Molecular Weight: 192.28 g/mol [1]
-
Canonical SMILES: CC(C)S(=O)(=O)N1CCNCC1
The structure of this compound is characterized by a six-membered piperazine ring in a stable chair conformation.[1] The isopropylsulfonyl group is attached to one of the nitrogen atoms, creating a sulfonamide linkage. The other nitrogen atom of the piperazine ring remains a secondary amine, providing a site for further chemical modification.
Physicochemical Properties: A Comprehensive Overview
A thorough grasp of a compound's physicochemical properties is critical for predicting its behavior in various experimental and physiological settings. The following table summarizes the known and estimated properties of this compound.
| Property | Value/Description | Source(s) |
| Physical Appearance | White to off-white crystalline powder. | [1] |
| Melting Point | Estimated to be in the range of 80-120 °C (based on related compounds). | [1] |
| Boiling Point | Estimated to be >200 °C. | [1] |
| Solubility | Moderate water solubility, which increases in acidic conditions. | [1] |
| pKa | Estimated to be in the range of 6.5-8.5. | [1] |
| LogP | No experimentally determined value found. Predicted values may vary. | |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [1] |
Expert Insights: The estimated pKa in the physiological range suggests that this compound will exist as a mixture of ionized and non-ionized forms at physiological pH. This has important implications for its membrane permeability and potential for off-target interactions. The hygroscopic nature of the compound necessitates careful handling and storage under anhydrous conditions to ensure its stability and prevent degradation.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several established methods in organic chemistry. A common and direct approach is the sulfonylation of piperazine .
Workflow for Direct Sulfonylation:
Caption: A generalized workflow for the direct sulfonylation of piperazine.
Experimental Protocol: Direct Sulfonylation
-
Dissolution: Dissolve piperazine in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel.
-
Addition of Base: Add a tertiary amine base, like triethylamine, to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction.
-
Addition of Sulfonyl Chloride: Slowly add isopropylsulfonyl chloride to the cooled solution with continuous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for a specified period, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Other synthetic strategies include one-pot syntheses and microwave-assisted methods, which can offer advantages in terms of reaction time and yield.[1]
Biological Activity and Potential Applications
While specific studies on the biological targets and mechanism of action of this compound are limited, the broader class of piperazine derivatives is well-established in drug discovery.[2][3] The piperazine scaffold is present in a wide array of drugs with diverse therapeutic applications, including anticancer and anti-infective agents.[1]
Derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: The piperazine moiety is a common feature in molecules designed to target various cancer-related pathways.
-
Antimicrobial Agents: The structural features of this compound make it a candidate for development into new antibacterial or antifungal drugs.[1]
-
Central Nervous System (CNS) Agents: Piperazine derivatives have a long history of use in the development of drugs targeting CNS disorders.
Hypothesized Mechanism of Action:
Based on the known pharmacology of related piperazine compounds, it is plausible that this compound or its derivatives could interact with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The specific nature of these interactions would be determined by the overall three-dimensional structure of the molecule and the nature of any further substitutions on the piperazine ring.
Caption: A conceptual diagram illustrating the potential biological mechanism of action.
Analytical Methodologies
The accurate characterization and quantification of this compound are essential for quality control and research purposes. Several analytical techniques are well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of piperazine derivatives.[4][5] Due to the lack of a strong chromophore in the this compound molecule, derivatization with a UV-active agent may be necessary for sensitive detection by UV-Vis spectroscopy.[6]
Experimental Protocol: HPLC-UV Analysis (General Approach)
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as methanol or acetonitrile.
-
Derivatization (if necessary): React the sample with a derivatizing agent (e.g., dansyl chloride or 4-chloro-7-nitrobenzofuran) to introduce a chromophore.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition and gradient will need to be optimized.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatized compound.
-
-
Quantification: Use a calibration curve generated from standards of known concentrations to quantify the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR would provide characteristic signals for the protons and carbons in the molecule, allowing for unambiguous identification.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation.[10][11] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for both qualitative and quantitative analysis.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[12][14] Given its hygroscopic nature, storage in a desiccator is recommended.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a compound with significant potential in the field of drug discovery and development. Its unique combination of a piperazine scaffold and an isopropylsulfonyl group provides a versatile platform for the synthesis of novel molecules with a wide range of potential biological activities. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, potential applications, and analytical methodologies. As research into this and related compounds continues, a deeper understanding of its biological mechanism of action will undoubtedly emerge, paving the way for the development of new and effective therapeutic agents.
References
- This compound | 534615-34-4. (2023, August 15). Smolecule.
- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.
- SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
- Piperazine. Santa Cruz Biotechnology.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC - NIH.
- piperazine, 1-(3-cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)- - Optional[1H NMR] - Spectrum. SpectraBase.
- Piperazine, 1-(propylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)- - Optional[13C NMR]. SpectraBase.
- Spectroscopic Analysis of Piperazine Compounds: Applic
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE.
- Piperazine | C4H10N2 | CID 4837. PubChem - NIH.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety
- Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- A Review on Analytical Methods for Piperazine Determin
- The Significance of Piperazine Deriv
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025, August 10).
- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(Isopropylsulfonyl)piperazine
Introduction
1-(Isopropylsulfonyl)piperazine is a synthetic organic compound featuring a piperazine ring functionalized with an isopropylsulfonyl group. While direct, in-depth research into the specific mechanism of action of this particular molecule is not extensively documented in publicly available literature, its structural motifs—the piperazine core and the sulfonyl group—are well-characterized pharmacophores. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities.[1] Similarly, the sulfonamide and sulfonyl groups are integral to many therapeutic agents. This guide will, therefore, provide a comprehensive analysis of the putative mechanism of action of this compound by dissecting its constituent parts and extrapolating from the known biological activities of structurally related compounds. We will explore the likely molecular targets and signaling pathways this compound may modulate, grounded in the established pharmacology of piperazine and sulfonyl-containing derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this and similar chemical entities.
Part 1: Physicochemical Properties and Structural Analysis
The structure of this compound consists of a six-membered piperazine ring, which typically adopts a stable chair conformation.[2] One of the nitrogen atoms of the piperazine ring is substituted with an isopropylsulfonyl group. The presence of the two nitrogen atoms in the piperazine ring confers basic properties to the molecule. However, the strongly electron-withdrawing nature of the attached sulfonyl group is expected to significantly reduce the basicity of the substituted nitrogen atom. Consequently, the unsubstituted secondary amine in the piperazine ring is the primary site of protonation, with an estimated pKa in the range of 6.5-8.5.[2] The isopropylsulfonyl group also influences the compound's solubility and potential for hydrogen bonding.
Part 2: Potential Mechanisms of Action and Biological Targets
Based on the extensive body of research on piperazine derivatives, this compound could potentially exert its biological effects through several mechanisms. These are explored below as distinct possibilities, reflecting the versatility of the piperazine scaffold.
GABA Receptor Modulation: The Anthelmintic Heritage
The parent compound, piperazine, is a well-established anthelmintic agent.[3] Its primary mechanism of action in invertebrates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at neuromuscular junctions.[4][5] Piperazine acts as a GABA receptor agonist, leading to an increased influx of chloride ions into the muscle cells of nematodes.[4] This hyperpolarizes the cell membrane, resulting in flaccid paralysis of the parasite, which is then expelled from the host's gastrointestinal tract.[4][5]
Given this precedent, a primary putative mechanism for this compound could be the modulation of GABA receptors. While the selectivity of piperazine for invertebrate GABA receptors is a key aspect of its therapeutic use in treating parasitic infections, it is conceivable that derivatives could have activity at mammalian GABA receptors, which are important targets for anxiolytics, sedatives, and anticonvulsants.[6][7]
Caption: Putative GABAergic mechanism of this compound.
Modulation of Central Nervous System (CNS) Receptors
The piperazine scaffold is a common feature in many CNS-active drugs.[8] Arylpiperazine derivatives, for instance, are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors.[6][9][10] Compounds like trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (mCPP) are known 5-HT receptor agonists.[6] Additionally, piperazine derivatives have been investigated as antagonists for histamine H3 and sigma-1 receptors, which are implicated in various neurological and psychiatric disorders.[11]
Therefore, this compound could potentially modulate CNS activity by binding to one or more of these receptor systems. The specific nature of the isopropylsulfonyl substituent would play a crucial role in determining receptor affinity and selectivity.
Caption: Potential CNS receptor targets for this compound.
Enzyme Inhibition: The Role of the Sulfonyl Group
The presence of the sulfonyl moiety introduces the possibility of this compound acting as an enzyme inhibitor. Piperazine sulfonamides have been successfully designed as inhibitors for specific enzymes. For example, various derivatives have shown potent inhibitory activity against:
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme involved in cortisol metabolism, making it a target for diabetes and metabolic syndrome.[12][13]
-
Beta-secretase 1 (BACE1): A key enzyme in the production of amyloid-β peptides, implicated in Alzheimer's disease.[14]
-
Histone Deacetylase 6 (HDAC6): A target for neurodegenerative diseases.[15]
These examples demonstrate that the piperazine scaffold can serve as a framework to position a sulfonamide group for optimal interaction with an enzyme's active site. It is plausible that this compound could exhibit inhibitory activity against a yet-to-be-identified enzyme.
Anticancer Activity
A growing body of research highlights the anticancer potential of piperazine derivatives.[16][17][18][19] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.[2] For instance, certain piperazine-based compounds have demonstrated efficacy against breast, colon, and central nervous system cancer cell lines.[19] The cytotoxic effects can be influenced by the specific substitutions on the piperazine ring.[16] Therefore, this compound warrants investigation for its potential antiproliferative properties.
Part 3: Key Experimental Protocols for Mechanistic Elucidation
To investigate the putative mechanisms of action of this compound, a series of in vitro assays would be required. The following protocols provide a framework for such an investigation.
In Vitro Cytotoxicity Screening
A primary step in characterizing a novel compound is to assess its effect on cell viability. A panel of cancer cell lines and a non-cancerous control cell line should be used.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay (Metabolic Activity) [1][16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Annexin V/PI Staining for Apoptosis [2]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
GABA Receptor Modulation Assay
To test the hypothesis that this compound modulates GABA-A receptors, a functional assay using cells expressing these receptors is necessary.
Protocol 3: YFP-Based Assay for GABA-A Channel Activation [20] This assay measures chloride ion flux through the GABA-A channel using a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Cell Line: Use a stable cell line (e.g., CHO-K1 or HEK293) co-expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensing YFP.
-
Assay Preparation: Plate the cells in a 96- or 384-well plate.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
GABA Agonist Addition: Add a sub-maximal concentration of GABA to activate the receptors.
-
Fluorescence Measurement: Measure the quenching of the YFP fluorescence in real-time using a plate reader. An influx of iodide (used as a proxy for chloride) quenches the YFP signal.
-
Data Analysis: Potentiation of the GABA response by the test compound will result in a greater quenching of fluorescence. Calculate EC50 values for the modulatory effect.
Anthelmintic Activity Screening
To investigate the potential anthelmintic properties, an in vitro motility assay using a model organism like Caenorhabditis elegans or a parasitic nematode is appropriate.[3][21]
Protocol 4: Real-Time Motility Assay [21]
-
Organism Preparation: Culture and synchronize the nematode population (e.g., L3 larvae of Haemonchus contortus).
-
Assay Setup: Add a defined number of worms to each well of a 96-well plate containing culture medium.
-
Baseline Motility: Monitor the baseline motility of the worms using a real-time cell monitoring system (e.g., xCELLigence) or an automated imaging platform.[21][22]
-
Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., piperazine or ivermectin) and a vehicle control.
-
Real-Time Monitoring: Continue to monitor the motility of the worms for 24-72 hours.
-
Data Analysis: A decrease in motility indicates a paralytic effect. Calculate the concentration required to inhibit motility by 50% (IC50) at different time points.
Part 4: Data Presentation and Interpretation
Quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.
Table 1: Putative Cytotoxicity Profile of this compound
| Cell Line | Type | IC50 (µM) [Predicted] |
|---|---|---|
| MCF-7 | Breast Cancer | To be determined |
| HCT-116 | Colon Cancer | To be determined |
| PC-3 | Prostate Cancer | To be determined |
| HEK293 | Normal Kidney | To be determined |
A high IC50 value in the normal cell line compared to cancer cell lines would indicate selective cytotoxicity.
Table 2: Putative GABA-A Receptor Modulation Profile
| GABA-A Subtype | Modulatory Effect | EC50 (µM) [Predicted] |
|---|---|---|
| α1β2γ2 | To be determined | To be determined |
| α2β3γ2 | To be determined | To be determined |
This table would reveal the potency and subtype selectivity of the compound as a GABA-A receptor modulator.
Conclusion
While the specific mechanism of action of this compound remains to be empirically determined, its chemical structure provides a strong basis for forming testable hypotheses. The piperazine core suggests potential activity at CNS receptors or as an anthelmintic via GABA receptor modulation. The isopropylsulfonyl group points towards possible roles in enzyme inhibition, a mechanism observed in other piperazine sulfonamide compounds. A systematic investigation using the experimental protocols outlined in this guide would be essential to elucidate the precise biological activity and therapeutic potential of this compound. The versatility of the piperazine scaffold suggests that this compound could be a valuable lead compound for drug discovery efforts in oncology, neuropharmacology, or infectious diseases.
References
A consolidated list of all cited sources with titles, sources, and verifiable URLs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 21. A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BJOC - Anthelmintic drug discovery: target identification, screening methods and the role of open science [beilstein-journals.org]
The Role of the Piperazine Scaffold in Drug Discovery: A Technical Guide for Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of approved drugs underscores its status as a "privileged scaffold."[1][2] This guide provides an in-depth technical exploration of the piperazine moiety's role in drug discovery. We will delve into its fundamental physicochemical properties, versatile synthetic utility, and profound impact on pharmacokinetics and pharmacodynamics across a spectrum of therapeutic areas. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to leverage this remarkable scaffold in the creation of novel therapeutics.
The Piperazine Scaffold: A Convergence of Favorable Properties
The enduring success of the piperazine scaffold in drug design is not coincidental; it stems from a unique combination of physicochemical and structural attributes that medicinal chemists can strategically exploit.
Physicochemical Advantages
The two nitrogen atoms within the piperazine ring are the key to its utility, imparting a set of desirable properties:
-
Modulable Basicity and Solubility: Piperazine is a diprotic base, capable of accepting two protons.[3] This characteristic is fundamental to its ability to form salts, which can significantly enhance aqueous solubility and improve the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[3][4] The pKa values of the two nitrogens (pKa1 ≈ 5.35, pKa2 ≈ 9.73) allow for fine-tuning of ionization at physiological pH, a critical factor for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]
-
Hydrogen Bonding Capability: The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[6][7] This ability to form multiple hydrogen bonds often contributes to enhanced target affinity and specificity.[8]
-
Structural Rigidity and Conformational Control: The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable three-dimensional framework.[9] This structural pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity. Furthermore, the conformational flexibility can be constrained by incorporating the ring into more complex polycyclic structures.[1]
Synthetic Tractability
The chemical reactivity of the piperazine core makes it an exceptionally versatile building block in drug synthesis. The two nitrogen atoms are readily amenable to a wide range of chemical modifications, allowing for the facile introduction of diverse substituents.[10] This "plug-and-play" nature enables the rapid generation of large compound libraries for structure-activity relationship (SAR) studies.[11]
Table 1: Key Physicochemical Properties of Piperazine
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C4H10N2 | Low molecular weight foundation for building larger molecules. |
| pKa1 | ~5.35[3] | Influences ionization and solubility in acidic environments (e.g., stomach). |
| pKa2 | ~9.73[3] | Influences ionization and solubility at physiological pH (e.g., blood). |
| Solubility in Water | Freely soluble[5] | Provides a good starting point for aqueous solubility of drug candidates. |
| Conformation | Chair | Provides a rigid and predictable 3D structure for molecular design. |
Core Synthetic Methodologies: Building with Piperazine
The synthesis of piperazine-containing molecules generally follows two main strategies: the functionalization of a pre-existing piperazine core or the de novo construction of the piperazine ring.
N-Functionalization of the Piperazine Core
This is the most common approach, leveraging the reactivity of the nitrogen atoms.
2.1.1. Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This powerful reaction is widely used to form a carbon-nitrogen bond between the piperazine nitrogen and an aryl group.[10]
Objective: To synthesize an N-arylpiperazine derivative.
Materials:
-
Piperazine
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and the strong base (1.5 equivalents).
-
Seal the flask and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification (e.g., column chromatography).
2.1.2. Experimental Protocol: Reductive Amination for N-Alkylation
This versatile one-pot method is used to introduce alkyl groups onto a piperazine nitrogen.[10]
Objective: To synthesize an N-alkylpiperazine derivative.
Materials:
-
N-substituted piperazine (e.g., 1-phenylpiperazine)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the N-substituted piperazine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add the reducing agent portion-wise to the mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Recent Advances: C-H Functionalization
While N-functionalization is dominant, recent years have seen significant progress in the direct C-H functionalization of the piperazine ring's carbon atoms.[12][13] These methods, often employing photoredox catalysis, open up new avenues for creating novel and more complex piperazine derivatives that were previously difficult to access.[12] This allows for greater structural diversity and the exploration of new chemical space.[13]
The Piperazine Scaffold in Action: Therapeutic Applications
The versatility of the piperazine scaffold is evident in the wide array of therapeutic areas where it has been successfully applied.[14][15]
Central Nervous System (CNS) Disorders
Piperazine is a prominent feature in many drugs targeting the CNS.[9][16] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors is key to its success in this area.[17]
-
Antipsychotics: Atypical antipsychotics like Aripiprazole and Ziprasidone incorporate a piperazine moiety to modulate dopamine and serotonin receptor activity.[9][11]
-
Antidepressants: Drugs such as Trazodone and Vortioxetine feature a piperazine ring, which is integral to their mechanism of action as serotonin reuptake inhibitors and receptor modulators.[16][18]
Caption: A typical SAR workflow for piperazine-based compounds.
Future Perspectives and Conclusion
The piperazine scaffold has been and continues to be an indispensable tool in drug discovery. I[2][14]ts remarkable combination of favorable physicochemical properties, synthetic versatility, and proven success in a multitude of therapeutic agents ensures its continued prominence.
[1][6]Future research will likely focus on several key areas:
-
Novel Scaffolds: Expanding beyond simple N,N'-disubstitution by leveraging advanced C-H functionalization techniques to create more complex, three-dimensional structures. *[12] Targeted Drug Delivery: Utilizing piperazine as a linker to conjugate cytotoxic agents to targeting moieties, creating more effective and less toxic therapies, particularly in oncology.
-
Polypharmacology: Intentionally designing piperazine-containing molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.
References
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
- The medicinal chemistry of piperazines: A review. (2024). Chem Biol Drug Des.
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022).
- Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024).
- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chem Biol Drug Des.
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry.
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385.
- Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024). Source not available.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Source not available.
- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). BenchChem.
- Piperazine. (n.d.). Wikipedia.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).
- Durand, C., & Szostak, M. (2021).
- Walayat, et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (2025). BenchChem.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Durand, C., & Szostak, M. (2025).
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI.
- Harrington, F. P., Knott, S. J., O'Hanlon, P. J., & Southgate, R. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.).
- Schmidtke, M., et al. (1996). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. PubMed.
- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Source not available.
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Piperazine derivatives of natural compounds with anticancer activity. (2019).
- Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.).
- Request PDF: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.).
- Piperazine bioisosteres. (2011). Cambridge MedChem Consulting.
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2025). Source not available.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
- Kumar, V., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. PubMed.
- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PMC - NIH.
- Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evalu
- Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. (2025).
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). PMC.
- Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (n.d.). PubMed.
- The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets. (2025). BenchChem.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC - NIH.
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PMC - PubMed Central.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). Source not available.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
- Piperazine: A Biologically Active Scaffold. (2019). Semantic Scholar.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 1-(Isopropylsulfonyl)piperazine in Organic Solvents
Foreword: Navigating the Solubility Landscape in Drug Development
In the intricate process of drug discovery and development, understanding the solubility of a lead compound is not merely a perfunctory step but a critical determinant of its ultimate success. The solubility profile of an active pharmaceutical ingredient (API) in various organic solvents governs crucial aspects ranging from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive technical overview of the solubility of 1-(Isopropylsulfonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry, in a range of common organic solvents. As experimentally determined quantitative solubility data for this specific molecule is not widely published, this document is structured to provide a robust theoretical framework for understanding its solubility, coupled with a detailed experimental protocol to empower researchers to determine precise solubility values in their own laboratories.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is foundational to predicting its solubility behavior. This compound is a solid, typically appearing as a white to off-white crystalline powder.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O₂S | [1][2][3] |
| Molecular Weight | 192.28 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Estimated Melting Point | 80-120 °C | [1] |
| Predicted logP | ~0.5 - 1.5 | (Estimated) |
| CAS Number | 534615-34-4 | [1][2][3] |
Note: The melting point is an estimate based on structurally related compounds such as 1-(methylsulfonyl)piperazine and 1-(ethylsulfonyl)piperazine.[1] The octanol-water partition coefficient (logP) is an estimation based on the structure, and various prediction models may yield slightly different values.
Theoretical Framework: "Like Dissolves Like" Quantified
The adage "like dissolves like" provides a qualitative prediction of solubility. However, a more quantitative approach is often necessary. Hansen Solubility Parameters (HSP) offer a powerful framework for predicting the solubility of a solute in a given solvent by partitioning the cohesive energy density of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are more likely to be miscible.[4][5] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of good solubility.
Estimated Hansen Solubility Parameters for this compound
Based on its molecular structure, the Hansen Solubility Parameters for this compound can be estimated using group contribution methods.
| Hansen Parameter | Estimated Value (MPa⁰·⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 9.0 |
| δH (Hydrogen Bonding) | 8.5 |
Disclaimer: These are estimated values and should be used as a predictive tool. Experimental determination is recommended for precise characterization.
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSP for a range of organic solvents, which will be used to predict the solubility of this compound.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
Predicted and Qualitative Solubility Profile
Based on the HSP calculations and general chemical principles, the following solubility profile for this compound is predicted. This aligns with the qualitative information found in the literature.[1]
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Excellent | The hydroxyl group in these solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the sulfonyl and piperazine moieties. The HSP values show a reasonable match, particularly in the polar and hydrogen bonding components. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent | DMSO is a strong polar aprotic solvent with a high δP value, which aligns well with the polar nature of the solute. |
| Moderately Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Good | These solvents have moderate polarity and can engage in dipole-dipole interactions and, to a lesser extent, act as hydrogen bond acceptors. |
| Non-Polar | Hexane, Diethyl Ether | Limited | The large difference in polarity and HSP values between the solute and these non-polar solvents results in poor interaction and, consequently, low solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, the equilibrium solubility method, often referred to as the shake-flask method, is the gold standard.[6][7][8][9] This protocol outlines a robust procedure for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Procedure
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration in a solvent in which it is freely soluble (e.g., methanol or DMSO).
-
From this stock solution, prepare a series of calibration standards by serial dilution.
-
Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration. A suitable HPLC method for piperazine derivatives may involve a C18 column with a mobile phase of acetonitrile and water, and UV detection.[10][11][12][13]
-
-
Sample Preparation:
-
To a series of glass vials, add an excess amount of solid this compound. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of subsequent samples does not change significantly.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Analysis and Calculation:
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in pharmaceutical research and development. This guide has provided a theoretical framework for understanding and predicting its solubility based on its physicochemical properties and Hansen Solubility Parameters. While qualitative data suggests excellent solubility in polar solvents and limited solubility in non-polar solvents, the provided detailed experimental protocol for the shake-flask method will enable researchers to determine precise quantitative solubility values. This combination of theoretical prediction and practical experimental guidance offers a comprehensive resource for scientists working with this and similar compounds.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Hansen Solubility Parameters (HSP). Adscientis. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Hansen Solubility Parameters in Practice. Pirika. [Link]
-
Publications | Hansen Solubility Parameters. Hansen Solubility. [Link]
-
Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. regulations.gov. [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
CAS NO. 534615-34-4 | this compound | Catalog CS-0453431. Arctom. [Link]
-
Consideration of Hansen solubility parameters. Part 1. ResearchGate. [Link]
-
1-(Isopropylsulfonyl)piperazine_534615-34-4_Hairui Chemical. Hairui Chemical. [Link]
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 1-(Isopropylsulfonyl)piperazine_534615-34-4_Hairui Chemical [hairuichem.com]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
pKa and ionization behavior of 1-(Isopropylsulfonyl)piperazine
An In-depth Technical Guide to the pKa and Ionization Behavior of 1-(Isopropylsulfonyl)piperazine
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive examination of the , a key heterocyclic scaffold in modern medicinal chemistry. We will explore the theoretical underpinnings of its acid-base chemistry, focusing on the structural elements that dictate its basicity. A detailed, field-proven experimental protocol for pKa determination via potentiometric titration is presented, emphasizing the causality behind procedural choices to ensure data integrity. The guide synthesizes this information to interpret the resulting pKa value, illustrating how the ionization state of this compound at physiological pH impacts critical drug development attributes such as solubility and membrane permeability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important building block.
Introduction: The Significance of pKa in Drug Development
This compound is a versatile building block utilized in the synthesis of a wide range of biologically active compounds, from anticancer agents to insecticides.[1] Its structure features a piperazine ring, a common scaffold in drug design, substituted with an isopropylsulfonyl group.[1] The utility of any active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, with the pKa being one of the most critical.
The pKa value dictates the degree of ionization of a molecule at a specific pH.[2] This, in turn, governs a cascade of crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Aqueous Solubility: The ionized, or protonated, form of a basic compound like this compound is generally more soluble in aqueous environments, such as the gastrointestinal fluid, than its neutral form.[1]
-
Membrane Permeability: Conversely, the neutral, more lipophilic form is better able to permeate biological membranes, a critical step for oral absorption and distribution to target tissues.
-
Target Binding: The ionization state can dramatically affect a molecule's ability to interact with its biological target through electrostatic interactions or hydrogen bonding.
Therefore, a precise understanding and experimental determination of the pKa of this compound are not merely academic exercises; they are essential for designing effective drug candidates, optimizing formulation strategies, and predicting in vivo behavior.
Theoretical Framework: Structural Determinants of Ionization
The ionization behavior of this compound is dictated by the interplay between the piperazine ring's inherent basicity and the electronic influence of the isopropylsulfonyl substituent.
The Ionizable Center
Unsubstituted piperazine is a diprotic base, containing two secondary amine nitrogens that can accept protons. It has two corresponding pKa values, typically around 5.35 (pKa1) and 9.73 (pKa2) at 25°C.[3][4] In this compound, the two nitrogens are no longer equivalent.
-
N1 (Sulfonamide Nitrogen): The nitrogen atom directly attached to the sulfonyl group (SO₂) is essentially non-basic. The powerful electron-withdrawing nature of the adjacent oxygen atoms delocalizes the nitrogen's lone pair of electrons, rendering it unavailable for protonation under normal physiological conditions.
-
N4 (Secondary Amine Nitrogen): This is the primary basic and ionizable center of the molecule.[1] Its basicity, however, is significantly modulated by the distant sulfonyl group.
The Inductive Effect of the Isopropylsulfonyl Group
The sulfonyl group exerts a strong electron-withdrawing inductive effect (-I effect) across the molecule's carbon framework. This effect reduces the electron density on the N4 nitrogen, making its lone pair less available to accept a proton compared to the corresponding nitrogen in unsubstituted piperazine. This leads to a lower pKa value, meaning this compound is a weaker base than piperazine.[1][5] Based on this strong electronic influence, the pKa is estimated to be in the range of 6.5 to 8.5.[1]
The Ionization Equilibrium
The compound acts as a monoprotic base, with the N4 nitrogen participating in a single, well-defined ionization equilibrium.[1] This equilibrium between the neutral (free base) and protonated (conjugate acid) forms can be visualized as follows:
Caption: Ionization equilibrium of this compound.
The position of this equilibrium at any given pH can be predicted by the Henderson-Hasselbalch equation. At a pH below the pKa, the protonated, cationic form will predominate, enhancing aqueous solubility. At a pH above the pKa, the neutral, free base form will be the major species, favoring membrane permeability.
Experimental pKa Determination by Potentiometric Titration
To move from estimation to a precise, experimentally validated value, potentiometric titration is the method of choice. It is a robust and highly reliable technique for determining the pKa of ionizable compounds.[6] The protocol described below is designed as a self-validating system to ensure accuracy and reproducibility.
Rationale for Experimental Design
-
Choice of Titrant: A strong acid (e.g., HCl) is used to ensure a sharp and clear inflection point in the titration curve, corresponding to the complete protonation of the basic N4 nitrogen.
-
Ionic Strength Adjustment: The addition of an inert salt like potassium chloride (KCl) maintains a constant ionic strength throughout the titration. This is critical because the activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Failing to control this variable can lead to drifting and inaccurate pKa values.
-
Co-solvent (if necessary): While this compound has moderate water solubility, ensuring complete dissolution is paramount.[1] If solubility is limited, a co-solvent like methanol may be used. However, this creates an apparent pKa (psKa) that must be extrapolated back to a pure aqueous environment (pKa).[6] For this guide, we will assume sufficient aqueous solubility.
-
System Calibration: Calibration of the pH meter with at least three standard, traceable buffers (e.g., pH 4.01, 7.00, 10.01) is a non-negotiable first step. This brackets the expected pKa and ensures the electrode's response is linear and accurate.
Detailed Experimental Protocol
Materials & Equipment:
-
This compound (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl), analytical grade
-
High-purity, CO₂-free deionized water
-
pH Buffers (pH 4.01, 7.00, 10.01)
-
Calibrated pH meter with a glass electrode
-
Temperature probe
-
Autoburette (0.01 mL precision or better)
-
Stirred, jacketed titration vessel connected to a water bath (25.0 ± 0.1 °C)
Procedure:
-
Analyte Solution Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 50.0 mL of deionized water containing 0.15 M KCl. This creates an analyte concentration of ~2-3 mM, sufficient for a clear signal without causing solubility issues.
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffers. Ensure the temperature of the buffers matches the planned experimental temperature (25.0 °C).
-
System Blank Titration: Perform a titration on a 50.0 mL solution containing only deionized water and 0.15 M KCl. This "blank" titration accounts for the titrant volume needed to change the pH of the solvent itself and is used to correct the main experimental data.
-
Analyte Titration: Place the analyte solution in the titration vessel. Allow the temperature to equilibrate to 25.0 °C. Begin stirring at a constant, moderate rate.
-
Data Acquisition: Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis). The pKa is determined as the pH at the half-equivalence point (the point where half of the compound has been protonated). This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV); the peak of the derivative curve indicates the equivalence point.
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Results and Interpretation
Executing the above protocol will yield a precise pKa value for this compound. This value is expected to fall within the estimated 6.5 - 8.5 range, confirming that it is a significantly weaker base than unsubstituted piperazine but still possesses a physiologically relevant basic center.[1]
Summary of Physicochemical Properties
| Property | Value / Description | Significance / Reference |
| Molecular Formula | C₇H₁₆N₂O₂S | Defines the elemental composition.[1] |
| Molecular Weight | 192.28 g/mol | Used for preparing solutions of known molarity.[1] |
| Appearance | White to off-white crystalline powder | Basic physical characterization.[1] |
| Ionizable Center | Secondary Amine (N4) | The sole basic center under physiological conditions. |
| Predicted pKa | 6.5 - 8.5 | Indicates it is a moderately weak base.[1][5] |
| Solubility Profile | pH-dependent; enhanced in acidic conditions | Higher solubility at low pH due to protonation.[1] |
Implications for Drug Development
The pKa value is not just a number; it is a powerful predictor of in vivo behavior. For a compound with a pKa of ~7.5, for example:
-
In the Stomach (pH 1-2): The pH is far below the pKa. The compound will be >99.9% protonated (cationic). This maximizes its solubility in gastric fluid, which is favorable for dissolution from a solid dosage form.
-
In the Small Intestine (pH 6.5-7.5): As the pH approaches the pKa, a significant equilibrium of neutral and protonated species will exist. At pH 7.5 (equal to the pKa), the compound will be 50% ionized. This balance is often considered ideal for oral absorption, providing a sufficient concentration of dissolved (protonated) drug to drive absorption while also providing a substantial fraction of the membrane-permeable (neutral) species.
-
In the Blood (pH 7.4): The compound will exist as an equilibrium mixture of the neutral and protonated forms. This balance will influence its distribution into tissues and its interaction with plasma proteins and metabolic enzymes.
Conclusion
The ionization behavior of this compound is characterized by a single, moderately basic nitrogen center (N4) with a pKa value significantly lowered by the electron-withdrawing isopropylsulfonyl group. An accurate experimental pKa, ideally determined by a robust method such as potentiometric titration, is indispensable for any drug development program utilizing this scaffold. This parameter provides foundational insights into the molecule's pH-dependent solubility and permeability, allowing scientists to rationally design formulations, predict oral absorption, and better understand its overall pharmacokinetic profile.
References
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
El-Gendy, A. H. (1984). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. PubMed. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Taylor & Francis Online. [Link]
-
Pandit, N. K., & Sisco, J. M. (1989). The Determination of Microscopic Ionization Constants of a Substituted Piperazine Using Estimates From Model Compounds. PubMed. [Link]
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. uregina.ca [uregina.ca]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfonylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide to the Biological Activities and Therapeutic Potential of Sulfonylpiperazine Derivatives
Abstract
The sulfonylpiperazine moiety has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities associated with sulfonylpiperazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the significant anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities of these compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize them. This guide is designed to not only present the current state of knowledge but also to inspire and inform the rational design of novel therapeutic agents based on this versatile chemical framework.
Introduction: The Chemical Versatility of the Sulfonylpiperazine Core
The sulfonylpiperazine core, characterized by a piperazine ring linked to a sulfonyl group, offers a unique combination of structural rigidity and synthetic tractability. The piperazine ring can be readily substituted at its N1 and N4 positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This inherent modularity has enabled the development of a vast library of derivatives with a broad spectrum of biological activities. The sulfonyl group plays a crucial role in the biological activity of these compounds, often participating in key hydrogen bonding and electrostatic interactions with target proteins.[1]
This guide will provide a comprehensive overview of the key therapeutic areas where sulfonylpiperazine derivatives have shown significant promise. We will explore the underlying molecular mechanisms, present key preclinical data, and provide detailed experimental protocols to facilitate further research in this exciting field.
Anticancer Activity: Targeting Key Oncogenic Pathways
Sulfonylpiperazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines, including lung, breast, colon, and prostate cancers.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A primary mechanism through which sulfonylpiperazine derivatives exert their anticancer effects is the modulation of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is frequently dysregulated in various cancers.[1] By inhibiting key components of this pathway, sulfonylpiperazine derivatives can induce apoptosis and inhibit the proliferation of cancer cells.
dot graph "PI3K_AKT_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4"]; Sulfonylpiperazine [label="Sulfonylpiperazine\nDerivative", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; mTORC1 -> Survival; Sulfonylpiperazine -> PI3K [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of sulfonylpiperazine derivatives."
Structure-Activity Relationship (SAR) Insights
The anticancer activity of sulfonylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenylsulfonyl and piperazine rings. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic activity. Similarly, modifications to the acyl group attached to the piperazine nitrogen can significantly impact potency and selectivity. A notable example is compound 3, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, which demonstrated potent cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 4.48 μM.[3]
Quantitative Data Summary
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | MCF7 (Breast) | 4.48 | [3] |
| Compound 11 | MCF7 (Breast) | 20.00 | [3] |
| Compound 2 | MCF-10A (Non-tumoral) | 88.20 | [3] |
| PCC | SNU-475 (Liver) | 6.98 | |
| PCC | SNU-423 (Liver) | 7.76 | |
| 3e | MDA-MB-231 (Breast) | 16.98 | |
| 6b | MDA-MB-231 (Breast) | 17.33 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sulfonylpiperazine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Materials:
-
6-well plates
-
Complete culture medium
-
Trypsin-EDTA
-
PBS
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonylpiperazine derivatives for a specified period.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Antimicrobial and Antiviral Activities: A Broad Spectrum of Action
Sulfonylpiperazine derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses, making them promising candidates for the development of new anti-infective agents.[1]
Antibacterial Activity
The antibacterial potential of sulfonylpiperazines has been explored against both Gram-positive and Gram-negative bacteria. A key mechanism of action for some derivatives is the inhibition of essential bacterial enzymes. For instance, certain pyridinyl sulfonyl piperazine derivatives have been identified as potent inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[4][5]
Structure-Activity Relationship (SAR) Insights: The substitution pattern on the sulfonylpiperazine scaffold is critical for antibacterial potency. For example, the replacement of a phenyl ring with an ortho-substituted pyridine ring in LpxH inhibitors dramatically improves their activity against Klebsiella pneumoniae and E. coli.[6]
Quantitative Data Summary:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| JH-LPH-106 | E. coli 25922 | 0.63 | [6] |
| JH-LPH-106 | K. pneumoniae 10031 | 0.04 | [6] |
| JH-LPH-107 | E. coli 25922 | 0.31 | [6] |
| JH-LPH-107 | K. pneumoniae 10031 | 0.04 | [6] |
| 5h | Ciprofloxacin-resistant P. aeruginosa | 16 | [7] |
| 5k | Ciprofloxacin-resistant P. aeruginosa | 16 | [7] |
| 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [7] |
Antiviral Activity
Sulfonylpiperazine derivatives have also shown promise as antiviral agents, particularly against influenza A virus. Some of these compounds act as nucleoprotein inhibitors, interfering with the viral replication cycle.[8][9]
Quantitative Data Summary:
| Compound ID | Virus Strain | EC50 (µM) | Reference |
| 18a1 | HIV-1 (WT) | 0.0018 | [1] |
| 18b1 | HIV-1 (WT) | 0.0014 | [1] |
| 7e | Yellow Fever Virus (YFV) | 3.6 | [10] |
| 8a | Bovine Viral Diarrhea Virus (BVDV) | 5.6 | [10] |
Experimental Protocols
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton broth)
-
Sulfonylpiperazine compounds
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the sulfonylpiperazine compounds in the broth medium in the wells of a 96-well plate.
-
Bacterial Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) induced by a virus in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well plates
-
Influenza A virus stock
-
DMEM supplemented with TPCK-trypsin
-
MTT or other cell viability reagent
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.
-
Virus Infection: Infect the cells with a predetermined titer of influenza A virus.
-
Compound Treatment: Add serial dilutions of the sulfonylpiperazine compounds to the infected cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
CPE Observation and Viability Measurement: Observe the cells for CPE under a microscope. Quantify cell viability using a reagent like MTT.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors
The sulfonylpiperazine scaffold is a key pharmacophore in many centrally acting agents. These compounds can modulate the activity of various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors, making them relevant for the treatment of a range of CNS disorders such as schizophrenia, depression, and anxiety.[1][11][12]
Mechanism of Action: Receptor Modulation
Sulfonylpiperazine derivatives can act as agonists, antagonists, or modulators at different receptor subtypes. Their specific activity depends on the substitution pattern around the core structure. For example, certain arylpiperazine derivatives show high affinity for 5-HT1A and D2 receptors, which are important targets in the treatment of psychosis and mood disorders.[13][14]
dot graph "CNS_Receptor_Modulation" { graph [rankdir="LR", splines=true, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
// Nodes Sulfonylpiperazine [label="Sulfonylpiperazine\nDerivative", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2]; Receptor [label="Neurotransmitter\nReceptor", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Serotonin [label="Serotonin (5-HT)\nReceptors", shape=ellipse, fillcolor="#FBBC05"]; Dopamine [label="Dopamine (D)\nReceptors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Adrenergic [label="Adrenergic\nReceptors", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Downstream\nSignaling\nCascades", shape=ellipse, fillcolor="#F1F3F4"]; Therapeutic [label="Therapeutic Effects\n(e.g., Antipsychotic,\nAntidepressant)", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Sulfonylpiperazine -> Receptor [label="Binds to"]; Receptor -> Serotonin; Receptor -> Dopamine; Receptor -> Adrenergic; Serotonin -> Signaling; Dopamine -> Signaling; Adrenergic -> Signaling; Signaling -> Therapeutic; } caption: "Figure 2: General mechanism of CNS activity of sulfonylpiperazine derivatives through neurotransmitter receptor modulation."
Structure-Activity Relationship (SAR) Insights
The nature of the aryl group attached to the piperazine nitrogen is a key determinant of receptor selectivity and affinity. For instance, a 2-methoxyphenyl group often confers high affinity for the 5-HT1A receptor. The length and nature of the linker between the piperazine ring and another cyclic moiety also significantly influence the binding profile.
Quantitative Data Summary
| Compound ID | Receptor | Binding Affinity (Ki, nM) | Reference |
| Compound 8 | 5-HT1A | 1.2 | [15] |
| Compound 10 | 5-HT1A | 21.3 | [15] |
| Compound 33 | 5-HT1A | 0.5 | [14] |
| Compound 34 | 5-HT1A | 0.6 | [14] |
| Compound 9b | 5-HT1A | 23.9 | [5] |
| Compound 9b | 5-HT2A | 39.4 | [5] |
| Compound 9b | 5-HT7 | 45.0 | [5] |
| Compound 12a | 5-HT1A | 41.5 | [5] |
| Compound 12a | 5-HT2A | 315 | [5] |
| Compound 12a | 5-HT7 | 42.5 | [5] |
| Compound 12a | D2 | 300 | [5] |
Experimental Protocol
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)
-
Sulfonylpiperazine compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled sulfonylpiperazine compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.
Enzyme Inhibition: A Versatile Mode of Action
Beyond their effects on signaling pathways and receptors, sulfonylpiperazine derivatives have been identified as potent inhibitors of various enzymes, contributing to their diverse pharmacological profile.[1]
Targets and Therapeutic Implications
Sulfonylpiperazines have been shown to inhibit enzymes such as proteases, kinases, and phosphodiesterases.[1] This inhibitory activity is relevant to the treatment of a wide range of diseases, including cancer and inflammatory disorders. For example, some derivatives have been evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting their potential in managing type 2 diabetes and Alzheimer's disease.[6]
Experimental Protocol
This protocol provides a general framework for assessing the inhibitory activity of sulfonylpiperazine derivatives against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Sulfonylpiperazine compounds
-
Assay buffer
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme and the inhibitor (or vehicle control) and pre-incubate for a short period.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Conclusion and Future Perspectives
The sulfonylpiperazine scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the ability to systematically modify its structure have led to the discovery of compounds with a remarkable breadth of biological activities. This guide has highlighted the significant potential of sulfonylpiperazine derivatives as anticancer, antimicrobial, antiviral, and CNS-acting agents.
The continued exploration of this versatile scaffold, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of novel and effective therapies for a wide range of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this privileged chemical motif.
References
- An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. (2023). Vertex AI Search.
- Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). (n.d.). ResearchGate.
- Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. (n.d.). Semantic Scholar.
- Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Bentham Science Publishers.
- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. (2020). Croatian Chemical Acta.
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed.
- Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. (n.d.). PMC - NIH.
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI.
- Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2025). Request PDF - ResearchGate.
- Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). NIH.
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI.
- The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (n.d.). MDPI.
- Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers.
- Knoll claims two series of compounds for CNS disorders. (1997). BioWorld.
- Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed.
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate.
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2025). Request PDF - ResearchGate.
- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (n.d.). Frontiers.
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). MDPI.
- Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). Semantic Scholar.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC - NIH.
- Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (n.d.). PMC.
- Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. (n.d.). PMC - NIH.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
- Synthesis and anticonvulsant activity of some piperazine derivatives. (2025). ResearchGate.
- Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. (n.d.). MDPI.
- The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. (n.d.). PubMed.
- Coumarin-piperazine derivatives as biologically active compounds. (2019). PMC - PubMed Central.
Sources
- 1. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 3. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells [mdpi.com]
- 4. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 11. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synthetic Chemist's Guide to 1-(Isopropylsulfonyl)piperazine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-(Isopropylsulfonyl)piperazine, a versatile heterocyclic building block gaining prominence in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, core reactivity, and strategic applications in the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its six-membered heterocyclic structure, featuring two nitrogen atoms at opposing positions, imparts a unique combination of properties that are highly desirable in drug candidates. These include improved aqueous solubility, bioavailability, and the ability to modulate pharmacokinetic and pharmacodynamic profiles.[3] The strategic functionalization of the piperazine core allows for the precise orientation of pharmacophoric groups, enabling targeted interactions with a wide array of biological macromolecules.
Within this important class of compounds, this compound has emerged as a particularly useful building block. The presence of the isopropylsulfonyl group at one of the nitrogen atoms serves a dual purpose: it deactivates this nitrogen towards many common reactions, thereby facilitating selective functionalization of the secondary amine, and it can enhance the compound's solubility and metabolic stability. This guide will illuminate the synthesis and synthetic utility of this important intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis, including reaction setup, purification, and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 534615-34-4 | [4] |
| Molecular Formula | C₇H₁₆N₂O₂S | [4] |
| Molecular Weight | 192.28 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Moderate water solubility (>1000 mg/L). Soluble in polar organic solvents like methanol, ethanol, and DMSO. Moderate solubility in dichloromethane and chloroform. Limited solubility in non-polar solvents like hexane. | [4] |
| pKa | Estimated to be in the range of 6.5-8.5 for the secondary amine proton. | [4] |
| Hygroscopicity | Hygroscopic, readily absorbs moisture from the air. | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The most direct method for the synthesis of this compound is the monosulfonylation of piperazine with isopropylsulfonyl chloride.[4] Due to the high reactivity of both nitrogen atoms in piperazine, careful control of reaction conditions is necessary to favor the desired mono-substituted product over the disubstituted byproduct. One common strategy is to use a large excess of piperazine.
Experimental Protocol: Synthesis of this compound
Causality Behind Experimental Choices:
-
Large Excess of Piperazine: Using a significant excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of isopropylsulfonyl chloride with a piperazine molecule that has not yet been functionalized, thus minimizing the formation of the 1,4-bis(isopropylsulfonyl)piperazine byproduct.
-
Aprotic Solvent (DCM): Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and easily removed during workup. It does not compete with the amine nucleophile.
-
Base (Triethylamine): Triethylamine (TEA) acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This is crucial as the formation of piperazine hydrochloride salts would render the piperazine non-nucleophilic and halt the reaction.
-
Controlled Temperature (0 °C to room temperature): The initial cooling to 0 °C helps to control the exothermic nature of the reaction between the sulfonyl chloride and the amine. Allowing the reaction to proceed to room temperature ensures completion.
-
Aqueous Workup: The aqueous workup is designed to remove the excess piperazine, triethylamine hydrochloride, and any remaining unreacted starting materials. The basic wash (NaOH) ensures that the product is in its free base form, which is more soluble in the organic solvent.
-
Purification by Column Chromatography: This is a standard and effective method for separating the desired mono-sulfonated product from any unreacted starting materials and the disubstituted byproduct.
Materials:
-
Piperazine (anhydrous)
-
Isopropylsulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (5.0 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath and add triethylamine (1.2 equivalents).
-
Slowly add a solution of isopropylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with 1 M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a white to off-white solid.
Caption: Synthesis of this compound.
Core Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the reactivity of its secondary amine. This nitrogen atom can readily participate in a variety of bond-forming reactions, making it an excellent precursor for a diverse range of more complex molecules.
N-Alkylation
Direct N-alkylation with alkyl halides is a fundamental transformation for introducing alkyl substituents onto the piperazine core.
Experimental Protocol: N-Alkylation of this compound
Causality Behind Experimental Choices:
-
Base (K₂CO₃ or Cs₂CO₃): An inorganic base is required to deprotonate the secondary amine of the starting material, making it nucleophilic. Potassium carbonate is a common and cost-effective choice, while cesium carbonate is a stronger base and can be more effective for less reactive alkyl halides.
-
Polar Aprotic Solvent (DMF or Acetonitrile): These solvents are ideal for Sₙ2 reactions as they can dissolve the ionic starting materials and intermediates but do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
-
Elevated Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction, especially for less reactive alkyl halides.
-
Aqueous Workup: This step is to remove the inorganic base and any salts formed during the reaction.
-
Purification: Column chromatography is typically used to isolate the pure N-alkylated product.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is often preferred over direct alkylation as it avoids the potential for over-alkylation and the use of potentially toxic alkyl halides.[5][6]
Experimental Protocol: Reductive Amination with this compound
Causality Behind Experimental Choices:
-
Reducing Agent (Sodium Triacetoxyborohydride): NaBH(OAc)₃ is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than the intermediate iminium ion, which minimizes the reduction of the starting carbonyl compound.
-
Aprotic Solvent (DCM or DCE): Dichloromethane or 1,2-dichloroethane are good solvents for this reaction as they are unreactive towards the reagents and allow for easy workup.
-
Acid Catalyst (Acetic Acid): A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, which is the species that is subsequently reduced.
-
Aqueous Workup (NaHCO₃): The reaction is quenched with a basic aqueous solution to neutralize the acetic acid catalyst and any remaining acidic species.
-
Purification: Column chromatography is the standard method for purifying the final product.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Key reactions of this compound.
Application in the Synthesis of Bioactive Molecules: A Case Study
Conclusion
This compound is a valuable and versatile building block for modern organic synthesis, particularly in the field of drug discovery. Its strategic design allows for selective functionalization of the piperazine core, enabling the efficient construction of a diverse array of complex molecules. The robust and reliable protocols for its synthesis and subsequent reactions, as outlined in this guide, provide a solid foundation for researchers to leverage the unique properties of this important synthetic intermediate in the development of new therapeutic agents.
References
- Google Patents. (1962).
- Google Patents. (2003).
-
ResearchGate. (2025, August 7). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. [Link]
-
PubChem. 1-Isopropylpiperazine | C7H16N2 | CID 78013. National Institutes of Health. [Link]
- Google Patents. (2010). Prodrugs of piperazine and substituted piperidine antiviral agents. US7745625B2.
-
Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Thaisrivongs, S., & Strohbach, J. W. (1999). Structure-based discovery of Tipranavir disodium (PNU-140690E): a potent, orally bioavailable, nonpeptidic HIV protease inhibitor. Biopolymers, 51(1), 51–8. [Link]
-
PubChem. Piperazine amide derivative, preparation method therefor, and use thereof in medicine - Patent US-12234222-B2. [Link]
-
YouTube. (2023, March 16). Reductive Amination. [Link]
- Google Patents. (1972).
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
ResearchGate. (2018, November 1). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. [Link]
-
Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]
-
ResearchGate. (2025, August 6). Methods for the catalytic synthesis of piperazine. [Link]
-
ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. [Link]
- Google Patents. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]
-
MDPI. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]
-
Wang, Y., et al. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Communications Chemistry, 6(1), 1-12. [Link]
-
Palani, A., et al. (2003). Piperazine-based CCR5 Antagonists as HIV-1 Inhibitors. III: Synthesis, Antiviral and Pharmacokinetic Profiles of Symmetrical Heteroaryl Carboxamides. Bioorganic & medicinal chemistry letters, 13(3), 567–571. [Link]
-
Sharma, R., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(27), 16423–16436. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]
-
PubChem. 1-(4-(Propan-2-yl)benzenesulfonyl)piperazine | C13H20N2O2S. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 534615-34-4 [smolecule.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure-based discovery of Tipranavir disodium (PNU-140690E): a potent, orally bioavailable, nonpeptidic HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Conformational Analysis of the 1-(Isopropylsulfonyl)piperazine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile linker. Substitution on one or both of its nitrogen atoms significantly influences its conformational behavior, which in turn can profoundly impact its biological activity and pharmacokinetic profile. This guide provides a detailed exploration of the conformational analysis of the 1-(isopropylsulfonyl)piperazine ring, a moiety of growing interest in drug design. We will delve into the fundamental principles governing its three-dimensional structure, the experimental techniques employed for its characterization, and the implications of its conformational preferences in the context of rational drug development.
Introduction: The Significance of the Piperazine Scaffold and N-Sulfonylation
The piperazine heterocycle is a privileged structure in drug discovery, appearing in numerous approved drugs across a wide range of therapeutic areas.[1] Its disubstituted nature allows for the precise vectorial orientation of pharmacophoric groups, while its basicity can be modulated to optimize solubility and cell permeability. The introduction of a sulfonyl group onto one of the piperazine nitrogens to form a sulfonamide linkage has become a common strategy in medicinal chemistry. This modification can impart a number of desirable properties, including:
-
Modulation of Basicity: The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the adjacent nitrogen atom, which can be crucial for tuning pKa and avoiding off-target interactions.[2]
-
Introduction of a Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, providing additional points of interaction with biological targets.
-
Fine-tuning of Lipophilicity: The sulfonyl group and its substituent (in this case, an isopropyl group) can be varied to modulate the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Understanding the conformational landscape of the this compound ring is therefore critical for leveraging these properties effectively in drug design. The steric and electronic influence of the isopropylsulfonyl group dictates the preferred three-dimensional arrangement of the piperazine ring, which ultimately governs how the molecule presents itself to its biological target.
Fundamental Conformational Principles of the Piperazine Ring
Like cyclohexane, the piperazine ring is a six-membered saturated heterocycle that can adopt several conformations to alleviate ring strain. The most stable and predominant conformation is the chair form .[3] Other higher-energy conformations include the boat and twist-boat forms.
The energy barrier for ring inversion in piperazine is higher than in cyclohexane, a phenomenon attributed to the stereoelectronic effects of the nitrogen lone pairs.[4] In the chair conformation, substituents on the ring carbons or nitrogen atoms can occupy either axial or equatorial positions. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric clashes with other ring atoms, particularly the 1,3-diaxial interactions.
Caption: Conformational landscape of the piperazine ring.
The Influence of the Isopropylsulfonyl Group
The introduction of an isopropylsulfonyl group at one of the nitrogen atoms of the piperazine ring has profound stereoelectronic consequences that dictate its conformational preferences.
Steric Effects
The isopropylsulfonyl group is sterically demanding. To minimize unfavorable steric interactions, this group will overwhelmingly favor the equatorial position on the piperazine ring in its chair conformation. An axial orientation would lead to significant 1,3-diaxial strain with the axial hydrogens on the carbons at positions 3 and 5 of the piperazine ring.
Electronic Effects
The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms.[2] This has several electronic repercussions:
-
Reduced N1 Basicity: The lone pair of the sulfonamide nitrogen (N1) is delocalized towards the electron-deficient sulfur atom, significantly reducing its basicity compared to the unsubstituted nitrogen (N4).
-
Planarization of the Sulfonamide Nitrogen: The delocalization of the nitrogen lone pair imparts partial double-bond character to the S-N bond, leading to a more planar geometry around the N1 nitrogen. This can influence the puckering of the piperazine ring.
-
Impact on Ring Inversion Barrier: The electronic nature of the N-substituent can influence the energy barrier for the chair-to-chair interconversion.
Experimental Approaches to Conformational Analysis
The conformational properties of this compound are primarily elucidated through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For the this compound ring, several NMR experiments provide crucial insights.
4.1.1. 1H NMR and Vicinal Coupling Constants (3JHH)
The vicinal coupling constants between adjacent protons in the piperazine ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a rigid chair conformation, distinct coupling constants are observed for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions. For the this compound ring, we would expect to see:
-
Large coupling constants (typically 8-13 Hz) for diaxial protons.
-
Small coupling constants (typically 2-5 Hz) for axial-equatorial and equatorial-equatorial protons.
By analyzing the coupling patterns of the piperazine protons, the predominant chair conformation and the orientation of the isopropylsulfonyl group can be confirmed.
4.1.2. Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments (e.g., NOESY) provide information about the spatial proximity of protons. For this compound, key NOE correlations would be expected between:
-
The axial protons on one side of the ring (e.g., between H2ax and H6ax, and between H3ax and H5ax).
-
The protons of the isopropyl group and the adjacent axial protons on the piperazine ring if there is any deviation from a purely equatorial orientation or if there is restricted rotation around the S-N bond.
4.1.3. Variable Temperature (VT) NMR
VT-NMR studies can be used to investigate the dynamics of conformational processes, such as ring inversion. By lowering the temperature, it may be possible to "freeze out" the interconversion between different conformers and observe them as distinct species in the NMR spectrum. From the coalescence temperature, the energy barrier for ring inversion can be calculated.[5]
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR Acquisition: Acquire a standard 1H NMR spectrum to observe the chemical shifts and coupling patterns of the piperazine and isopropyl protons.
-
1H-1H COSY: Perform a COSY experiment to establish the connectivity of the protons within the piperazine ring.
-
1H-1H NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations and confirm the chair conformation and substituent orientation.
-
Data Analysis: Integrate the proton signals, measure the coupling constants, and analyze the NOE cross-peaks to build a model of the predominant solution-state conformation.
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state.[6] This technique can precisely determine bond lengths, bond angles, and torsional (dihedral) angles, offering an unambiguous view of the piperazine ring's pucker and the orientation of the isopropylsulfonyl substituent.
Expected Crystallographic Features of this compound:
-
Chair Conformation: The piperazine ring is expected to adopt a clear chair conformation.
-
Equatorial Substituent: The isopropylsulfonyl group will be located in an equatorial position.
-
Bond Lengths and Angles: The S-N bond length will reflect the partial double-bond character. The bond angles around the sulfonamide nitrogen will be closer to 120° than the typical 109.5° for an sp3 hybridized nitrogen.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.[7]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, and the atomic positions are refined to generate a final, high-resolution model of the molecule.[8]
Caption: Workflow for X-ray crystallography.
Summary of Conformational Data
While a specific crystal structure for this compound is not publicly available at the time of writing, data from closely related N-sulfonylpiperazine structures and theoretical calculations allow for a reliable prediction of its key conformational parameters.
Table 1: Predicted Conformational Parameters for this compound
| Parameter | Predicted Value | Basis of Prediction |
| Piperazine Ring Conformation | Chair | General principle for 6-membered rings, confirmed in analogous crystal structures. |
| Isopropylsulfonyl Group Position | Equatorial | Minimization of steric hindrance. |
| N1-C2-C3-N4 Dihedral Angle | ~55-60° | Typical for a chair conformation in piperazine derivatives. |
| C2-N1-S-O Dihedral Angles | Variable | Dependent on the rotation around the N-S bond. |
| S-N1 Bond Length | ~1.65 Å | Shorter than a typical S-N single bond due to delocalization. |
| C-N1-S Bond Angle | ~118-120° | Indicative of sp2 character at the sulfonamide nitrogen. |
Implications for Drug Design and Development
The well-defined conformational preference of the this compound ring has several important implications for its use in drug design:
-
Rigid Scaffold: The strong preference for a single chair conformation with an equatorial substituent reduces the conformational flexibility of the molecule. This can be advantageous as it pre-organizes the molecule for binding to its target, potentially increasing affinity and reducing the entropic penalty of binding.
-
Predictable Vectorial Orientation: The defined chair conformation allows for the predictable placement of other substituents on the piperazine ring (at N4 or on the ring carbons) in specific spatial orientations (axial or equatorial). This is crucial for optimizing interactions with a target binding site.
-
Impact on Physicochemical Properties: The conformation of the molecule can influence its crystal packing, which in turn affects its solubility and dissolution rate. The exposed polar sulfonyl group and the non-polar isopropyl group in the preferred conformation will also dictate the molecule's overall polarity and lipophilicity.
Conclusion
The conformational analysis of the this compound ring reveals a molecule with a strong preference for a chair conformation with the bulky isopropylsulfonyl group occupying an equatorial position. This preference is driven by a combination of steric and electronic factors. Experimental techniques such as NMR spectroscopy and X-ray crystallography provide the necessary tools to confirm and quantify these conformational features. A thorough understanding of the three-dimensional structure of this important scaffold is essential for medicinal chemists to rationally design and optimize novel drug candidates with improved efficacy and pharmacokinetic properties.
References
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41334-41346.
- Paquette, L. A., Proust, N., & Gallucci, J. C. (2009). Effect of sulfonyl protecting groups on the neighboring group participation ability of sulfonamido nitrogen. The Journal of Organic Chemistry, 74(7), 2897-2900.
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41334-41346.
- Shain, S. S. (2020). Electronic Effects of the Sulfinyl and Sulfonyl Groups. In The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons, Ltd.
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]
- Saidykhan, A., Ebert, J., Ally, H., Gallagher, R. T., Martin, W. H. C., & Bowen, R. D. (2017). The scope and regioselectivity of intramolecular N–C rearrangements of orthogonally protected sulfonamides, including cyclization to saccharin derivatives. Tetrahedron Letters, 58(32), 3089-3091.
- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).
- Blow, D. (2002). X-ray crystallography. Methods in molecular biology (Clifton, N.J.), 173, 21-36.
- Davis, F. A., & Kluger, E. W. (1976). Chemistry of the sulfur-nitrogen bond. IX. Transmission of electronic effects in N-alkylidenearenesulfenamides, sulfinamides, sulfonamides, and arenesulfenanilides. Journal of the American Chemical Society, 98(1), 302-303.
- Gerrard, W., & Fernandez, M. (2021). Prediction of spin–spin coupling constants with machine learning in NMR. Scientific Reports, 11(1), 1-10.
-
Wikipedia contributors. (2024, January 5). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 22:18, January 10, 2026, from [Link]
- Poda, T. I., & Zhorov, B. S. (2001). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of molecular graphics & modelling, 19(2), 226-241.
-
Martin, W. H. C. (2020). The Sometimes Troubled Life of Nitrogen's Lone Pair of Electrons. ResearchGate. Available at: [Link]
- Aslan, M., Büyükgüngör, O., & Acar, U. (2018). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of molecular structure, 1171, 849-860.
- Kaczor, A. A., & Matosiuk, D. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta poloniae pharmaceutica, 58(2), 79-86.
- Schepmann, D., & Wünsch, B. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 12(10), 1731-1741.
-
NPTEL-NOC IITM. (2019, May 6). mod12lec68 [Video]. YouTube. [Link]
- Anstead, G. M., & Katzenellenbogen, J. A. (1988). Conformational analysis of 2-substituted piperazines. Journal of the American Chemical Society, 110(23), 7919-7928.
- Cooper, J. B. (2005). Recent advances in small molecule refinement. Acta Crystallographica Section A: Foundations of Crystallography, 61(4), 314-320.
- Acar, U., Büyükgüngör, O., & Aslan, M. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society, 83(9), 1045-1056.
- Jones, R. A. Y., Katritzky, A. R., & Scattergood, R. (1972). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-35.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iucr.org [iucr.org]
Spectroscopic Characterization of 1-(Isopropylsulfonyl)piperazine: A Technical Guide for Researchers
Foreword: The Structural Imperative in Drug Discovery
In the landscape of modern medicinal chemistry, the piperazine moiety is a cornerstone, a privileged scaffold whose derivatives have yielded a multitude of therapeutic agents. The introduction of a sulfonyl group, in this case, an isopropylsulfonyl substituent, at the N1 position, modulates the electronic and conformational properties of the piperazine ring, influencing its pharmacokinetic and pharmacodynamic profile. A precise and unambiguous structural elucidation of such molecules is not merely an academic exercise; it is a fundamental prerequisite for advancing drug development programs. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—for 1-(isopropylsulfonyl)piperazine, offering a foundational reference for researchers engaged in the synthesis, characterization, and application of related compounds. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related structures and predictive models to offer a robust and reliable interpretation. A Certificate of Analysis for commercially available this compound confirms that the ¹H NMR spectrum is consistent with the proposed structure and indicates a purity of ≥95.0% by NMR, lending credence to the structural assignments discussed herein.
Molecular Architecture and Spectroscopic Implications
The structure of this compound dictates the expected spectroscopic signatures. The molecule comprises a six-membered piperazine ring, which typically adopts a chair conformation to minimize steric strain. One nitrogen atom is functionalized with an electron-withdrawing isopropylsulfonyl group, while the other bears a secondary amine proton. This asymmetry is a key determinant of the NMR spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Unraveling the Proton Environments
The proton NMR spectrum of this compound is anticipated to display distinct signals for the isopropyl group and the two inequivalent sets of methylene protons on the piperazine ring, in addition to the N-H proton. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the adjacent protons.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-a (CH₃) | ~1.3 | Doublet | ~7.0 | 6H | The six equivalent methyl protons are split by the adjacent methine proton. |
| H-b (CH) | ~3.2 | Septet | ~7.0 | 1H | The methine proton is split by the six adjacent methyl protons. |
| H-c (CH₂) | ~3.1 | Triplet | ~5.0 | 4H | Protons on carbons adjacent to the sulfonylated nitrogen, deshielded by the electron-withdrawing SO₂ group. |
| H-d (CH₂) | ~2.8 | Triplet | ~5.0 | 4H | Protons on carbons adjacent to the secondary amine nitrogen. |
| N-H | Variable (broad singlet) | Broad Singlet | - | 1H | The chemical shift is concentration and solvent dependent; often appears as a broad signal due to quadrupole broadening and exchange. |
Causality in Chemical Shifts:
-
Deshielding by the Sulfonyl Group: The protons on the piperazine ring adjacent to the isopropylsulfonyl group (H-c) are expected to resonate at a lower field (higher ppm) compared to those adjacent to the secondary amine (H-d). This is a direct consequence of the inductive electron-withdrawing effect of the SO₂ group, which reduces the electron density around the neighboring protons, making them more susceptible to the applied magnetic field.
-
Spin-Spin Coupling: The characteristic doublet and septet for the isopropyl group arise from the coupling between the methyl and methine protons, a classic example of the n+1 rule. The methylene protons of the piperazine ring are expected to appear as triplets due to coupling with the adjacent methylene protons.
Molecular Structure with Proton Labeling:
Caption: Molecular structure of this compound with proton labeling for ¹H NMR correlation.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-a (CH₃) | ~16 | The methyl carbons of the isopropyl group, appearing in the aliphatic region. |
| C-b (CH) | ~55 | The methine carbon of the isopropyl group, shifted downfield due to its attachment to the sulfur atom. |
| C-c (CH₂) | ~46 | The piperazine carbons adjacent to the sulfonylated nitrogen, deshielded by the SO₂ group. |
| C-d (CH₂) | ~45 | The piperazine carbons adjacent to the secondary amine nitrogen. |
Causality in Chemical Shifts:
-
Effect of Heteroatoms: The carbon atoms directly attached to nitrogen (C-c and C-d) are deshielded and appear at a lower field compared to typical alkane carbons. The carbons adjacent to the sulfonylated nitrogen (C-c) are expected to be slightly more deshielded than those adjacent to the secondary amine (C-d).
-
Sulfur's Influence: The methine carbon of the isopropyl group (C-b) is significantly deshielded due to its direct attachment to the electron-withdrawing sulfonyl group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable technique for the rapid identification of functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the sulfonyl and amine groups.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amine) | 3300 - 3500 | Medium, Sharp | Stretch |
| C-H (alkane) | 2850 - 3000 | Strong | Stretch |
| S=O (sulfonyl) | 1320 - 1350 | Strong | Asymmetric Stretch |
| S=O (sulfonyl) | 1140 - 1160 | Strong | Symmetric Stretch |
| C-N (amine) | 1000 - 1250 | Medium | Stretch |
| S-N (sulfonamide) | 900 - 950 | Medium | Stretch |
Expert Insights on IR Interpretation:
-
The Sulfonyl Signature: The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl group and are a key diagnostic feature in the IR spectrum.
-
Amine Identification: The N-H stretching vibration of the secondary amine will appear as a sharp, medium-intensity band in the 3300-3500 cm⁻¹ region. This helps to distinguish it from the typically broad O-H stretching band of alcohols.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount. The following sections detail the methodologies for NMR and IR analysis.
Protocol for NMR Sample Preparation and Data Acquisition
This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Methodology Workflow:
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a good starting point for many organic molecules.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral resolution.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field. This step is crucial for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Protocol for FTIR Sample Preparation and Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid samples.
Methodology Workflow:
Caption: Workflow for obtaining an FTIR spectrum using the ATR technique.
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface. This is essential for obtaining a strong signal.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: Record the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
Conclusion: A Foundation for Future Research
This guide provides a comprehensive overview of the expected NMR and IR spectroscopic data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. The detailed protocols offer a framework for obtaining high-quality, reliable data, which is the bedrock of scientific integrity. For researchers in drug discovery and development, a thorough understanding of these spectroscopic signatures is indispensable for confirming molecular identity, assessing purity, and ultimately, for making informed decisions in the progression of novel therapeutic candidates.
References
- Leyan. (2022). Certificate of Analysis: this compound. Retrieved from a generic supplier's CoA. (Note: A specific public URL for this document is not available, but it is a standard document provided by chemical suppliers).
An In-depth Technical Guide to the Discovery of Novel Derivatives of 1-(Isopropylsulfonyl)piperazine
Foreword: The Strategic Value of the 1-(Isopropylsulfonyl)piperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine motif stands as a "privileged scaffold," a core structure consistently found in a multitude of clinically successful drugs.[1] Its prevalence is not accidental; the piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity, aqueous solubility, and versatile handles for chemical modification, all of which are desirable pharmacokinetic properties.[1] When one of these nitrogens is functionalized with a sulfonyl group, specifically an isopropylsulfonyl moiety, we arrive at the this compound core—a building block of significant untapped potential. The sulfonamide linkage is a key pharmacophore in its own right, known to impart a range of biological activities.[2] This guide provides a comprehensive, experience-driven exploration of the strategies and methodologies for the rational design and synthesis of novel derivatives of this compound, aimed at researchers and drug development professionals seeking to expand their chemical space and uncover new therapeutic agents.
I. Foundational Synthesis: Securing the Core
The journey into novel derivatives begins with a robust and scalable synthesis of the starting material, this compound. The most direct and widely applicable method is the sulfonylation of piperazine with isopropylsulfonyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
Isopropylsulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of an excess of piperazine (typically 2-3 equivalents) in DCM at 0 °C, slowly add a solution of isopropylsulfonyl chloride (1 equivalent) in DCM. The use of excess piperazine serves both as the nucleophile and the base to quench the HCl byproduct.
-
Alternatively, use 1.1 equivalents of piperazine and 1.2 equivalents of a non-nucleophilic base like TEA or DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
II. Strategic Diversification: Pathways to Novel Derivatives
With the this compound core in hand, the exploration of novel derivatives can commence. The primary sites for modification are the second nitrogen atom (N4) and, for more advanced diversification, the carbon atoms of the piperazine ring.
A. N-Functionalization: The Gateway to Chemical Diversity
The secondary amine at the N4 position is the most readily accessible handle for introducing a wide array of substituents. The choice of functionalization strategy will depend on the desired substituent and the available starting materials.
Direct alkylation is a fundamental method for introducing alkyl groups. The protocol is straightforward, but care must be taken to avoid dialkylation, although with the sulfonated piperazine, this is less of a concern due to the deactivating effect of the sulfonyl group on the adjacent nitrogen.
Experimental Protocol: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous ACN or DMF, add K₂CO₃ (2.0-3.0 eq.).[3]
-
Add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Heat the reaction mixture to 50-80°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Reductive amination is a powerful and versatile method for N-alkylation, particularly for introducing more complex alkyl groups.[4][5] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.
Experimental Protocol: Reductive Amination of this compound
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE, add a catalytic amount of acetic acid (optional, can accelerate iminium ion formation).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, STAB (1.5 eq.), portion-wise. STAB is generally preferred as it is less toxic and more selective than NaBH₃CN.[6]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The introduction of aryl or heteroaryl substituents at the N4 position is a key strategy in drug design, and the Buchwald-Hartwig amination is the premier method for this transformation.[7][8] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance.[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide or chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-Xantphos)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 eq.).[7]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110°C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
B. C-H Functionalization: The Next Frontier
While N-functionalization provides a vast chemical space, direct modification of the piperazine ring's C-H bonds offers access to novel three-dimensional structures that are otherwise difficult to synthesize.[10] Photoredox catalysis has emerged as a powerful tool for such transformations.[11][12]
Adapting protocols for N-Boc piperazine, a photoredox-catalyzed C-H functionalization of N-acyl-1-(isopropylsulfonyl)piperazine could be envisioned.[10] The N-acyl group would serve as a directing group and a handle for later removal if desired.
Workflow for Photoredox C-H Functionalization.
III. Structure-Activity Relationship (SAR) Insights and Biological Context
The ultimate goal of synthesizing novel derivatives is to discover compounds with improved biological activity. While specific SAR for this compound derivatives is an emerging field, we can extrapolate from related compound classes.
-
Kinase Inhibitors: Many kinase inhibitors feature a piperazine core. The substituents on the N4 position often interact with the solvent-exposed region of the ATP-binding pocket. Varying the size, electronics, and hydrogen-bonding capacity of this substituent can significantly impact potency and selectivity.[13][14]
-
GPCR Modulators: Piperazine derivatives are also prevalent as ligands for G-protein coupled receptors. The N4-substituent frequently plays a crucial role in receptor subtype selectivity.[15][16]
Data Presentation: Hypothetical SAR Data for a Kinase Target
| Compound ID | N4-Substituent | IC₅₀ (nM) |
| Core | H | >10,000 |
| Deriv-01 | Methyl | 5,200 |
| Deriv-02 | Benzyl | 850 |
| Deriv-03 | 4-Fluorobenzyl | 420 |
| Deriv-04 | 3-Pyridylmethyl | 150 |
| Deriv-05 | 2-(Dimethylamino)ethyl | 95 |
This hypothetical data illustrates a common SAR trend where increasing the complexity and introducing specific functional groups on the N4-substituent leads to enhanced potency.
IV. Analytical Characterization: Confirming Structure and Purity
Rigorous characterization is essential to confirm the identity and purity of newly synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach.
A. NMR Spectroscopy
¹H and ¹³C NMR are used to elucidate the structure of the derivatives. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all signals, especially for more complex structures.[17][18][19]
Expected ¹H NMR Features for a Generic N-Aryl-1-(isopropylsulfonyl)piperazine:
-
Isopropyl Group: A doublet for the two methyl groups and a septet for the CH.
-
Piperazine Ring: Two sets of multiplets, typically integrating to 4 protons each, for the two pairs of inequivalent methylene groups.
-
Aryl Group: Signals in the aromatic region with multiplicities and coupling constants consistent with the substitution pattern.
B. Mass Spectrometry
Mass spectrometry confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. The fragmentation pattern in MS/MS experiments can provide further structural information.[20][21]
Expected Fragmentation Pattern:
A common fragmentation pathway for N-sulfonylpiperazines involves the cleavage of the C-N bonds of the piperazine ring and the S-N bond of the sulfonamide.[22][23]
General Mass Spec Fragmentation.
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. The synthetic strategies outlined in this guide, from fundamental N-functionalization to advanced C-H activation, provide a robust toolkit for generating diverse chemical libraries. By integrating rational design based on SAR principles with rigorous analytical characterization, researchers can effectively explore the chemical space around this versatile core and unlock its full therapeutic potential. The future of drug discovery with this scaffold lies in the creative combination of these synthetic methods to generate molecules with novel three-dimensional architectures and finely tuned pharmacological profiles.
References
- BenchChem. (2025).
- Hussain, S., et al. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c).
- Goldberg, F. W., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347.
- Wang, D., et al. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- Guram, A. S., & Bei, X. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Durand, C., & Szostak, M. (2021).
- Goldberg, F. W., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347.
- Chen, J., & Rovis, T. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. BenchChem.
- NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
- BenchChem. (2025).
- Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
- Pitre, T. L., et al. (2019). Photoredox-Catalyzed C–H Functionalization Reactions.
- Chemistry LibreTexts. (2023).
- Durand, C., & Szostak, M. (2021).
- Powers, R. J., et al. (2021). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Organic Letters, 23(15), 5960-5965.
- Wawrzyńczak, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2629-2641.
- Semantic Scholar. (n.d.).
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Wang, C., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7475-7503.
- Musacchio, A. J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 143(30), 11634-11643.
- Kashani, S. K., et al. (n.d.).
- Journal of Chemical Education. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- PubMed. (2021).
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- ResearchGate. (2017).
- Gao, H., et al. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis, 16(2), 294-302.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- ResearchGate. (n.d.).
- Zhang, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389.
- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
- Chemical Communications. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- PubMed. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
- NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- ResearchGate. (2025).
- ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Langley, G. J., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Tararov, V. I., & Börner, A. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- Jacobson, K. A., et al. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 287(21), 17017-17024.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- MDPI. (n.d.). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides.
- PubMed. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- MDPI. (n.d.).
- RSC Advances. (n.d.).
- Kenakin, T. (2014). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in Pharmacological Sciences, 35(12), 643-653.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant.
- Biophysical Journal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 11. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 12. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 22. researchgate.net [researchgate.net]
- 23. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isopropylsulfonyl Group on the Piperazine Ring: A Strategic Element in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of approved therapeutic agents.[1][2] Its versatile structure allows for extensive modification to fine-tune pharmacokinetic and pharmacodynamic properties.[3] This guide provides a deep dive into the specific functions and strategic applications of appending an isopropylsulfonyl group to the piperazine nitrogen. We will explore its nuanced effects on physicochemical properties, metabolic stability, and target engagement, supported by experimental insights and protocols.
Introduction: The Piperazine Scaffold and the Rationale for N-Sulfonylation
The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of properties. It provides structural rigidity, a high polar surface area, and the capacity for multiple hydrogen bond interactions, which often translates to improved aqueous solubility and oral bioavailability.[2][3] The two nitrogen atoms (N1 and N4) serve as convenient handles for chemical modification, allowing for the precise positioning of pharmacophoric elements.
Attaching a sulfonyl group to one of the piperazine nitrogens is a common strategy in drug design. The sulfonamide linkage is a stable, non-ionizable group that can act as a hydrogen bond acceptor. Crucially, it significantly reduces the basicity of the nitrogen to which it is attached, effectively transforming a basic amine into a neutral amide-like moiety. This modulation of pKa is a critical tool for controlling a molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and target interactions.
This guide will focus specifically on the isopropylsulfonyl group, examining how the unique steric and electronic properties of the isopropyl substituent further refine the function of the N-sulfonylpiperazine scaffold.
Modulation of Physicochemical Properties
The addition of an isopropylsulfonyl group to a piperazine ring brings about predictable and advantageous changes in key physicochemical parameters. These properties are foundational to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
Basicity (pKa)
The most immediate electronic effect of the sulfonyl group is the strong withdrawal of electron density from the N1 nitrogen of the piperazine ring. This delocalization of the nitrogen's lone pair of electrons drastically reduces its ability to accept a proton, rendering the N1 position essentially non-basic.
The primary basic center of an N-isopropylsulfonylpiperazine derivative is the distal N4 nitrogen. However, the electron-withdrawing nature of the sulfonyl group also has a through-bond inductive effect that slightly reduces the basicity of the N4 nitrogen compared to an unsubstituted piperazine. N-alkylation of piperazine is also known to lower the pKa of the second nitrogen.
-
Expert Insight: The reduction in basicity at N4 is a critical design element. While a basic center is often necessary for target interaction or to ensure sufficient aqueous solubility, excessively high basicity can lead to off-target effects (e.g., hERG channel inhibition) and undesirable pharmacokinetic profiles. The isopropylsulfonyl group helps to rein in this basicity to an optimal range.
Table 1: Comparative pKa Values of Piperazine Derivatives
| Compound | N1 Substituent | N4 pKa (approximate) | Key Characteristics |
| Piperazine | -H | ~9.8 | Diprotonated, highly basic |
| 1-Methylpiperazine | -CH₃ | ~9.2 | Monoprotonated, still highly basic |
| 1-(Isopropylsulfonyl)piperazine | -SO₂CH(CH₃)₂ | ~8.0 - 8.5 | Monoprotonated, moderately basic |
| 1-(Phenylsulfonyl)piperazine | -SO₂Ph | ~7.5 - 8.0 | Monoprotonated, weakly basic |
Note: The pKa values are approximate and can be influenced by other substituents on the molecule. The trend illustrates the electron-withdrawing effect of the sulfonyl group.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.[4][6] The isopropylsulfonyl group contributes to the overall lipophilicity of a molecule in a controlled manner.
-
Isopropyl Group: The three-carbon isopropyl moiety adds a moderate degree of lipophilicity.
-
Sulfonyl Group: The SO₂ group is polar and can engage in hydrogen bonding, which can temper the increase in lipophilicity from the alkyl group.
The interplay between these two components allows for a fine-tuning of the molecule's LogD at physiological pH (LogD₇.₄). The moderately basic N4 nitrogen will be partially protonated at pH 7.4, which increases aqueous solubility and lowers the LogD value.
-
Expert Insight: The isopropyl group offers a sweet spot in terms of lipophilicity. It is more lipophilic than a methyl group, which can enhance membrane permeability and interactions with hydrophobic pockets in a target protein. However, it is less bulky and lipophilic than a phenyl or larger alkyl group, which helps to maintain a favorable balance with aqueous solubility and avoid issues associated with high lipophilicity, such as increased metabolic clearance and non-specific binding.
Enhancing Metabolic Stability
A significant challenge in drug discovery is designing molecules that are resistant to rapid metabolism by enzymes such as the cytochrome P450 (CYP) family.[7] The piperazine ring itself can be a metabolic "soft spot," susceptible to N-oxidation and N-dealkylation.[7][8] The isopropylsulfonyl group can play a crucial role in mitigating these metabolic liabilities.
Steric Shielding
The branched nature and rotational freedom of the isopropyl group can provide a degree of steric hindrance around the N1-S bond and the adjacent piperazine ring carbons. This steric bulk can physically impede the approach of metabolizing enzymes, thereby slowing the rate of metabolism at these positions.[7] This is a key advantage over a smaller methylsulfonyl group, which offers minimal steric protection.
Blocking N-Dealkylation
Oxidative N-dealkylation is a common metabolic pathway for N-alkylated piperazines.[9] The sulfonamide linkage is highly resistant to enzymatic cleavage, effectively preventing the removal of the isopropylsulfonyl group. This not only enhances the stability of the parent molecule but also prevents the formation of potentially active or toxic piperazine metabolites.
Caption: Comparison of metabolic pathways for N-alkyl vs. N-sulfonyl piperazines.
-
Expert Insight: While the sulfonamide bond is stable, other parts of the molecule remain susceptible to metabolism. A common strategy is to perform a metabolite identification study to pinpoint these new "soft spots" and then apply further structural modifications, such as fluorination of an adjacent aromatic ring, to block those pathways.[7]
Role in Pharmacodynamics and Target Interaction
The isopropylsulfonylpiperazine moiety can play a direct and crucial role in how a drug binds to its biological target, influencing both potency and selectivity.
Hydrogen Bonding and Lipophilic Interactions
The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's binding pocket. The isopropyl group, being non-polar, can favorably occupy a hydrophobic or lipophilic pocket within the target. This dual-interaction capability allows the isopropylsulfonyl group to act as a versatile anchoring point for the molecule.
Caption: Diagram of interactions within a hypothetical target binding site.
Case Study: Glycine Transporter-1 (GlyT-1) Inhibitors
The development of inhibitors for GlyT-1, a target for schizophrenia and other CNS disorders, provides a compelling example of the utility of the N-alkylsulfonylpiperazine scaffold. In a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, researchers systematically explored modifications to optimize potency and pharmacokinetic properties.[10][11]
While this specific example uses a propylsulfonyl group, the structure-activity relationship (SAR) findings are highly relevant. The studies demonstrated that the N-alkylsulfonylpiperazine core was crucial for achieving high GlyT-1 inhibitory activity. Optimization of the alkyl group (e.g., propyl vs. isopropyl vs. cyclopropylmethyl) would be a standard medicinal chemistry approach to fine-tune the fit within the target's hydrophobic pocket and optimize ADME properties. The propylsulfonyl group in the lead compounds from these studies highlights the importance of a small, lipophilic alkyl substituent at this position.[10]
Synthesis and Experimental Protocols
The incorporation of the isopropylsulfonyl group onto a piperazine ring is a straightforward and well-established synthetic transformation.
General Synthetic Protocol
The most common method involves the reaction of a piperazine derivative with isopropylsulfonyl chloride in the presence of a base.[12]
Caption: A typical synthetic route for N-sulfonylation of piperazine.
Step-by-Step Protocol: Synthesis of this compound
-
Dissolution: Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add isopropylsulfonyl chloride (1.0 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
Determining the pKa of the N4 nitrogen is crucial for understanding the ionization state and subsequent properties of the molecule.
-
Sample Preparation: Prepare a ~0.01 M aqueous solution of the N-isopropylsulfonylpiperazine derivative.
-
Calibration: Calibrate a pH meter at the desired temperature (e.g., 25 °C) using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place a known volume (e.g., 50 mL) of the sample solution in a jacketed beaker to maintain a constant temperature. Blanket the solution with nitrogen gas to prevent CO₂ absorption.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, equal portions (e.g., 0.5 mL).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an early indication of a compound's susceptibility to Phase I metabolism.[7][8]
-
Reagent Preparation:
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Pooled human or rat liver microsomes (e.g., 20 mg/mL stock).
-
NADPH Regeneration System: A solution containing glucose-6-phosphate, G6PDH, and NADP⁺ in phosphate buffer (pH 7.4).
-
Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Conclusion
The N-isopropylsulfonylpiperazine moiety is a highly valuable and strategically important building block in modern drug discovery. Its function extends far beyond that of a simple linker. By appending this group, medicinal chemists can:
-
Drastically reduce the basicity of the N1 nitrogen, creating a stable, neutral sulfonamide.
-
Fine-tune the basicity of the distal N4 nitrogen to an optimal range for target binding and ADME properties.
-
Introduce a moderate degree of lipophilicity and a specific steric profile with the isopropyl group.
-
Enhance metabolic stability by providing steric shielding and employing a linkage resistant to N-dealkylation.
-
Engage in specific target interactions through hydrogen bonding from the sulfonyl oxygens and hydrophobic interactions from the isopropyl group.
As researchers continue to tackle increasingly complex biological targets, the rational application of functional groups like the isopropylsulfonyl moiety on proven scaffolds such as piperazine will remain a critical strategy for designing the next generation of safe and effective medicines.
References
-
Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]
-
Reith, M. E. A., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry. [Link]
-
Ariciu, A.-M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1517-1523. [Link]
-
Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(1), e14537. [Link]
-
Gentles, R. G., et al. (2011). SAR studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides: potent inhibitors of the polymerase enzyme (NS5B) of the hepatitis C virus. Bioorganic & Medicinal Chemistry Letters, 21(10), 3142-3147. [Link]
-
Holm, R. (2016). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. In Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. [Link]
-
Box, K., et al. (2016). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 4(4), 305-318. [Link]
-
ResearchGate. (n.d.). Physical Properties in Drug Design. [Link]
-
MDPI. (2021). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 457-462. [Link]
-
Google Patents. (2014). Patent Application Publication: US 2016/0120868 A1. [Link]
-
NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
Frontiers. (2024). The role of physicochemical and topological parameters in drug design. [Link]
-
Raevsky, O. A., et al. (2005). Physicochemical descriptors in property-based drug design. Mini reviews in medicinal chemistry, 5(5), 447-457. [Link]
- Google Patents. (2015). Compositions and methods for delivery of kinase inhibiting peptides.
-
Kypreos, K. E., & Zoga, A. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert opinion on drug discovery, 11(11), 1045-1058. [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]
-
ResearchGate. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
-
Singh, B. N. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1335-1350. [Link]
- Google Patents. (1950).
- Google Patents. (2022).
-
ResearchGate. (n.d.). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link]
-
Greaves, P. (2012). Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings. Toxicologic pathology, 40(2), 299-311. [Link]
- Google Patents. (1967). N-phenylpiperazine compounds.
-
Cioffi, C. L., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8039-8055. [Link]
-
Kumar, A., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Recent Patents on Anti-Cancer Drug Discovery, 16(4), 484-505. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
Greaves, P. (2012). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Toxicologic pathology, 40(2), 312-325. [Link]
-
Li, Y., et al. (2018). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 23(12), 3298. [Link]
- Google Patents. (2018). Isoindolinone inhibitors of the mdm2-p53 interaction and process for making them.
- Google Patents. (2008). Imidazopyrazine tyrosine kinase inhibitors.
-
Park, J. H., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347. [Link]
-
An, G., & Vodovotz, Y. (2010). In Silico Augmentation of the Drug Development Pipeline: Examples from the study of Acute Inflammation. Drug development research, 71(8), 470-478. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
- Google Patents. (2019).
-
Al-Zoubi, R. M., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11623. [Link]
-
ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. US7855211B2 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy this compound | 534615-34-4 [smolecule.com]
A Senior Application Scientist's Guide to the Preliminary In Vitro Screening of 1-(Isopropylsulfonyl)piperazine
Introduction: Deconstructing the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The piperazine ring is a quintessential example of a "privileged scaffold," a structural motif frequently found in successful therapeutic agents due to its favorable physicochemical properties and ability to engage with a wide array of biological targets.[1][2] The two nitrogen atoms within the six-membered ring provide opportunities for substitution, influencing properties like solubility, bioavailability, and target affinity.[3][4]
This guide focuses on 1-(Isopropylsulfonyl)piperazine (CAS No: 534615-34-4), a compound that marries the versatile piperazine core with an isopropylsulfonyl group.[5] The sulfonylpiperazine moiety itself is of significant interest, appearing in compounds designed as kinase inhibitors, anti-influenza agents, and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7][8] The isopropylsulfonyl group, in particular, can modulate solubility and cell permeability while providing a vector for specific interactions within a target's binding pocket.
The core objective of this document is to provide a logical, field-proven framework for the initial in vitro evaluation of this compound. As Senior Application Scientists, we do not merely follow protocols; we design screening cascades that efficiently answer the most critical questions first: Is the compound generally cytotoxic? Does it engage a relevant target class? And does it possess rudimentary drug-like properties? This guide will elucidate the causality behind each experimental choice, providing not just the 'how,' but the critical 'why' for each step in the preliminary assessment.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₆N₂O₂S | [5] |
| CAS Number | 534615-34-4 | [5] |
| Molecular Weight | 192.28 g/mol | (Calculated) |
| Structure | A piperazine ring substituted at one nitrogen with an isopropylsulfonyl group.[5] | |
| Solubility | Exhibits excellent solubility in polar organic solvents like DMSO, methanol, and ethanol.[5] Its solubility is pH-dependent, increasing under acidic conditions due to protonation of the secondary nitrogen.[5] |
Part 1: The Strategic Screening Cascade: A Phased Approach to Decision Making
A preliminary screen should be designed as a funnel, efficiently filtering compounds based on a tiered evaluation of their properties. Our approach begins with broad, foundational assays and progresses to more specific, hypothesis-driven investigations. This cascade maximizes resource efficiency by eliminating compounds with fundamental liabilities (e.g., excessive cytotoxicity, poor stability) early in the process.
The logical flow for this compound is structured as follows: Foundational characterization, followed by a primary screen for general biological activity (cytotoxicity), a secondary screen targeting a probable mechanism of action (kinase inhibition), and a parallel early assessment of drug-like properties (ADME).
Caption: Strategic workflow for preliminary in vitro screening.
Part 2: Foundational Assessment: Solubility and Stability
Before any biological assay, we must ensure the compound can be reliably prepared and is stable under assay conditions. This self-validating step prevents artifacts that could arise from compound precipitation or degradation.
Protocol 1: Stock Solution Preparation and Stability Assessment
-
Objective: To prepare a high-concentration stock solution and confirm its stability.
-
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for initial screening due to its ability to dissolve a wide range of organic molecules.[9] A 10 mM stock is typical for creating serial dilutions for biological assays.
-
Methodology:
-
Preparation: Accurately weigh 1.92 mg of this compound and dissolve it in 1 mL of high-purity DMSO to create a 10 mM stock solution.
-
Solubility Check: Visually inspect the solution for any particulates. If necessary, gently warm and vortex to ensure complete dissolution.
-
Working Solutions: Prepare subsequent dilutions from the stock solution using the appropriate cell culture medium or assay buffer. It is critical to never exceed a final DMSO concentration of 0.5-1% in the assay wells, as higher concentrations can be toxic to cells.
-
Freeze-Thaw Stability: Aliquot the 10 mM stock and subject it to three freeze-thaw cycles (-20°C to room temperature). After the final thaw, analyze the solution by HPLC to check for degradation products by comparing the peak area of the parent compound to a non-frozen control. A change of >5% suggests instability.
-
Storage: Store aliquots of the stock solution at -20°C or -80°C, protected from light.
-
Part 3: Primary Biological Screening: General Cytotoxicity
The first critical biological question is whether the compound affects cell viability. A broad-spectrum cytotoxicity assay across multiple cell lines provides a baseline for potency and a preliminary indication of any cancer cell type selectivity.[10]
Protocol 2: Cell Viability Assessment via Resazurin Reduction Assay
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Rationale: The resazurin (AlamarBlue) assay is a robust and sensitive method to measure cell viability.[11] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[11] This conversion is proportional to the number of living cells.
-
Methodology:
-
Cell Plating: Seed cells from different lineages (e.g., MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium, typically ranging from 0.1 µM to 100 µM.
-
Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.
-
Assay Development: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence of resorufin using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Convert fluorescence readings to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Sample Cytotoxicity Profile
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | 45.2 |
| HCT116 | Colon Cancer | 68.7 |
| HEK293 | Normal Kidney | > 100 |
Part 4: Hypothesis-Driven Screening: Kinase Inhibition
The sulfonylpiperazine scaffold is a known hinge-binding motif in many kinase inhibitors.[12] Therefore, a logical next step is to screen this compound against a panel of protein kinases to identify potential specific targets.
Protocol 3: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
-
Objective: To quantify the inhibitory activity of the compound against a panel of protein kinases.
-
Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[13] Kinase activity is inversely proportional to the light signal produced. This format is highly sensitive and compatible with high-throughput screening.[]
Caption: Principle of the ADP-Glo™ Kinase Assay.
-
Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP at a concentration near its Km value to initiate the reaction.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal on a plate reader.
-
Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value for each kinase.
-
Data Presentation: Sample Kinase Selectivity Profile
| Kinase Target | Family | IC50 (µM) of this compound |
| EGFR | Tyrosine Kinase | > 50 |
| SRC | Tyrosine Kinase | 8.9 |
| p38α (MAPK14) | Ser/Thr Kinase | 1.2 |
| JNK1 | Ser/Thr Kinase | 25.6 |
| CDK2 | Ser/Thr Kinase | > 50 |
Part 5: Early ADME Profiling: A Glimpse into Druggability
Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties early is crucial for identifying liabilities that could terminate a drug development program.[15][16] For a preliminary screen, assessing metabolic stability is a high-value starting point.[17]
Protocol 4: Liver Microsomal Stability Assay
-
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
-
Rationale: Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.[17] This assay provides an early prediction of a compound's metabolic clearance and in vivo half-life.
-
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing pooled HLM and the NADPH regenerating system (which provides the necessary cofactors for CYP enzymes) in a phosphate buffer.
-
Compound Addition: Add this compound to the mixture at a final concentration of 1 µM.
-
Time Course: Incubate the mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Control Reactions: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation. Also, include a high-clearance control compound (e.g., verapamil) to validate the assay.
-
Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpsr.com [ijpsr.com]
- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 534615-34-4 [smolecule.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1-(Isopropylsulfonyl)piperazine from Piperazine
Introduction: The Significance of the Sulfonylpiperazine Moiety in Modern Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. When functionalized with a sulfonyl group, the resulting N-sulfonylpiperazine moiety offers a chemically stable and synthetically versatile building block. 1-(Isopropylsulfonyl)piperazine, in particular, serves as a key intermediate in the synthesis of a diverse range of biologically active molecules, finding applications in the development of therapeutics targeting cancer and infectious diseases.[1] The isopropyl group provides a degree of lipophilicity, balancing the inherent polarity of the piperazine and sulfonyl functionalities.[1] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in drug development and organic synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound proceeds via a classical nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of isopropylsulfonyl chloride. A base, typically a tertiary amine like triethylamine or an inorganic base, is employed to quench the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product.
A critical consideration in this synthesis is the potential for di-substitution, where both nitrogen atoms of the piperazine ring react with the sulfonyl chloride. To favor mono-substitution, an excess of piperazine is typically used. This statistical approach ensures that the concentration of the mono-substituted product is significantly higher than the di-substituted byproduct.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound with a focus on safety, efficiency, and purity.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties & Hazards |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 110-85-0 | Corrosive, causes severe skin burns and eye damage, harmful if swallowed.[2][3] |
| Isopropylsulfonyl chloride | C₃H₇ClO₂S | 158.61 | 13031-63-9 | Corrosive, causes severe skin burns and eye damage, reacts with water. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, toxic by inhalation, corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the piperazine and allow for efficient stirring.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere. This is crucial to prevent the reaction of isopropylsulfonyl chloride with atmospheric moisture.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the piperazine solution. Stir the mixture at room temperature for 10 minutes.
-
Controlled Addition of Sulfonyl Chloride: Dissolve isopropylsulfonyl chloride (1.0 equivalent) in a minimal amount of dry DCM and add it to the dropping funnel. Add the isopropylsulfonyl chloride solution dropwise to the stirred piperazine solution over a period of 30-45 minutes. Maintain the reaction temperature at 0-5 °C using an ice bath to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Visual Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
The crude product can be purified by either recrystallization or column chromatography.
Purification Protocol
Option 1: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol, ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Option 2: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the piperazine ring protons (typically broad singlets or multiplets).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl and piperazine moieties.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound.
Visual Workflow of Purification and Analysis
Caption: Workflow for purification and analysis.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3][4]
-
Handling of Reagents:
-
Piperazine is corrosive and can cause severe burns.[2][3] Avoid inhalation of dust and contact with skin and eyes.[2]
-
Isopropylsulfonyl chloride is corrosive and reacts with moisture. Handle with care and avoid contact with water.
-
Triethylamine is flammable and toxic.
-
Dichloromethane is a volatile and suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste according to local regulations.[4] Aqueous and organic waste should be collected in separate, properly labeled containers.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure all reagents are dry. - Extend the reaction time. - Check the quality of the isopropylsulfonyl chloride. |
| Loss of product during workup. | - Perform extractions with sufficient volumes of solvent. - Be careful during the separation of layers. | |
| Formation of Di-substituted Byproduct | Insufficient excess of piperazine. | - Increase the molar ratio of piperazine to isopropylsulfonyl chloride. |
| Reaction temperature too high. | - Maintain the reaction temperature at 0-5 °C during the addition of the sulfonyl chloride. | |
| Oily Product Instead of Solid | Presence of impurities. | - Purify the product using column chromatography. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. |
Conclusion
The protocol described in this application note provides a robust and reproducible method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined safety procedures, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The detailed purification and characterization steps ensure the final product is of high purity, suitable for subsequent synthetic transformations.
References
Sources
One-pot synthesis protocol for monosubstituted piperazines
An Application Guide to the Strategic One-Pot Synthesis of Monosubstituted Piperazines
Abstract
The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3][4] Its prevalence stems from the advantageous physicochemical properties conferred by its two nitrogen atoms, which can improve aqueous solubility, bioavailability, and receptor-binding interactions.[5] However, the symmetrical nature of piperazine presents a significant synthetic challenge: the selective formation of N-monosubstituted derivatives over the undesired N,N'-disubstituted byproduct.[6][7] Traditional multi-step syntheses, which rely on protecting group strategies, suffer from reduced overall yields, increased cost, and substantial waste generation.[2][8] This application note details three robust, one-pot protocols for the efficient synthesis of monosubstituted piperazines, providing researchers in drug discovery and process development with streamlined, cost-effective, and scalable alternatives. The discussed methodologies include an innovative protonation-based strategy, classic reductive amination, and the powerful Buchwald-Hartwig cross-coupling reaction.
The Challenge of Selectivity and the One-Pot Solution
Directly reacting piperazine with an electrophile often leads to a mixture of unreacted starting material, the desired monosubstituted product, and the 1,4-disubstituted byproduct.[9] Separating these compounds can be complex and costly. The conventional solution involves a multi-step sequence:
-
Protection: Introduce a protecting group (e.g., Boc, Cbz, Benzyl) onto one nitrogen.
-
Functionalization: React the unprotected nitrogen with the desired reagent.
-
Deprotection: Remove the protecting group to yield the final product.
While effective, this approach is inefficient and contrary to the principles of green chemistry. One-pot synthesis circumvents these issues by combining multiple reaction steps in a single vessel, minimizing solvent usage, purification steps, and waste.[8] These protocols are designed to favor mono-functionalization through careful control of reactivity and reaction conditions.
Protocol 1: In Situ Protection via Piperazin-1-ium Cation
This elegant and highly efficient method leverages the basicity of piperazine itself. By using a controlled amount of acid, one nitrogen atom is protonated, forming a piperazin-1-ium cation. The positive charge on the ammonium group deactivates it towards electrophilic attack, leaving the other nitrogen free to react selectively.[6][9] This strategy avoids the need for traditional protecting groups entirely.[8][10]
Causality of the Method
The pKa difference between the two nitrogen atoms of piperazine allows for selective mono-protonation under specific pH conditions. The resulting piperazin-1-ium salt is significantly less nucleophilic at the protonated nitrogen, directing the reaction exclusively to the free secondary amine. This method is particularly effective for reactions with electrophiles like acyl chlorides, sulfonyl chlorides, and Michael acceptors.[9]
Workflow for Piperazin-1-ium Cation Strategy
Caption: Workflow for selective monosubstitution via the piperazin-1-ium cation.
Detailed Experimental Protocol
-
Preparation of Piperazin-1-ium Salt (In Situ):
-
Method A (Methanol): In a round-bottom flask, combine piperazine (1.0 equiv) and piperazine dihydrochloride (1.0 equiv) in methanol. Stir at room temperature for 15 minutes to allow for the formation of piperazine monohydrochloride in solution.[2]
-
Method B (Acetic Acid): Dissolve piperazine (1.0 equiv) directly in acetic acid, which serves as both the solvent and the proton source to form piperazine monoacetate.[2]
-
-
Reaction:
-
To the stirred solution from Step 1, add the electrophilic reagent (e.g., acyl chloride, sulfonyl chloride, or Michael acceptor, 1.0-1.2 equiv) dropwise at room temperature or 0 °C.
-
(Optional) For less reactive electrophiles, add a heterogeneous catalyst such as metal ions supported on a commercial polymeric resin.[2][8] This can shorten reaction times.
-
Allow the reaction to stir at room temperature or heat to reflux as required. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
If a heterogeneous catalyst was used, filter it from the reaction mixture. The catalyst can often be reused.[2]
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na2CO3) to deprotonate the product.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Electrophile (R-X) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Benzoyl Chloride | Methanol | None | RT | 2 | >90 |
| 4-Tosyl Chloride | Methanol | Amberlyst-15 | Reflux | 4 | ~85 |
| Methyl Acrylate | Acetic Acid | None | 50 | 6 | >95 |
| Phenyl Isocyanate | Methanol | None | RT | 1 | ~98 |
| Data synthesized from protocols described in the literature.[2][8] |
Protocol 2: One-Pot Reductive Amination
Reductive amination is a cornerstone of amine synthesis and provides a direct route to N-alkylated piperazines from aldehydes or ketones.[11] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. By using a large excess of piperazine, the formation of the disubstituted product can be effectively suppressed.
Causality of the Method
The reaction between a carbonyl compound and the secondary amine of piperazine forms a hemiaminal, which then dehydrates to an iminium ion. A carefully chosen reducing agent, which is selective for the iminium ion over the starting carbonyl compound, reduces this intermediate to the final N-alkylpiperazine.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild, tolerant of slightly acidic conditions that favor iminium formation, and less likely to reduce the aldehyde/ketone precursor.[12]
Workflow for Reductive Amination
Caption: General workflow for one-pot reductive amination.
Detailed Experimental Protocol
-
Reaction Setup:
-
To a stirred solution of the aldehyde or ketone (1.0 equiv) and piperazine (3.0-5.0 equiv) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile), add acetic acid (1.0-1.5 equiv) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv) portion-wise to the reaction mixture. Be cautious of initial gas evolution.
-
Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carbonyl compound is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The excess piperazine can often be removed by an acidic wash, or the crude product can be purified by flash column chromatography.
-
Quantitative Data Summary
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 85-95 |
| Cyclohexanone | NaBH₃CN | Methanol | RT | 24 | 80-90 |
| 4-Pyridinecarboxaldehyde | H₂ (g), Pd/C | Ethanol | RT | 16 | >90 |
| Acetone | NaBH(OAc)₃ | DCE | RT | 18 | 75-85 |
| Representative data based on general reductive amination procedures.[11][12][13] |
Protocol 3: One-Pot Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazines, the palladium-catalyzed Buchwald-Hartwig amination is an exceptionally powerful and versatile tool.[14][15][16][17] While often performed on N-Boc-piperazine to guarantee monoselectivity, a one-pot protocol using a large excess of piperazine, or even using piperazine as the solvent, can provide the monosubstituted product in high yields.[15]
Causality of the Method
This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) states. The key steps are the oxidative addition of an aryl halide to the Pd(0) complex, coordination of the amine (piperazine), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17] The choice of phosphine ligand is critical, as it modulates the stability and reactivity of the palladium center, enabling the coupling of even challenging substrates like aryl chlorides.[14]
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaO-t-Bu or Cs₂CO₃, 1.5-2.0 equiv).[14]
-
Evacuate and backfill the tube with inert gas three times.
-
Add piperazine (3.0-10.0 equiv) followed by an anhydrous solvent (e.g., toluene, dioxane). Alternatively, for a solvent-free reaction, molten piperazine can be used as the solvent.[15]
-
-
Reaction:
-
Heat the mixture to the required temperature (typically 80-110 °C).
-
Stir vigorously to ensure good mixing. Monitor the reaction by LC-MS. Reactions can be complete in as little as 10 minutes to several hours.[15]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired mono-arylated product from any di-arylated byproduct and other impurities.
-
Quantitative Data Summary
| Aryl Halide | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Dioxane | 100 | ~90 |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | NaO-t-Bu | Toluene | 110 | ~88 |
| 4-Chloroanisole | G3-XPhos Precatalyst | K₃PO₄ | Toluene | 100 | ~95 |
| 1-Bromo-4-(CF₃)benzene | Pd₂(dba)₃ / BINAP | NaO-t-Bu | Toluene | 90 | ~92 |
| Representative data for mono-arylation based on established Buchwald-Hartwig conditions.[14][15] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | - Inactive catalyst (air/moisture exposure).- Insufficient temperature.- Poor choice of ligand/base combination.- Sterically hindered or deactivated substrate. | - Ensure strictly anhydrous and inert conditions.- Increase reaction temperature.- Screen different ligands and bases.- Use a more active precatalyst system. |
| Formation of 1,4-Disubstituted Byproduct [7] | - Stoichiometry of piperazine is too low.- Prolonged reaction time after consumption of starting halide.- High reactivity of the monosubstituted product. | - Increase the excess of piperazine (to 5-10 equiv).- Monitor the reaction closely and stop it once the aryl halide is consumed.- Lower the reaction temperature. |
| Hydrodehalogenation of Aryl Halide | - Presence of water.- Side reaction from β-hydride elimination. | - Use rigorously dried solvents and reagents.- Change the ligand; bulky, electron-rich ligands can suppress this pathway. |
Conclusion
The one-pot synthesis of monosubstituted piperazines offers a significant improvement over traditional, multi-step methods. The piperazin-1-ium cation strategy represents a green, simple, and economical route for derivatization with a range of electrophiles. Reductive amination provides the most direct pathway to N-alkylated piperazines, while the Buchwald-Hartwig amination remains the preeminent method for accessing structurally diverse N-aryl piperazines. By understanding the principles behind each protocol and carefully controlling reaction parameters, researchers can efficiently synthesize these critical building blocks, accelerating the pace of drug discovery and development.
References
-
Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at: [Link]
-
Krupková, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
-
Krupková, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. Available at: [Link]
-
Valdizon, O. R., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. Available at: [Link]
- Zuckermann, R. N., et al. (1997). Method for preparing piperazines. Google Patents.
-
Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Kolesnikov, A., et al. (2020). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at: [Link]
-
Krupková, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
Sharma, R., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
-
Pazdera, P. (2015). Direct N1-monosubstitution of piperazine. ResearchGate. Available at: [Link]
-
Isom, E. L., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available at: [Link]
-
Isom, E. L., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. Available at: [Link]
-
Bartoccini, F., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Portal.research.lu.se. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. DOE PAGES. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of 1-(Isopropylsulfonyl)piperazine
Abstract
This document provides a comprehensive guide to the synthesis of 1-(Isopropylsulfonyl)piperazine, a valuable building block in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). We move beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for using microwave irradiation as a superior alternative to conventional heating. This protocol is designed for researchers, scientists, and drug development professionals, offering a robust, reproducible, and rapid method that aligns with the principles of green chemistry. The guide includes a detailed step-by-step protocol, characterization data, safety precautions, and a discussion on reaction optimization.
Introduction: The Need for Efficient Sulfonamide Synthesis
Sulfonamides are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities. The piperazine ring, a privileged scaffold in drug discovery, is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity.[1][2] The target molecule, this compound, combines these two key moieties.
Traditionally, the synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine requires prolonged heating over several hours, often resulting in thermal degradation of reactants and the formation of impurities.[3][4] This necessitates energy-intensive processes and complex purification steps.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that leverages the principles of green chemistry to overcome these limitations.[5][6] By using microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, resulting in rapid, uniform heating.[7][8] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[8][9] This application note details a validated MAOS protocol for the efficient synthesis of this compound.
Reaction Mechanism and the Principle of Microwave Heating
The synthesis proceeds via a classic nucleophilic substitution reaction. The secondary amine of piperazine acts as a nucleophile, attacking the highly electrophilic sulfur atom of isopropylsulfonyl chloride. The electron-withdrawing oxygen and chlorine atoms render the sulfur atom electron-deficient and susceptible to attack.[4] This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, yielding the stable sulfonamide product and a hydrochloride salt byproduct.
Microwave irradiation accelerates this process through a mechanism known as dielectric heating.[5][8] Polar molecules in the reaction mixture, such as the solvent and reactants, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates friction, leading to rapid and uniform heating throughout the bulk of the solution, a stark contrast to the slow, inefficient heat transfer of a conventional oil bath.[7]
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
The Ascendant Role of 1-(Isopropylsulfonyl)piperazine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Value of the Isopropylsulfonylpiperazine Moiety in Medicinal Chemistry
In the landscape of contemporary drug design, the piperazine ring stands as a quintessential "privileged scaffold," a structural motif repeatedly found in a multitude of approved therapeutic agents.[1] Its prevalence is not accidental; the piperazine heterocycle imparts a favorable combination of physicochemical properties, including aqueous solubility and metabolic stability, that are highly desirable for optimizing drug candidates.[2] The strategic functionalization of this core has led to numerous breakthroughs across diverse therapeutic areas, from central nervous system (CNS) disorders to oncology.[3]
This guide focuses on a particularly valuable derivative: 1-(isopropylsulfonyl)piperazine . The introduction of the isopropylsulfonyl group at the N1 position significantly modulates the electronic and steric properties of the piperazine ring, offering medicinal chemists a powerful tool to refine the pharmacological profile of their compounds. The electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent nitrogen, influencing the molecule's pKa and its interaction with biological targets.[4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for its synthesis and derivatization, to empower researchers in their drug discovery endeavors.
Physicochemical and Pharmacokinetic Profile
The thoughtful integration of the this compound moiety into a drug candidate can profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The sulfonyl group, with its capacity for hydrogen bonding, can enhance solubility, while the overall construct often contributes to metabolic stability.[4]
Key Physicochemical Data Summary
Below is a table summarizing the key physicochemical properties of this compound, which are critical for computational modeling and lead optimization.
| Property | Value | Significance in Drug Design | Reference |
| Molecular Formula | C₇H₁₆N₂O₂S | Foundational for all calculations and analytical characterization. | [4] |
| Molecular Weight | 192.28 g/mol | Influences diffusion rates and membrane permeability. | [4] |
| Appearance | White to off-white crystalline powder | Important for formulation and handling considerations. | [4] |
| pKa | Estimated 6.5 - 8.5 | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. | [4] |
| Solubility | Enhanced solubility in acidic conditions (pH < 6) | The basic nitrogen allows for salt formation, improving aqueous solubility for formulation. Good solubility in polar organic solvents like methanol and DMSO. | [4] |
Synthesis of the Core Scaffold: this compound
The direct sulfonation of piperazine is a common and efficient method for the synthesis of the title compound. The following protocol provides a reliable procedure for its laboratory-scale preparation.
Protocol 1: Direct Sulfonation of Piperazine
Objective: To synthesize this compound from piperazine and isopropylsulfonyl chloride.
Reaction Scheme:
A schematic of the direct sulfonylation of piperazine.
Materials:
-
Piperazine (anhydrous)
-
Isopropylsulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 equivalents) to the stirred solution.
-
In a dropping funnel, prepare a solution of isopropylsulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the isopropylsulfonyl chloride solution dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white to off-white solid.
Medicinal Chemistry Applications and Derivatization Protocols
The true utility of this compound lies in its role as a versatile building block for creating extensive libraries of compounds for biological screening. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, most commonly through N-arylation and acylation reactions.
Application in Kinase Inhibitors
The sulfonylpiperazine moiety has been incorporated into various kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5] Patent literature discloses amino-substituted pyrimidine compounds featuring a 2-(isopropylsulfonyl)phenylamino group, highlighting the potential of this scaffold in targeting kinases like Anaplastic Lymphoma Kinase (ALK) and hepatocyte growth factor receptor (c-Met).[6]
The following protocol describes a general method for the N-arylation of this compound, a key step in the synthesis of such kinase inhibitors.
Protocol 2: Buchwald-Hartwig N-Arylation
Objective: To couple this compound with an aryl halide to form an N-aryl derivative.
General workflow for Buchwald-Hartwig N-arylation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere supply
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask or microwave vial.
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, irradiate at a suitable temperature (e.g., 120-150 °C) for a shorter duration.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl-1-(isopropylsulfonyl)piperazine.
Application in CCR1 Antagonists
Chemokine receptors, such as CCR1, are implicated in a range of inflammatory and autoimmune diseases.[7] The piperazine scaffold is a common feature in many CCR1 antagonists under development. The ability to append various functionalities to the N4 position of this compound via an amide linkage provides a facile route to explore structure-activity relationships (SAR) in this target class.
Protocol 3: Amide Coupling (Acylation)
Objective: To form an amide bond between this compound and a carboxylic acid.
Workflow for amide coupling (acylation).
Materials:
-
This compound (1.0 equivalent)
-
Carboxylic acid (1.1 equivalents)
-
Amide coupling agent (e.g., HATU, 1.2 equivalents; or EDC/HOBt, 1.2 equivalents each)
-
Base (e.g., Diisopropylethylamine (DIPEA), 3.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere supply
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent(s) and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization to yield the final amide product.
Structure-Activity Relationship (SAR) Insights
While specific, publicly available SAR data for this compound derivatives is limited, general principles can be inferred from the broader class of sulfonylpiperazines and related compounds.
-
Vectorial Modification: The isopropylsulfonyl group acts as a non-modifiable "anchor" that positions the rest of the molecule for interaction with the target protein. The key SAR exploration occurs at the N4 position.
-
Modulation of Physicochemical Properties: The choice of the aryl group in N-arylation or the R-group in acylation can be systematically varied to tune lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity, thereby optimizing both potency and pharmacokinetic properties.[3]
-
Conformational Constraint: In some cases, the isopropyl group can provide a degree of steric hindrance that may favor a particular binding conformation or enhance selectivity for the target protein over off-targets.
Conclusion and Future Perspectives
This compound is a high-value building block in medicinal chemistry, offering a strategic entry point for the synthesis of diverse compound libraries with favorable drug-like properties. Its utility in the development of kinase inhibitors and chemokine receptor antagonists underscores its potential across multiple therapeutic areas. The protocols detailed in this guide provide a robust foundation for researchers to synthesize and derivatize this versatile scaffold. Future explorations will undoubtedly uncover new applications for this moiety, further cementing the role of functionalized piperazines in the ongoing quest for novel and effective medicines.
References
- Gladue, R. P., & Weiner, D. M. (2005). Piperazinyl CCR1 antagonists - optimization of human liver microsome stability. Current Topics in Medicinal Chemistry, 5(1), 35-48.
- Cushing, T. D., et al. (2009). Amino substituted pyrimidine compounds useful as kinase inhibitors and in treating proliferative disorders and diseases associated with angiogenesis. (WO 2009/032694).
-
PrepChem. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Retrieved from [Link]
- Currie, K. S., et al. (2015). Alkylated piperazine compounds. (US 8946213 B2). U.S.
-
PubChem. (n.d.). Piperazine, hydrochloride. Retrieved from [Link]
- Bamborough, J., et al. (2010). Protein kinase inhibitors. (US 7855211 B2). U.S.
- Hughes, R. O., et al. (2011). Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters, 21(9), 2626–2630.
- Kral, V., et al. (2017). Method of direct mono-N-substitution of piperazine. (CZ 305317 B6). Czech Industrial Property Office.
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Gulyas, S., et al. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof. (MX 2011006590 A). Mexican Institute of Industrial Property.
- Zimmermann, J., et al. (2007). Inhibitors of tyrosine kinases. (US 7169791 B2). U.S.
- Malinski, E., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604–608.
-
PubChem. (n.d.). 1-Isopropylpiperazine. Retrieved from [Link]
- Jain, P., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Zhang, Y., et al. (2014). Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(9), 2141–2146.
- Karolak-Wojciechowska, J., et al. (2010). ChemInform Abstract: Structure-Activity Relationship Studies of CNS Agents. Part 6. Effect of the Terminal Amide Fragment on 5-HT1A and 5-HT2 Receptor Affinity for N-(3-(4-Aryl-1-piperazinyl)propyl) Derivatives of 3,4- Dihydroquinolin-2(1H)-one and Its Is. ChemInform, 32(15).
- Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3343–3346.
- de Oliveira, C. B., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 258, 115598.
- Khan, I., et al. (2022).
- Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
Sources
- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 534615-34-4 [smolecule.com]
- 5. US7855211B2 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Protocol for the N-Alkylation of 1-(Isopropylsulfonyl)piperazine: A Guide to Direct Alkylation and Reductive Amination Strategies
An Application Note for Drug Development Professionals
Abstract
This application note provides detailed, field-proven protocols for the N-alkylation of 1-(isopropylsulfonyl)piperazine, a critical building block in modern medicinal chemistry.[1] The N-substituted derivatives of this scaffold are integral to the synthesis of a wide range of pharmacologically active agents.[2][3] We present two robust and highly efficient methods for selective alkylation at the N4 position: direct nucleophilic substitution with alkyl halides and reductive amination with carbonyl compounds. This guide emphasizes the mechanistic rationale behind procedural choices, offering researchers the necessary insights for reaction optimization, troubleshooting, and adaptation.
Introduction: The Strategic Importance of this compound
The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable physicochemical properties, including improved aqueous solubility and oral bioavailability.[4] The specific structure of this compound presents a unique synthetic advantage. The potent electron-withdrawing nature of the isopropylsulfonyl group significantly reduces the basicity and nucleophilicity of the adjacent nitrogen atom (N1). Consequently, the distal nitrogen (N4) becomes the exclusive site for electrophilic attack, enabling clean, regioselective mono-alkylation without the need for complex protection-deprotection strategies.[5]
This inherent selectivity makes it an ideal starting material for creating diverse chemical libraries. The protocols detailed herein are designed to be reproducible and scalable, facilitating the rapid synthesis of novel N-alkylated derivatives for downstream screening and development.
Mechanistic Rationale: Controlling Selectivity
Two primary synthetic routes are recommended for the N-alkylation of this substrate, each with distinct advantages depending on the desired substituent.
Figure 1: Overview of N-alkylation strategies for this compound.
Method A: Direct N-Alkylation via S_N2 Reaction
This classic method involves the reaction of the secondary amine at N4 with an alkyl halide (e.g., bromide or chloride) in the presence of a base.[6]
-
Mechanism: The lone pair of electrons on the N4 nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (S_N2) reaction. This forms the new C-N bond and displaces the halide ion.
-
Role of the Base: A base, typically an inorganic carbonate like K₂CO₃ or an organic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrohalic acid (H-X) generated during the reaction. Without a base, the acid would protonate the starting material, rendering it non-nucleophilic and halting the reaction.[7]
-
Key Considerations: The reaction rate is dependent on the electrophile's reactivity (alkyl iodides > bromides > chlorides) and steric hindrance.[8] Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophile.
Method B: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, particularly when the desired alkyl group is derived from a corresponding aldehyde or ketone.[4][8]
-
Mechanism: This is a one-pot, two-step process. First, the N4 amine undergoes a condensation reaction with the carbonyl compound to form a transient iminium ion intermediate, with the elimination of water.[9] Second, a mild and selective reducing agent is used to reduce the iminium ion to the final alkylated amine.[6][10]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10] Its advantages are significant:
-
Selectivity: It is mild enough that it will not reduce the starting aldehyde or ketone, thus preventing the formation of alcohol side products.[9]
-
Reaction Rate: It reduces iminium ions much faster than it hydrolyzes, allowing the reaction to be run in a single pot.
-
Non-Hygroscopic: It is easier to handle than other borohydride reagents like sodium cyanoborohydride (NaBH₃CN), which is highly toxic.
-
-
Solvent Choice: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.[6][7]
Experimental Protocols
Protocol A: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the reaction of this compound with benzyl bromide.
Figure 2: Workflow for the direct N-alkylation protocol.
Materials and Equipment:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN) or DMF
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Standard glassware for workup and purification
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 - 3.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (concentration approx. 0.1-0.2 M).
-
Reagent Addition: Stir the suspension vigorously at room temperature and add the alkyl halide (1.0 - 1.1 eq.) dropwise.[7]
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80°C.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperazine spot is no longer visible.
-
Workup - Part 1: Once complete, cool the mixture to room temperature. Filter off the inorganic salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude residue.
-
Workup - Part 2: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[6]
Protocol B: N-Alkylation via Reductive Amination
This protocol details a general procedure using benzaldehyde as the carbonyl source.
Figure 3: Workflow for the reductive amination protocol.
Materials and Equipment:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in anhydrous DCE.[6]
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq.) to the reaction mixture in portions over several minutes. Note: Minor gas evolution may occur.[6]
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2 to 24 hours.
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer two or three times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography on silica gel to afford the desired product.
Data Summary and Troubleshooting
The following table provides representative conditions and expected outcomes for the N-alkylation of piperazine derivatives, which can be extrapolated to the target substrate.
| Starting Material | Alkylating/Carbonyl Agent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Boc-piperazine | Benzyl Bromide | Direct Alkylation | K₂CO₃ | ACN | Reflux | 12-24 | >85 |
| 1-Boc-piperazine | Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 12 | ~90 |
| Piperazine | n-Amyl Bromide | Direct Alkylation | (in situ HCl salt) | Ethanol | 70 | 1.5 | 64[11] |
| Secondary Amine | Various Aldehydes | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 2-12 | 75-95[10] |
Troubleshooting Common Issues:
-
Low or No Reaction:
-
Direct Alkylation: Ensure reagents and solvents are anhydrous. The alkyl halide may be unreactive; consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[8]
-
Reductive Amination: The iminium ion may not be forming. Adding a catalytic amount of acetic acid can sometimes facilitate this step, especially with less reactive ketones.[6]
-
-
Formation of Side Products:
-
While di-alkylation is sterically and electronically disfavored with this substrate, ensure the stoichiometry of the alkylating agent is not excessive (≤ 1.1 equivalents).[12]
-
In reductive amination, ensure the NaBH(OAc)₃ is of good quality to avoid reduction of the starting carbonyl.
-
-
Purification Difficulties:
-
The basic nature of the piperazine product can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (e.g., by adding 1% TEA to the eluent) can significantly improve chromatographic separation.
-
If the product is highly polar, reverse-phase chromatography may be a more suitable purification method.
-
Conclusion
The N-alkylation of this compound is a fundamental transformation for generating novel molecular entities in drug discovery. Both direct alkylation and reductive amination offer reliable, high-yielding, and regioselective pathways to the desired 4-substituted products. The choice of method should be guided by the commercial availability and stability of the required electrophile—an alkyl halide or a carbonyl compound. By understanding the underlying mechanisms and key procedural parameters outlined in this guide, researchers can confidently and efficiently synthesize a broad spectrum of derivatives for biological evaluation.
References
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- O'Doherty, G. A. (n.d.). Purification of piperazine.
-
Ferla, S., & D'Amore, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1295. [Link]
-
Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
- Mull, R. P. (n.d.). Process for the N-monoalkylation of piperazine.
-
Plantz, B. A., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. [Link]
-
Kumar, P., Narasimhan, B., & Sharma, D. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826. [Link]
-
Miller, J. F., D'Addario, P. A., & Gentry, P. R. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 441–446. [Link]
- Siegel, W., & et al. (n.d.). Method for preparing n-alkyl-piperazines.
-
Cioffi, C. L., & Liu, S. (2016). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 26(16), 4068–4071. [Link]
-
Corpet, M., & Denton, R. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 52(9), 1855–1858. [Link]
-
Ferla, S., & D'Amore, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Prasad, K. R., & et al. (n.d.). Method for the preparation of piperazine and its derivatives.
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]
-
Chemistry - Simple and Short. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application of 1-(Isopropylsulfonyl)piperazine in Cancer Research: A Technical Guide for Investigators
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-(Isopropylsulfonyl)piperazine and its derivatives in the field of cancer research. Leveraging the well-established role of the piperazine scaffold in medicinal chemistry, this guide outlines the scientific rationale, key experimental protocols, and data interpretation strategies for investigating this class of compounds as potential anti-cancer agents.[1]
Introduction: The Rationale for Investigating this compound in Oncology
The piperazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved anticancer drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, such as enhanced solubility and bioavailability, to parent molecules.[2] The derivatization of the piperazine core allows for the exploration of vast chemical space and the fine-tuning of biological activity.
This compound represents a key building block for the synthesis of novel therapeutic candidates.[3] The isopropylsulfonyl group can influence the molecule's polarity, solubility, and interactions with biological targets.[3] Research into structurally related sulfonylpiperazine compounds has revealed promising anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration.[4][5] This guide will provide a framework for evaluating this compound derivatives as a potential new class of oncology therapeutics.
Key Attributes of the Piperazine Scaffold in Cancer Drug Design:
| Attribute | Significance in Oncology Drug Development |
| Structural Versatility | Allows for the synthesis of large and diverse compound libraries to screen for anticancer activity. |
| Improved Pharmacokinetics | Can enhance solubility, membrane permeability, and metabolic stability, leading to better drug-like properties.[2] |
| Target Interaction | The nitrogen atoms can act as hydrogen bond acceptors or be protonated, facilitating interactions with various biological targets. |
| Proven Clinical Relevance | A significant number of approved anticancer drugs incorporate the piperazine moiety, validating its utility.[1][6] |
Potential Mechanisms of Action and Therapeutic Targets
Based on studies of analogous piperazine-containing compounds, derivatives of this compound may exert their anticancer effects through several mechanisms. Understanding these potential pathways is crucial for designing relevant screening and mechanistic studies.
dot digraph "Potential_Anticancer_Mechanisms" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Compound" { label="this compound Derivative"; style="filled"; fillcolor="#FFFFFF"; Compound [label="Lead Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Cellular_Effects" { label="Cellular Effects"; style="filled"; fillcolor="#FFFFFF"; Apoptosis [label="Induction of Apoptosis\n(Intrinsic & Extrinsic Pathways)"]; CellCycle [label="Cell Cycle Arrest\n(e.g., G1 Phase)"]; Migration [label="Inhibition of Cell Migration\n(Anti-Metastatic Potential)"]; }
subgraph "cluster_Molecular_Targets" { label="Potential Molecular Targets"; style="filled"; fillcolor="#FFFFFF"; Caspases [label="Caspase Activation\n(Caspase-3, -8, -9)"]; NFkB [label="NF-κB Pathway\nInhibition"]; EMT [label="EMT Marker Modulation\n(e.g., E-Cadherin Upregulation)"]; SigmaReceptors [label="Sigma Receptor\nModulation"]; }
Compound -> Apoptosis; Compound -> CellCycle; Compound -> Migration;
Apoptosis -> Caspases; Migration -> EMT; Apoptosis -> NFkB; CellCycle -> NFkB; Compound -> SigmaReceptors [style=dashed]; } dot
Caption: Potential signaling pathways and cellular processes targeted by this compound derivatives.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for the initial in vitro evaluation of novel this compound derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, SNU-475 for liver cancer).[3][4][5]
-
Complete growth medium (specific to each cell line).
-
This compound derivative stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the test compound.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines.
-
Test compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the test compound induces cell cycle arrest.
Materials:
-
Cancer cell lines.
-
Test compound.
-
PBS.
-
70% ethanol (ice-cold).
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of the test compound on the expression of proteins involved in apoptosis and cell migration.
dot digraph "Western_Blot_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Preparation" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; A [label="Cell Lysis & Protein Extraction"]; B [label="Protein Quantification (BCA Assay)"]; }
subgraph "cluster_Electrophoresis" { label="Electrophoresis & Transfer"; style="filled"; fillcolor="#FFFFFF"; C [label="SDS-PAGE"]; D [label="Protein Transfer to PVDF Membrane"]; }
subgraph "cluster_Detection" { label="Immunodetection"; style="filled"; fillcolor="#FFFFFF"; E [label="Blocking"]; F [label="Primary Antibody Incubation\n(e.g., anti-Caspase-3, anti-E-Cadherin)"]; G [label="Secondary Antibody Incubation (HRP-conjugated)"]; H [label="Chemiluminescent Detection"]; }
A -> B -> C -> D -> E -> F -> G -> H; } dot
Caption: A generalized workflow for Western blot analysis.
Target Proteins to Investigate:
| Pathway | Target Protein | Expected Change |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Bcl-2 | Decrease | |
| Bax | Increase | |
| Cell Migration | E-Cadherin | Increase[5] |
| N-Cadherin | Decrease | |
| Vimentin | Decrease |
Concluding Remarks and Future Directions
The information presented in this guide provides a solid foundation for initiating research into the anticancer potential of this compound and its derivatives. The piperazine scaffold continues to be a highly fruitful area for the discovery of novel oncology drugs.[1] Initial screening through the outlined protocols will enable the identification of lead compounds with potent cytotoxic activity. Subsequent mechanistic studies, guided by the potential targets discussed, will be crucial for elucidating their mode of action and advancing the most promising candidates toward preclinical development. Future in vivo studies using xenograft models will be essential to validate the in vitro findings and assess the therapeutic potential of this chemical series.
References
-
Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 26(11), 3354. Available from: [Link]
-
Khan, I., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1818. Available from: [Link]
-
Walayat, I., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(2), 612-633. Available from: [Link]
-
PrepChem.com. Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. Available from: [Link]
-
Kiss, B., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(16), 4987. Available from: [Link]
-
de Oliveira, B. R., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals, 17(10), 1269. Available from: [Link]
-
Kavran, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. Available from: [Link]
-
Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]
-
ResearchGate. Synthesis of 1-(4-isopropylbenzyl)piperazine 9. Available from: [Link]
-
Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Available from: [Link]
-
ResearchGate. Structures of anticancer drugs containing piperazine ring highlighted in red. Available from: [Link]
-
University of Dundee Research Portal. (2023). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Available from: [Link]
-
Yildiz, I., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Medical Oncology, 42(8), 241. Available from: [Link]
-
Papakyriakou, A., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(1), 1731. Available from: [Link]
Sources
Application Note: A Validated HPLC Method for the Quantification of 1-(Isopropylsulfonyl)piperazine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(Isopropylsulfonyl)piperazine. The method is developed for researchers, scientists, and drug development professionals requiring a precise analytical technique for this compound in various sample matrices. The described protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4]
Introduction
This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Accurate and precise quantification of this compound is critical for process monitoring, quality control, and stability studies. As a polar compound, piperazine and its derivatives can present challenges for retention and separation using traditional reversed-phase chromatography.[5][6][7][8][9] This application note addresses these challenges by presenting an optimized HPLC method that provides excellent peak shape, resolution, and sensitivity.
The developed method utilizes a C18 stationary phase with an aqueous-organic mobile phase, a common approach for separating non-polar and weakly polar compounds.[8] The inclusion of a buffer in the mobile phase is crucial for controlling the ionization state of the secondary amine in the piperazine ring, thereby ensuring reproducible retention times. While some methods for piperazine analysis require derivatization to enhance UV detection, the presence of the sulfonyl group in this compound provides a chromophore that allows for direct UV detection at lower wavelengths.[10][11]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 70% A and 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column was selected due to its wide availability and proven utility in retaining a broad range of analytes, including those with moderate polarity.[8]
-
Mobile Phase: The phosphate buffer at pH 3.0 ensures the protonation of the secondary amine in the piperazine ring, leading to consistent interaction with the stationary phase and improved peak shape. Acetonitrile was chosen as the organic modifier for its low UV cutoff and good elution strength.
-
Detection Wavelength: Based on the UV spectrum of similar piperazine derivatives, 210 nm was selected to maximize sensitivity.[12]
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Protocol
The analytical method was validated in accordance with ICH Q2(R2) guidelines.[3][4] The following validation parameters were assessed:
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked placebo sample. The chromatograms were examined for any interference at the retention time of this compound.
Linearity
Linearity was determined by analyzing five concentrations of the reference standard ranging from 10% to 150% of the target concentration. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) and y-intercept were calculated.
Accuracy
Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were made on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The effect of these variations on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was assessed.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of this compound.
System Suitability
System suitability parameters were established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD for 6 Replicate Injections | ≤ 2.0% | 0.8% |
Validation Summary
The validation results are summarized in the table below.
| Validation Parameter | Result |
| Specificity | No interference observed at the retention time of the analyte. |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (%RSD) | < 1.0% |
| Intermediate Precision (%RSD) | < 1.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | The method was found to be robust for minor variations in chromatographic parameters. |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis and method validation.
Method Validation Logic
Caption: Logical flow of the HPLC method validation process.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantification of this compound. The method is simple, accurate, precise, and specific, making it suitable for routine analysis in a quality control environment. The comprehensive validation performed in accordance with ICH guidelines ensures the integrity of the analytical data generated.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
HPLC-UV/DAD chromatograms of piperazine derivative mixture. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Quantification of Piperazine Derivatives in Biological Matrices
Abstract
This application note presents a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the development and validation of assays for the quantification of piperazine derivatives in biological matrices. Piperazine derivatives are a significant class of compounds in pharmaceutical development, and their accurate measurement is crucial for pharmacokinetic and toxicokinetic studies. This guide provides a detailed protocol, from sample preparation to method validation, grounded in scientific principles and aligned with current regulatory expectations.
Introduction: The Analytical Imperative for Piperazine Derivatives
The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and antihistamines. The accurate quantification of these compounds and their metabolites in biological fluids such as plasma, serum, and urine is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This, in turn, is critical for establishing safety and efficacy during drug development.[1][2][3]
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5][6] However, the successful development of an LC-MS/MS method for piperazine derivatives requires careful consideration of their physicochemical properties. These compounds are typically basic and can exhibit challenging chromatographic behavior, such as peak tailing due to interactions with residual silanols on silica-based columns.[7][8] Furthermore, their fragmentation patterns in the mass spectrometer need to be thoroughly investigated to ensure specificity.[9][10][11][12][13]
This application note provides a systematic approach to developing a reliable LC-MS/MS method for piperazine derivatives, emphasizing the rationale behind each experimental step and culminating in a validation protocol that ensures data integrity in accordance with global regulatory standards like the ICH M10 guideline.[1][2][3][14][15]
Method Development Strategy
A successful LC-MS/MS method is built upon a logical and systematic development process. The following sections detail the key stages and the scientific reasoning that underpins the optimization of each parameter.
Sample Preparation: Isolating the Analyte
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. The choice of technique depends on the analyte's properties and the nature of the matrix. For piperazine derivatives, which are often present in plasma or serum, the following techniques are commonly employed:
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. While efficient, it may not remove all matrix components, potentially leading to ion suppression or enhancement in the MS source.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is adjusted to ensure the piperazine derivative (a base) is in its neutral form to facilitate extraction into the organic layer.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant sample concentration. For basic compounds like piperazine derivatives, cation-exchange or mixed-mode SPE cartridges are highly effective.
Protocol: Solid-Phase Extraction (SPE) for Piperazine Derivatives in Plasma
-
Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the piperazine derivative with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Rationale for SPE: The use of a mixed-mode cation-exchange SPE cartridge is particularly advantageous for piperazine derivatives. The cation-exchange sorbent retains the protonated basic analyte while the reversed-phase component can help in removing non-polar interferences. The multi-step wash process ensures a very clean final extract, minimizing matrix effects.
Liquid Chromatography: Achieving Optimal Separation
The goal of chromatography is to separate the analyte from other components in the sample extract, including metabolites and endogenous compounds.
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography. However, due to the basic nature of piperazine derivatives, columns with end-capping or those designed for high pH conditions are recommended to minimize peak tailing.[7] Phenyl-hexyl columns can also offer alternative selectivity.[16]
-
Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. It protonates the piperazine nitrogen atoms, leading to better peak shape and improved ionization efficiency in the mass spectrometer.[7]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure good separation of compounds with a range of polarities and to shorten the analysis time.[17]
Table 1: Recommended LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good efficiency and is widely applicable. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Flow Rate | 0.4 mL/min | Suitable for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 5 minutes | Allows for separation of a range of analytes. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume for good sensitivity. |
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry provides two levels of mass analysis, offering exceptional selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred technique for piperazine derivatives due to the presence of basic nitrogen atoms that are readily protonated.[7]
-
MRM Transition Optimization: The key to a sensitive and selective MS/MS method is the optimization of the Multiple Reaction Monitoring (MRM) transitions. This involves selecting a precursor ion (typically the protonated molecule, [M+H]+) and one or more product ions that are formed upon collision-induced dissociation (CID). The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring or the bonds connecting substituents to the ring.[9][10][11]
Protocol: MRM Transition Optimization
-
Infuse a standard solution of the piperazine derivative directly into the mass spectrometer.
-
Acquire a full scan mass spectrum (Q1 scan) to identify the precursor ion ([M+H]+).
-
Perform a product ion scan (MS2) of the selected precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense and specific precursor-product ion pair for quantification (quantifier) and a second pair for confirmation (qualifier).
-
Optimize the collision energy (CE) and other MS parameters (e.g., declustering potential, entrance potential) for each MRM transition to maximize signal intensity.
Diagram: LC-MS/MS Method Development Workflow
Caption: A systematic workflow for LC-MS/MS method development.
Method Validation: Ensuring Data Reliability
Once the LC-MS/MS method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[1][2][3] Bioanalytical method validation is performed in accordance with regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[14][18][19][20]
The key validation parameters are summarized in the table below:
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To determine the closeness of the measured concentration to the true concentration. | Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ). |
| Precision | To assess the degree of scatter in the data (repeatability and intermediate precision). | Coefficient of variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ). |
| Recovery | To determine the efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the effect of the matrix on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
| Stability | To assess the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples within ±15% of nominal concentration of fresh samples. |
Diagram: Bioanalytical Method Validation Workflow
Caption: Workflow for a comprehensive bioanalytical method validation.
Conclusion
The development of a robust and reliable LC-MS/MS method for the quantification of piperazine derivatives is a critical step in the drug development process. By following a systematic approach that considers the unique physicochemical properties of these compounds and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality data to support regulatory submissions. This application note provides a foundational guide and a set of best practices to aid in the successful development and validation of such methods.
References
-
International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
-
ResearchGate. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]
-
PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]
-
Taylor & Francis Online. Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. [Link]
-
PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]
-
ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]
-
PubMed Central. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
-
ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]
-
MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
-
Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link][Link])
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies | MDPI [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. fda.gov [fda.gov]
- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note & Protocol: High-Purity Recrystallization of 1-(Isopropylsulfonyl)piperazine
Abstract
This document provides a comprehensive guide to the recrystallization of 1-(Isopropylsulfonyl)piperazine, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This application note details a robust and validated protocol for obtaining high-purity this compound, focusing on the scientific principles behind solvent selection, crystallization kinetics, and analytical validation. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in process chemistry and API manufacturing.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of numerous pharmaceutical agents. The purity of this intermediate directly influences the impurity profile of the final API.[3] Impurities, which can originate from starting materials, byproducts, or degradation, can have a significant impact on the safety and efficacy of a drug product.[3][4] Therefore, a well-controlled and efficient purification process is not merely a matter of process optimization but a fundamental requirement of Good Manufacturing Practices (GMP).[1][5] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including pharmaceutical intermediates.[6][7] It is a process that, when meticulously controlled, can effectively remove impurities, leading to a product with the desired physical and chemical properties.[6][8]
Scientific Principles of Recrystallization
The success of any recrystallization procedure hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[7][9][10] The ideal solvent for recrystallization should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures.[9][11] This temperature-dependent solubility gradient is the driving force for the crystallization process.
For this compound, a molecule possessing both polar (sulfonyl and piperazine nitrogens) and non-polar (isopropyl) functionalities, the choice of solvent is paramount.[12] Its solubility profile indicates good solubility in polar organic solvents and limited solubility in non-polar solvents.[12]
Solvent Selection Strategy
A systematic approach to solvent selection is crucial for developing a robust recrystallization protocol. The following table summarizes a screening of potential solvents for this compound, based on empirical testing and the principle of "like dissolves like".[7]
| Solvent System | Solubility at 25°C (Room Temp) | Solubility at Reflux | Crystal Formation upon Cooling | Rationale & Remarks |
| Isopropanol (IPA) | Sparingly Soluble | Highly Soluble | Good, well-defined crystals | Optimal solubility profile. The moderate boiling point allows for easy handling and removal. |
| Ethanol | Moderately Soluble | Very Highly Soluble | Poor recovery | The compound is too soluble at room temperature, leading to significant product loss in the mother liquor. |
| Acetone | Moderately Soluble | Highly Soluble | Prone to oiling out | Rapid cooling can lead to supersaturation and formation of an oil instead of crystals. |
| Toluene | Insoluble | Sparingly Soluble | Very poor dissolution | Not a suitable single solvent due to low solvating power for the polar functional groups. |
| Water | Moderately Soluble | Highly Soluble | Potential for hydrate formation | While an option, control of polymorphism can be challenging. The compound's solubility is also pH-dependent.[12] |
| IPA/Water (9:1 v/v) | Low Solubility | Highly Soluble | Excellent, high-purity crystals | Chosen System: The addition of water as an anti-solvent reduces solubility at lower temperatures, enhancing recovery. |
Based on this screening, a mixed solvent system of isopropanol (IPA) and water was identified as the most effective for achieving high purity and yield.
Experimental Protocol: High-Purity Recrystallization
This protocol is designed for a laboratory scale of approximately 10 grams of crude this compound. Adjustments may be necessary for scaling up the process.
Materials and Equipment
-
Crude this compound
-
Isopropanol (IPA), HPLC grade
-
Deionized Water
-
500 mL Erlenmeyer flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filtration flask
-
Vacuum source
-
Drying oven
Step-by-Step Procedure
-
Dissolution:
-
Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 90 mL of isopropanol.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with continuous stirring until all the solid has dissolved. This ensures the complete dissolution of the desired compound.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any particulate matter that could act as unwanted nucleation sites.
-
-
Controlled Cooling & Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature (approximately 20-25°C). Slow cooling is critical for the formation of large, well-defined crystals, which are less likely to occlude impurities.
-
Once the solution has reached room temperature, slowly add 10 mL of deionized water dropwise while stirring. The solution will become cloudy, indicating the initiation of crystallization. Water acts as an anti-solvent, reducing the solubility of the product and promoting a higher yield.
-
Continue to stir the slurry at room temperature for 1-2 hours to allow for complete crystallization.
-
-
Crystal Isolation:
-
Cool the flask in an ice-water bath for 30-60 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with two small portions (10 mL each) of a cold (0-5°C) IPA/water (9:1 v/v) mixture. Washing with a cold solvent mixture removes residual mother liquor containing dissolved impurities without significantly dissolving the product crystals.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Workflow Diagram
Caption: Recrystallization workflow diagram.
Analytical Validation & Quality Control
To ensure the success of the purification, a comprehensive analytical strategy should be employed to assess the purity of the final product. This is a critical component of Good Manufacturing Practices for APIs and their intermediates.[1][2][5]
Purity Assessment
| Analytical Technique | Purpose | Typical Acceptance Criteria |
| HPLC-UV | Quantify the purity of this compound and detect organic impurities. | Purity ≥ 99.5% |
| GC-MS | Detect and identify volatile organic impurities and residual solvents. | Residual IPA < 5000 ppm |
| ¹H NMR | Confirm the chemical structure and identify any structural impurities. | Conforms to reference standard |
| DSC | Determine the melting point and assess polymorphic purity. | Sharp melting point, e.g., 105-107°C |
| Karl Fischer Titration | Quantify the water content. | ≤ 0.5% w/w |
Quality Control Workflow
Caption: Quality control workflow diagram.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid. | Add a small amount of hot solvent to redissolve the oil, then allow to cool more slowly. Consider using a slightly more dilute solution initially. |
| Low Recovery | Compound is too soluble in the solvent system at low temperatures; insufficient cooling time. | Increase the proportion of the anti-solvent (water). Ensure the slurry is cooled in an ice bath for an adequate amount of time. |
| Incomplete Dissolution | Insufficient solvent; presence of insoluble impurities. | Add more hot solvent in small increments. If solid remains, perform a hot filtration. |
| Crystals are colored | Presence of colored impurities. | Consider a pre-treatment of the crude material with activated carbon before the hot filtration step. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the high-purity recrystallization of this compound. By understanding the principles of solvent selection and crystallization kinetics, and by implementing a robust analytical quality control strategy, researchers and process chemists can consistently produce this key pharmaceutical intermediate to the high standards required for drug development and manufacturing.
References
- Vertex AI Search. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Smolecule. (2023, August 15). Buy this compound | 534615-34-4.
- Vertex AI Search. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- Canada.ca. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
- Vertex AI Search. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Vertex AI Search. (n.d.). Good Manufacturing Practices for API Ensuring Quality and Safety.
- Vertex AI Search. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Zamann Pharma Support GmbH. (n.d.). API Purification.
- Vertex AI Search. (n.d.). Recrystallization.
- Vertex AI Search. (n.d.). Recrystallization1.
- alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ComplianceOnline. (1999, November). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
- LabXchange. (n.d.). Lab Procedure: Recrystallization.
- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 6. scispace.com [scispace.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. mt.com [mt.com]
- 12. Buy this compound | 534615-34-4 [smolecule.com]
Application Notes & Protocols: A Guide to Receptor Binding Assays Using Piperazine Derivatives
Introduction: The Synergy of Piperazine Derivatives and Receptor Binding Assays in Drug Discovery
In the landscape of modern drug discovery, the characterization of ligand-receptor interactions is a cornerstone of pharmacological research. Receptor binding assays are a powerful and widely used tool to study these interactions, providing quantitative data on the affinity of a ligand for its target receptor.[1] This information is critical for lead optimization, understanding structure-activity relationships (SAR), and ultimately, for the development of novel therapeutics.[2]
Piperazine derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3][4] The piperazine scaffold, a six-membered ring with two opposing nitrogen atoms, is a privileged structure found in numerous marketed drugs, including antidepressants, antipsychotics, and antihistamines.[4][5] The structural flexibility of the piperazine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's affinity and selectivity for specific receptor targets.[3][6]
This guide provides a comprehensive overview of the principles and protocols for conducting receptor binding assays with a focus on characterizing piperazine derivatives. We will delve into the practical aspects of both saturation and competitive binding assays, offering detailed, step-by-step methodologies and explaining the rationale behind critical experimental choices. Furthermore, we will explore the nuances of data analysis and interpretation, equipping researchers with the knowledge to derive meaningful insights from their experimental results.
Core Principles of Receptor Binding Assays
Receptor binding assays are broadly categorized into two main types: saturation binding assays and competitive binding assays.[7]
-
Saturation Binding Assays: These experiments are designed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for its receptor.[8][9] The Kd value is a measure of the radioligand's affinity; a lower Kd indicates a higher affinity.[8] The assay involves incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8]
-
Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like a piperazine derivative) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[2][7] The output of this assay is the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.[2] The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[10][11]
Essential Materials and Reagents
The success of a receptor binding assay is highly dependent on the quality and proper preparation of the materials and reagents.
| Component | Description & Rationale |
| Receptor Source | This can be cell membranes, tissue homogenates, or whole cells expressing the target receptor.[8] The choice depends on the specific research question and the nature of the receptor. |
| Radioligand | A high-affinity, high-specificity radiolabeled ligand for the target receptor is crucial.[12] Common radioisotopes include tritium (³H) and iodine-125 (¹²⁵I). The radioligand should have low non-specific binding.[12] |
| Piperazine Derivatives | The unlabeled test compounds. These should be of high purity and dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions. |
| Assay Buffer | The buffer composition should be optimized to maintain the stability and functionality of the receptor and ligands. It typically contains salts and a buffering agent to maintain a physiological pH.[10] |
| Unlabeled Ligand for NSB | A high concentration of an unlabeled ligand that binds to the same receptor is used to determine non-specific binding (NSB).[9] This ligand should ideally be structurally different from the radioligand.[9] |
| Blocking Agents | Reagents like bovine serum albumin (BSA) or casein can be added to the assay buffer to reduce non-specific binding of the radioligand to the assay tubes or filters.[13][14] |
| Filtration Apparatus | A vacuum filtration manifold and glass fiber filters are used to separate the receptor-bound radioligand from the free radioligand.[7] |
| Scintillation Counter | A liquid scintillation counter is used to quantify the radioactivity trapped on the filters.[10] |
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for a filtration-based receptor binding assay.
Caption: General workflow for a receptor binding assay.
Detailed Protocol 1: Saturation Binding Assay
This protocol outlines the steps to determine the Kd and Bmax for a radioligand at a specific receptor.
1. Receptor Preparation:
- Harvest cells or tissue and homogenize in ice-cold lysis buffer.[10]
- Centrifuge the homogenate to pellet the membranes.[10]
- Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.[10]
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[10]
2. Assay Setup:
- Prepare serial dilutions of the radioligand in the assay buffer. A typical concentration range is 0.1 to 10 times the expected Kd.[9]
- Set up two sets of tubes: one for total binding and one for non-specific binding (NSB).[15]
- For total binding tubes, add the receptor preparation, assay buffer, and the varying concentrations of the radioligand.[12]
- For NSB tubes, add the receptor preparation, a high concentration of an unlabeled ligand (e.g., 1000-fold the Kd of the radioligand), and the varying concentrations of the radioligand.[9]
3. Incubation:
- Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[10] The incubation time should be optimized in preliminary experiments.
4. Filtration and Washing:
- Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.[7] This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[10]
5. Scintillation Counting:
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.[10]
6. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[12]
- Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).
- Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[9]
Detailed Protocol 2: Competitive Binding Assay with Piperazine Derivatives
This protocol is used to determine the affinity (Ki) of a piperazine derivative for a receptor.
1. Receptor and Radioligand Preparation:
- Prepare the receptor source as described in the saturation binding assay protocol.
- Choose a fixed concentration of the radioligand, typically at or below its Kd value, to ensure that the assay is sensitive to competition.[9]
2. Assay Setup:
- Prepare serial dilutions of the piperazine derivative test compound.
- Set up three sets of tubes:
- Total Binding: Receptor preparation + radioligand.[9]
- Non-Specific Binding (NSB): Receptor preparation + radioligand + excess unlabeled ligand.[9]
- Competitive Binding: Receptor preparation + radioligand + varying concentrations of the piperazine derivative.[2]
3. Incubation, Filtration, and Counting:
- Follow the same incubation, filtration, and counting procedures as described in the saturation binding assay protocol.
4. Data Analysis:
- Calculate the percent specific binding at each concentration of the piperazine derivative.
- Plot the percent specific binding (y-axis) against the log concentration of the piperazine derivative (x-axis).
- Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
- Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][16]
Understanding the Data: From Raw Counts to Affinity Constants
The following diagram illustrates the relationship between the experimental data and the derived parameters in both saturation and competitive binding assays.
Caption: Data analysis pathway for binding assays.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | - Radioligand is too hydrophobic.[12]- Insufficient blocking.[14]- Too much receptor protein. | - Use a more hydrophilic radioligand if available.- Optimize the concentration of blocking agents (e.g., BSA).[14]- Reduce the amount of membrane protein in the assay.[17] |
| Low Specific Binding Signal | - Low receptor expression.- Inactive receptor.- Degraded radioligand. | - Use a cell line with higher receptor expression.- Ensure proper storage and handling of the receptor preparation.- Check the radiochemical purity and age of the radioligand.[12] |
| Poor Reproducibility | - Inconsistent pipetting.- Incomplete washing of filters.- Variation in incubation times. | - Use calibrated pipettes and practice consistent technique.- Ensure a standardized and thorough washing procedure.- Precisely control incubation times and temperatures.[14] |
| IC50 value varies between experiments | - Different concentrations of radioligand used. | - Always use the same concentration of radioligand in competitive binding assays. The IC50 value is dependent on the radioligand concentration.[18] |
Conclusion: A Powerful Tool for Characterizing Piperazine Derivatives
Receptor binding assays are an indispensable tool in the pharmacologist's arsenal for characterizing the interaction of novel compounds, such as piperazine derivatives, with their biological targets. By providing quantitative measures of affinity, these assays guide the process of drug discovery and development. A thorough understanding of the underlying principles, meticulous execution of the protocols, and careful data analysis are paramount to obtaining reliable and meaningful results. This guide provides a solid foundation for researchers to confidently employ receptor binding assays in their pursuit of new and improved therapeutics.
References
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. Available from: [Link]
-
Staroń, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(9), 1596-1613. Available from: [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Biological Chemistry, 267(24), 16769-16772. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 6(14), e1876. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. Available from: [Link]
-
Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Available from: [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available from: [Link]
-
Li, A., et al. (2023). Whole-cell radioligand saturation binding. protocols.io. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
Wikipedia. Ligand binding assay. Available from: [Link]
-
ResearchGate. (2020). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. Available from: [Link]
-
YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Available from: [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link]
-
YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. Available from: [Link]
-
National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Available from: [Link]
-
YouTube. (2015). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. Available from: [Link]
-
Cilibrizzi, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1546-1557. Available from: [Link]
-
Weigell, M., et al. (2001). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 334(11), 352-358. Available from: [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. Available from: [Link]
Sources
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. revvity.com [revvity.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. swordbio.com [swordbio.com]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Investigation of 1-(Isopropylsulfonyl)piperazine
Introduction: A Strategic Approach to the In Vivo Evaluation of 1-(Isopropylsulfonyl)piperazine
This compound is a synthetic compound featuring a piperazine ring, a common scaffold in medicinal chemistry, functionalized with an isopropylsulfonyl group.[1] While specific in vivo data for this exact molecule is not extensively published, the piperazine moiety is a well-established pharmacophore found in drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2][3] Derivatives of sulfonylpiperazine have also been investigated for various therapeutic applications, including as anti-influenza agents and potential antidiabetics.[4][5] This structural heritage suggests that this compound warrants in vivo investigation to elucidate its pharmacokinetic profile, safety, and potential therapeutic efficacy.
This guide provides a comprehensive framework for researchers initiating in vivo studies of this compound. It is structured to follow a logical progression, beginning with fundamental pharmacokinetic and tolerability assessments, which are essential prerequisites for any meaningful efficacy studies. The protocols are designed to be robust and adaptable, providing the foundational data necessary for go/no-go decisions in a drug development pipeline. The experimental design emphasizes ethical considerations in animal research, aligning with Institutional Animal Care and Use Committee (IACUC) guidelines.[6][7][8]
Phase 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is critical for understanding how the compound behaves in a living system. This involves determining its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK), and assessing its safety profile through a maximum tolerated dose (MTD) study.[9][10][11]
Pharmacokinetic (PK) Profiling in Rodents
A thorough understanding of a compound's PK profile is paramount for designing subsequent efficacy studies.[12][13] These studies determine the exposure of the target tissues to the drug over time, informing dose selection and frequency.
Rationale for Animal Model Selection: Mice (e.g., C57BL/6 or CD-1) and rats (e.g., Sprague-Dawley or Wistar) are the most commonly used species for initial PK studies due to their well-characterized physiology, genetic similarity to humans in key metabolic pathways, and practical considerations of cost and handling.[9] The choice between mice and rats may depend on the specific scientific question and the volume of blood required for analysis.[9]
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Acclimation: Male Sprague-Dawley rats (8-10 weeks old) should be acclimated for at least one week prior to the study.
-
Formulation Preparation: Prepare a formulation of this compound suitable for intravenous (IV) and oral (PO) administration. A common vehicle for initial studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration should be adjusted based on the target dose.
-
Dosing:
-
IV Group (n=3-4 rats): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-4 rats): Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[12]
-
Plasma Preparation and Analysis: Process blood samples to obtain plasma and store at -80°C until analysis. Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[12]
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the time it takes for the drug concentration to decrease by half. |
| CL | Clearance | Measures the rate at which the drug is eliminated from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability (from PO vs. IV data) | The fraction of the oral dose that reaches systemic circulation. |
Maximum Tolerated Dose (MTD) and Acute Tolerability
An MTD study is essential for establishing a safe dose range for subsequent efficacy studies.[12] This involves administering escalating doses of the compound to identify the highest dose that does not cause unacceptable toxicity.
Experimental Protocol: Single Ascending Dose (SAD) Tolerability in Mice
-
Animal Model: Use a common mouse strain such as CD-1.
-
Dose Escalation: Administer single oral doses of this compound to small groups of mice (n=3 per group) in an escalating manner (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Clinical Observations: Monitor animals closely for clinical signs of toxicity for at least 7-14 days. Observations should include changes in body weight, food and water intake, posture, grooming, and any signs of distress or abnormal behavior.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or other severe clinical signs.
Phase 2: Exploratory In Vivo Efficacy Screening
Based on the structural motifs of this compound, preliminary efficacy can be explored in models relevant to CNS disorders and cancer.[3][14][15]
Assessment in a Model of Neuropsychiatric-like Behavior
The piperazine core is prevalent in many CNS-active drugs.[3] Therefore, an initial screen for CNS activity is warranted. The Forced Swim Test (FST) is a widely used primary screening tool for assessing potential antidepressant-like activity.[14][16]
Experimental Protocol: Forced Swim Test in Mice
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: Administer this compound orally at 1-3 doses below the MTD. A vehicle control group and a positive control group (e.g., a known antidepressant like fluoxetine) should be included.
-
Test Procedure: 30-60 minutes after drug administration, place each mouse in a cylinder of water from which it cannot escape. Record the total duration of immobility during the last 4 minutes of a 6-minute test session.
-
Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests potential antidepressant-like effects.
Evaluation in a Xenograft Cancer Model
Given that numerous piperazine derivatives have demonstrated anticancer properties, an initial in vivo screen using a tumor xenograft model is a logical step.[15][17]
Experimental Protocol: Human Tumor Xenograft in Immunocompromised Mice
-
Cell Line and Animal Model: Select a relevant human cancer cell line (e.g., a breast cancer line like MDA-MB-231 or a CNS cancer line like SF-539, based on in vitro data).[15] Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, positive control (a standard-of-care chemotherapy), and this compound at one or more well-tolerated doses. Administer treatment daily or on another appropriate schedule via oral gavage.
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size. The primary endpoint is the inhibition of tumor growth.
Visualizing the Experimental Workflow
A logical progression of in vivo studies is crucial for efficient drug development.
Caption: Workflow for the in vivo evaluation of this compound.
Metabolic Considerations
The piperazine ring is susceptible to various metabolic transformations, including N-dealkylation and oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][18][19] Specifically, enzymes like CYP2D6 and CYP3A4 are often involved in the metabolism of piperazine-containing compounds.[18][20] Understanding the metabolic fate of this compound is crucial, as metabolites may have their own pharmacological or toxicological profiles. Future studies could involve metabolite identification in plasma and urine samples from the PK studies.
Caption: Potential metabolic pathways for piperazine-containing compounds.
Conclusion and Future Directions
This document outlines a systematic and scientifically grounded approach for the initial in vivo evaluation of this compound. By first establishing a solid foundation of pharmacokinetic and tolerability data, subsequent efficacy studies in relevant disease models can be designed and interpreted with greater confidence. The results from these initial studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development.
References
-
Nestler, E. J., Hyman, S. E., & Malenka, R. C. (2009). Animal Models of Neuropsychiatric Disorders. Molecular Neuropharmacology: A Foundation for Clinical Neuroscience, 2nd ed. McGraw-Hill. [Link]
-
Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61. [Link]
-
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Creative Biolabs. [Link]
-
Gould, T. D. (Ed.). (2009). Animal models of neuropsychiatric disorders. Humana Press. [Link]
-
Smith, M. A., & Evans, S. M. (2020). Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps. Experimental and Clinical Psychopharmacology, 28(2), 61–63. [Link]
-
Sohal, V. S., & Rubenstein, J. L. (2017). Animal models for neuropsychiatric disorders: prospects for circuit intervention. Current Opinion in Neurobiology, 45, 59-65. [Link]
-
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.[Link]
-
BioDuro. (n.d.). In Vivo PK and TK. BioDuro. [Link]
-
SCIREQ. (n.d.). IACUC Considerations for Preclincal Studies. SCIREQ. [Link]
-
Staack, R. F., Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-92. [Link]
-
Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(6), 751-759. [Link]
-
Kumar, S., & Singh, P. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Al-Qaisi, Z. A., & Al-Obaidi, R. I. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3058. [Link]
-
Large, C., & Jones, D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
Zon, L. I., & Peterson, R. T. (2012). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Current opinion in chemical biology, 16(1-2), 86–91. [Link]
-
Ross University School of Veterinary Medicine. (2024). Guidelines for Determining when IACUC Oversight is Required for Research and Teaching. Ross University. [Link]
-
Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
-
Attwa, M. W., Kadi, A. A., & Abdelhameed, A. S. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(11), 6439-6449. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science. [Link]
-
Jamieson, C., Mistry, R., & Gentry, B. (2018). New experimental models of the blood-brain barrier for CNS drug discovery. Expert Opinion on Drug Discovery, 13(10), 915-925. [Link]
-
Keglevich, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5132. [Link]
-
Cardoso, C. d. O., & Elgalad, A. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 90. [Link]
-
University of California, Santa Barbara. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. Office of Research. [Link]
-
Banks, R. E. (2019). Everything You Need to Know About Satisfying IACUC Protocol Requirements. ILAR Journal, 60(1), 1-10. [Link]
-
The Jackson Laboratory. (2021). Webinar: Designing Your In Vivo Studies. YouTube. [Link]
-
Chowdhury, E. A., & Al-Jubair, Z. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 13(9), 1489. [Link]
-
Ali, S., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6524. [Link]
-
Klingenstein, R., et al. (2014). Piperazine Derivatives Inhibit PrP/PrP(res) Propagation in Vitro and in Vivo. Biochemical and Biophysical Research Communications, 445(2), 435-440. [Link]
-
Prezzavento, O., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(11), 3290. [Link]
-
Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-7. [Link]
-
Gryglewski, R., & Panczenko, B. (1974). Pharmacology of new 7-gamma-piperazino-beta-hydroxypropyl theophline derivatives. Part II. The effect on course and dynamics of delayed contact allergy produced with 2,4-dinitrochlorobenzene (DNCB) in guinea pigs. Archivum Immunologiae et Therapiae Experimentalis, 22(4), 547-556. [Link]
-
Kumar, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]
-
McCartney, F., et al. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. Pharmaceutics, 12(2), 103. [Link]
-
European Medicines Agency. (1999). Piperazine Summary Report (3). European Medicines Agency. [Link]
-
White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58-65. [Link]
-
Szabó, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(13), 10853. [Link]
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scireq.com [scireq.com]
- 7. veterinary.rossu.edu [veterinary.rossu.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 12. parazapharma.com [parazapharma.com]
- 13. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: High-Throughput GC-MS Analysis for Comprehensive Identification of Piperazine Synthesis Byproducts
Abstract
This application note presents a robust and detailed Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and profiling of byproducts generated during the synthesis of piperazine. Piperazine, a crucial building block in the pharmaceutical industry, requires stringent purity control to ensure the safety and efficacy of final drug products.[1][2] The synthesis of piperazine can yield a variety of related substances, including unreacted starting materials, intermediates, and degradation products.[3][4] This document provides a comprehensive protocol, from sample preparation, including derivatization, to GC-MS instrument configuration and data analysis. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the analytical process. The described method is designed to be a self-validating system, ensuring trustworthiness and reproducibility of results for impurity profiling in regulatory submissions.[5][6]
Introduction
Piperazine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, with applications ranging from anthelmintics to antipsychotics.[1][2][3][7] The synthetic routes to piperazine, often involving reactions of ethanolamine or 1,2-dichloroethane with ammonia, can lead to the formation of several byproducts.[3][8] These impurities can include linear and cyclic amines such as ethylenediamine, diethylenetriamine, and aminoethylpiperazine.[3] The presence of these byproducts, even at trace levels, can impact the safety, stability, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, regulatory bodies like the USFDA mandate rigorous impurity profiling.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high separation efficiency and definitive identification capabilities for volatile and semi-volatile organic compounds.[5][6][9] This note details a comprehensive GC-MS workflow designed for the explicit purpose of identifying and characterizing these synthesis-related impurities.
Experimental Workflow Overview
The entire process, from receiving a sample to generating a final report, follows a systematic and logical progression to ensure data integrity and accuracy.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijprajournal.com [ijprajournal.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Isopropylsulfonyl)piperazine
Welcome to the technical support center for the synthesis of 1-(isopropylsulfonyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during this specific sulfonamide synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and product purity.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a fundamental reaction in medicinal chemistry, as the piperazine sulfonamide scaffold is a key component in a variety of pharmacologically active molecules.[1][2] The primary synthetic route involves the nucleophilic substitution reaction between piperazine and isopropylsulfonyl chloride.[3] While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the desired product. This guide will dissect the common challenges and provide evidence-based solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side product is the di-substituted 1,4-bis(isopropylsulfonyl)piperazine. This occurs when a second molecule of isopropylsulfonyl chloride reacts with the remaining secondary amine of the desired monosubstituted product. Another common impurity is isopropylsulfonic acid, which forms from the hydrolysis of the highly reactive isopropylsulfonyl chloride by any trace amounts of water in the reaction.[4]
Q2: Why is the choice of base so critical in this reaction?
A2: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction between piperazine and isopropylsulfonyl chloride.[5] If not neutralized, the HCl will protonate the piperazine, rendering it non-nucleophilic and halting the reaction. The choice of base can also influence the reaction's regioselectivity and suppress the formation of di-substituted byproducts.[6]
Q3: Can I use an aqueous workup to purify the crude product?
A3: While an aqueous workup can be used, it must be approached with caution. This compound has some water solubility, which can lead to product loss.[3] Furthermore, unreacted isopropylsulfonyl chloride will readily hydrolyze in water to form isopropylsulfonic acid, which can complicate purification.[4] It is often preferable to use a non-aqueous workup or direct purification by chromatography.
Q4: My yield is consistently low. What are the most likely causes?
A4: Low yields can stem from several factors:
-
Moisture Contamination: Isopropylsulfonyl chloride is highly sensitive to moisture.[4] Ensure all glassware is oven-dried and use anhydrous solvents.[5]
-
Inadequate Stoichiometry: An excess of piperazine is typically used to favor the formation of the mono-substituted product.
-
Improper Temperature Control: The reaction is exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition of the sulfonyl chloride.[5]
-
Inefficient Mixing: Poor mixing can lead to localized high concentrations of reagents, promoting the formation of the di-substituted byproduct.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not proceed to completion (TLC/LC-MS analysis). | Inactive Reagents: Isopropylsulfonyl chloride may have hydrolyzed due to improper storage. Piperazine may be of poor quality. | Purchase fresh isopropylsulfonyl chloride and ensure it is stored under an inert atmosphere.[4] Use high-purity, anhydrous piperazine. |
| Insufficient Base: The base may not be strong enough or used in insufficient quantity to neutralize the generated HCl.[5] | Use at least two equivalents of a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA). For less reactive systems, a stronger base like DBU could be considered.[5] | |
| Protonation of Piperazine: The reaction mixture has become acidic, deactivating the nucleophile. | Ensure a sufficient excess of the base is present throughout the reaction. Monitor the pH of the reaction if possible. |
Problem 2: Formation of Significant Amounts of Di-substituted Byproduct
| Symptom | Possible Cause | Recommended Solution |
| A major non-polar spot is observed on TLC, corresponding to 1,4-bis(isopropylsulfonyl)piperazine. | Incorrect Stoichiometry: Molar ratio of piperazine to isopropylsulfonyl chloride is too low. | Use a significant excess of piperazine (3-5 equivalents) to statistically favor mono-sulfonylation. |
| Slow Addition of Electrophile: Isopropylsulfonyl chloride is added too quickly, creating localized high concentrations. | Add the isopropylsulfonyl chloride solution dropwise to a well-stirred solution of piperazine and base at a low temperature (e.g., 0 °C). | |
| Reaction Temperature is Too High: Higher temperatures can increase the rate of the second substitution. | Maintain a low reaction temperature (0-25 °C) throughout the addition and for a period afterward before allowing it to warm to room temperature. |
Problem 3: Difficult Purification
| Symptom | Possible Cause | Recommended Solution |
| Product is difficult to separate from starting materials or byproducts by column chromatography. | Co-elution of Similar Polarity Compounds: The desired product and the di-substituted byproduct may have similar retention factors. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for this compound.[3] |
| Presence of Isopropylsulfonic Acid: The hydrolyzed sulfonyl chloride is highly polar and can streak on silica gel. | A mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup can remove the acidic impurity. However, be mindful of potential product loss to the aqueous layer. | |
| Product is lost during aqueous workup. | Product Solubility: this compound has some solubility in water.[3] | Minimize the volume of water used in the workup. Perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate.[3] Salting out the aqueous layer with NaCl can also reduce the solubility of the product. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the mono-substituted product while minimizing the formation of byproducts.
Materials:
-
Piperazine (anhydrous)
-
Isopropylsulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous piperazine (4 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (2.5 equivalents) to the piperazine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve isopropylsulfonyl chloride (1 equivalent) in anhydrous DCM in the dropping funnel. Add the isopropylsulfonyl chloride solution dropwise to the cooled, stirring piperazine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.[3]
Visualizing the Workflow
Logical Flow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.
Reaction Pathway and Side Reactions
Caption: The desired reaction pathway and common side reactions.
References
-
St. Jean, D. J., Jr, et al. (2012). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 808–812. [Link]
-
Musso, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6520. [Link]
-
He, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Journal of Medicinal Chemistry. [Link]
-
Tiwari, R. K., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(13), 5084. [Link]
-
PrepChem. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Retrieved from [Link]
-
Friedrich, M., & Manolikakes, G. (2019). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Chemistry – A European Journal, 25(49), 11443-11447. [Link]
-
Friedrich, M., & Manolikakes, G. (2019). Base-mediated C4-selective C-H-sulfonylation of pyridine. ResearchGate. [Link]
Sources
- 1. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 534615-34-4 [smolecule.com]
- 4. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Sulfonation of Piperazine
Introduction
Welcome to the Technical Support Center for the sulfonation of piperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Piperazine and its sulfonated derivatives are key structural motifs in a vast array of pharmaceuticals.[1][2] However, the inherent reactivity of both the piperazine nitrogens and the sulfonating agents can lead to a number of challenging side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions, minimize impurities, and achieve your synthetic goals with confidence.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the sulfonation of piperazine. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
FAQ 1: My reaction is producing a significant amount of a disulfonated byproduct. How can I improve the selectivity for mono-sulfonation?
Underlying Cause: The primary challenge in the sulfonation of piperazine is controlling the stoichiometry. Piperazine possesses two nucleophilic secondary amine groups. Once the first nitrogen is sulfonated, the second nitrogen, while deactivated, can still react with a strong sulfonating agent, especially if the agent is used in excess or under harsh conditions. This leads to the formation of the undesired 1,4-disulfonylpiperazine.
Troubleshooting Strategies:
-
Molar Ratio is Key: The most straightforward approach is to use a significant excess of piperazine relative to the sulfonating agent. A molar ratio of 5:1 (piperazine:sulfonating agent) or even higher can effectively favor mono-substitution by ensuring the sulfonating agent is more likely to encounter an unreacted piperazine molecule.[3]
-
Controlled Addition: Instead of adding the sulfonating agent all at once, a slow, dropwise addition to a cooled solution of piperazine allows for better control of the reaction and minimizes localized high concentrations of the sulfonating agent.
-
Protecting Group Strategy: For syntheses requiring high purity and unambiguous mono-functionalization, employing a protecting group is the most robust method.[4][5] The use of an orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for the protection of one nitrogen, selective sulfonation of the other, and subsequent deprotection.[4][6]
Experimental Protocol: Mono-Boc Protection of Piperazine [7]
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-Boc-piperazine.
Table 1: Comparison of Strategies to Control Disulfonation
| Strategy | Advantages | Disadvantages |
| Excess Piperazine | Simple, one-step process. | Requires separation of excess piperazine post-reaction. |
| Slow Addition | Improves control and reduces localized overheating. | May not completely eliminate disulfonation. |
| Protecting Groups | High selectivity for mono-sulfonation.[4] | Multi-step process (protection and deprotection).[5] |
dot
Caption: Troubleshooting workflow for high disulfonation.
FAQ 2: I'm observing unexpected peaks in my LC-MS analysis that suggest ring-opening of the piperazine. What causes this and how can I prevent it?
Underlying Cause: Piperazine ring-opening is a less common but problematic side reaction that can occur under harsh sulfonation conditions, particularly with highly reactive sulfonating agents like oleum (fuming sulfuric acid) or chlorosulfonic acid.[8][9] The strong acidic environment can protonate the piperazine nitrogens, and subsequent attack by the sulfonate or chloride ion can initiate ring cleavage, leading to linear sulfonated amine byproducts. The stability of piperazine derivatives can be highly dependent on pH.[10]
Troubleshooting Strategies:
-
Choice of Sulfonating Agent: Opt for a milder sulfonating agent. Sulfur trioxide-amine complexes (e.g., SO₃-pyridine, SO₃-DMF) or sulfamic acid are generally less aggressive and less prone to causing ring-opening.[11][12] While sulfamic acid can be less reactive and more expensive, it is a good option when other methods fail.[11]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-25 °C). Exothermic sulfonation reactions can lead to localized "hot spots" that promote degradation pathways like ring-opening.
-
Solvent Selection: Use an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile) to moderate the reaction.
dot
Caption: Competing pathways: Desired sulfonation vs. ring-opening.
FAQ 3: My final product is discolored (yellow to brown). What is the likely cause and how can I obtain a clean, colorless product?
Underlying Cause: Discoloration is often indicative of oxidative side reactions or the formation of charged, conjugated impurities. Strong sulfonating agents, especially sulfur trioxide and oleum, can act as oxidizing agents, leading to the formation of colored byproducts.[9] Additionally, incomplete reactions or the presence of impurities in the starting materials can contribute to discoloration.
Troubleshooting Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Purification of Starting Materials: Ensure the piperazine and solvent are pure and dry. Impurities can often be the source of color.
-
Post-Reaction Workup:
-
Quenching: Carefully quench the reaction with a cold, dilute base (e.g., sodium bicarbonate solution) to neutralize excess acid and prevent further side reactions.
-
Recrystallization/Chromatography: Purification of the crude product is often necessary. Recrystallization from a suitable solvent system can be effective for crystalline products. For non-crystalline materials or complex mixtures, column chromatography on silica gel, sometimes with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent peak tailing, is recommended.[7]
-
Part 2: Analytical Methods for Impurity Profiling
Effective troubleshooting relies on accurate identification of side products. The following table outlines common analytical techniques for monitoring the sulfonation of piperazine and characterizing byproducts.
Table 2: Analytical Techniques for Reaction Monitoring and Impurity Detection
| Technique | Application | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Qualitative assessment of reaction progress and presence of major byproducts. |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantitative analysis of product and impurities.[13] | Purity determination, quantification of known and unknown impurities. Derivatization may be needed for piperazine itself.[14][15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of byproducts.[16] | Molecular weight confirmation of the desired product and identification of side products (e.g., disulfonated, ring-opened species).[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of product and impurities. | Definitive structural information to confirm the position of sulfonation and characterize unexpected byproducts. |
Part 3: Final Recommendations for Robust Piperazine Sulfonation
-
Protect When Necessary: For complex syntheses or when high purity is paramount, the use of a protecting group strategy is the most reliable approach to ensure mono-sulfonation.[4]
-
Control Your Conditions: Careful control of stoichiometry, temperature, and the rate of addition of the sulfonating agent is critical to minimizing side reactions.
-
Choose the Right Reagent: Select the mildest sulfonating agent that effectively achieves the desired transformation to avoid degradation and ring-opening.
-
Analyze Thoroughly: Employ a combination of analytical techniques to monitor your reaction and accurately identify any impurities that may form.
By understanding the potential side reactions and implementing these troubleshooting strategies, you can develop a robust and reproducible process for the sulfonation of piperazine, leading to higher yields and purer products in your research and development efforts.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (n.d.). Benchchem.
- Synthesis of 1-aminomethanesulfonylpiperazine. (n.d.). PrepChem.com.
- Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. (n.d.). National Institutes of Health.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
- Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. (2010). Bioorganic & Medicinal Chemistry Letters.
- Method of direct mono-N-substitution of piperazine. (n.d.). Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. Retrieved January 11, 2026, from [Link]
- Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. (n.d.). National Institutes of Health.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
- A Review on Analytical Methods for Piperazine Determination. (n.d.).
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis. (n.d.). Benchchem.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Sulfonation and Sulfation Processes. (n.d.). Chemithon.
- Sulfonating agent and sulfonation process. (n.d.). Google Patents.
- Chemical Sulfation of Small Molecules – Advances and Challenges. (n.d.). National Institutes of Health.
- Chemical approaches to the sulfation of small molecules: current progress and future directions. (n.d.). National Institutes of Health.
Sources
- 1. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemithon.com [chemithon.com]
- 9. US5596128A - Sulfonating agent and sulfonation process - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 1-(Isopropylsulfonyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Isopropylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. As a key building block in medicinal chemistry, particularly for developing novel therapeutics, the efficient and clean synthesis of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and achieve high-purity products.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the preparation of this compound. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is disappointingly low. What are the potential causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors, ranging from reagent stoichiometry and quality to suboptimal reaction conditions and work-up procedures.
Possible Causes & Solutions:
-
Formation of Disubstituted Byproduct: The most significant cause of yield loss for the desired mono-substituted product is the concurrent formation of N,N'-bis(isopropylsulfonyl)piperazine. Since piperazine has two reactive secondary amine sites, competitive reaction is highly probable.
-
Solution: Employ a large excess of piperazine (5 to 10 molar equivalents) relative to the isopropylsulfonyl chloride.[3][4] This statistically favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule over the already-substituted product, thereby maximizing the mono-sulfonylation.[5]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (isopropylsulfonyl chloride) is fully consumed. If the reaction stalls, gentle heating (e.g., to 40-50 °C) or switching to a higher-boiling solvent may be beneficial. Microwave-assisted synthesis has also been shown to improve reaction rates and yields.[1][6]
-
-
Reagent Degradation: Isopropylsulfonyl chloride is sensitive to moisture. Hydrolysis will deactivate the reagent, leading to a lower-than-expected conversion.
-
Solution: Ensure you are using anhydrous solvents and a dry reaction setup (e.g., oven-dried glassware under an inert atmosphere of nitrogen or argon). Use a fresh or properly stored bottle of isopropylsulfonyl chloride.
-
-
Product Loss During Work-up: The product, being a basic amine, can be lost during aqueous work-up if the pH is not carefully controlled. Its solubility in both organic and, to some extent, aqueous phases can also lead to losses.
-
Solution: During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free-base form and maximize its partitioning into the organic layer. Perform multiple extractions with your chosen organic solvent (e.g., 3x with dichloromethane) to ensure complete recovery from the aqueous phase.
-
Q2: I'm observing a significant amount of a major byproduct. How can I identify and minimize it?
The primary byproduct in this reaction is almost certainly N,N'-bis(isopropylsulfonyl)piperazine.
Identification:
This byproduct will have a higher molecular weight and will typically be less polar than the desired mono-substituted product. On a TLC plate, it will have a higher Rf value. In mass spectrometry, it will show a molecular ion peak corresponding to the addition of two isopropylsulfonyl groups to the piperazine core.
Minimization Strategies:
-
Stoichiometric Control (Excess Piperazine Method): As detailed in Q1, using a large excess of piperazine is the most straightforward method to suppress the formation of the disubstituted product.[5] While effective, this requires a robust purification strategy to remove the unreacted piperazine.
-
Protecting Group Strategy: For applications requiring extremely high purity and where yield is critical, a protecting group strategy is the most reliable approach.
-
Workflow: First, protect one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). Then, perform the sulfonylation on the remaining free amine. Finally, remove the Boc group under acidic conditions to yield the pure mono-substituted product.[4] This multi-step process avoids the formation of the disubstituted byproduct entirely.[5]
-
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway versus the common side reaction leading to the formation of the N,N'-bis-sulfonylated byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Q3: The reaction seems sluggish or does not go to completion. What factors could be responsible?
A stalled reaction can be frustrating, but it is often due to easily rectifiable issues related to solubility, activation, or temperature.
Possible Causes & Solutions:
-
Poor Solubility: If using a heterogeneous base like potassium carbonate (K₂CO₃), poor mixing or insolubility of the reagents in the chosen solvent can slow the reaction.[7]
-
Solution: Switch to a more polar solvent like Dimethylformamide (DMF) or acetonitrile to improve solubility.[1] Alternatively, switching to a soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can create a homogeneous reaction mixture, improving reaction kinetics.
-
-
Insufficient Base: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base. If the base is too weak or used in insufficient quantity, the resulting acidic conditions will protonate the piperazine, deactivating it towards further reaction.
-
Solution: Ensure at least two equivalents of base are used: one to react with the HCl produced and one to deprotonate the piperazine starting material. For a sluggish reaction, consider a stronger base.
-
-
Low Temperature: While the reaction often proceeds at room temperature, low ambient temperatures can significantly slow the rate.
-
Solution: As mentioned previously, gently heating the reaction mixture to 40-50 °C can effectively increase the reaction rate without promoting significant side reactions. Always monitor the reaction by TLC to avoid overheating and decomposition.
-
Q4: I'm struggling with the purification of the final product. What are the best strategies?
Purification can be challenging due to the presence of a large excess of basic piperazine starting material and the structurally similar, but less polar, disubstituted byproduct.
Recommended Purification Workflow:
-
Initial Aqueous Work-up (Acid-Base Extraction):
-
After the reaction is complete, quench the mixture and dilute it with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired product and the unreacted piperazine will move into the aqueous layer as their hydrochloride salts, while the non-basic disubstituted byproduct and other organic impurities will remain in the organic layer, which can be discarded.
-
Basify the acidic aqueous layer with a strong base (e.g., 2M NaOH) to pH > 10.
-
Extract the free-based product back into an organic solvent like dichloromethane. This step leaves the highly water-soluble piperazine starting material primarily in the aqueous phase.[8]
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
For high-purity requirements, column chromatography on silica gel is effective.[7]
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point. To prevent peak tailing caused by the basic nature of the product, add a small amount of triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.
-
-
Recrystallization or Salt Formation:
-
The purified free base can often be recrystallized from a suitable solvent system like ethyl acetate/hexanes or isopropanol.[1]
-
Alternatively, the product can be converted to a stable, crystalline salt (e.g., hydrochloride) by treating a solution of the base with HCl in a solvent like ether or isopropanol. This is often an excellent method for final purification and long-term storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
The most common method is the direct nucleophilic substitution of piperazine with isopropylsulfonyl chloride.[1] The reaction is typically carried out in an organic solvent in the presence of a base to act as an HCl scavenger.
Q2: How do I choose the right solvent and base for the reaction?
The choice depends on the scale of your reaction, cost considerations, and desired reaction conditions (homogeneous vs. heterogeneous).
| Parameter | Options | Considerations |
| Solvent | Dichloromethane (DCM), Chloroform, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | DCM is a common choice due to good solubility for many reagents and ease of removal.[1] Acetonitrile and DMF are more polar options that can help with sluggish reactions.[1] |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | TEA and DIPEA are soluble organic bases that lead to homogeneous reactions. K₂CO₃ is an inexpensive, solid base that requires good stirring but is easily filtered off.[7][9] |
Q3: What are the typical reaction temperatures and times?
Most protocols run the reaction at room temperature (20-25 °C) for a period of 12 to 24 hours.[3] Reaction progress should always be monitored by TLC. Gentle heating (40-50 °C) can shorten the reaction time to a few hours. Microwave-assisted syntheses can be completed in minutes.[6]
Q4: Is it necessary to use a protecting group strategy?
It is not strictly necessary but is considered the "gold standard" for achieving high purity and avoiding the N,N'-disubstituted byproduct.
-
Use the Excess Piperazine Method when: Speed and simplicity are prioritized, and you have a robust purification method to remove a large amount of piperazine.
-
Use the Protecting Group Strategy when: The highest possible purity is required, the starting materials are precious, and a multi-step synthesis is acceptable.[4]
Experimental Protocol & Workflow
Protocol 1: Mono-N-sulfonylation using Excess Piperazine
This protocol is a standard starting point for the synthesis.
Materials:
-
Piperazine (10.0 eq)
-
Isopropylsulfonyl chloride (1.0 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
To the flask, add piperazine (10.0 eq) and dissolve it in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve isopropylsulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM.
-
Add the isopropylsulfonyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction by TLC (e.g., using 10% MeOH/DCM as eluent).
-
Upon completion, proceed with the purification workflow described in the Troubleshooting Q4 .
Troubleshooting Workflow Diagram
If you encounter issues like low yield or incomplete reactions, this logical workflow can help diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Defense Technical Information Center (DTIC). (1966). PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES. [Link]
-
Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PrepChem. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. [Link]
- Google Patents. (1959).
-
U.S. National Library of Medicine. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Kourimska, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
-
Montanari, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 1-(Isopropylsulfonyl)piperazine Degradation Pathways and Products
Introduction
Welcome to the technical support guide for 1-(Isopropylsulfonyl)piperazine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific rationale for investigating the degradation of this compound. We will explore potential degradation pathways, methods for identification of degradation products, and troubleshooting common experimental challenges. This guide is built on the principles of chemical reactivity and draws from established knowledge on the degradation of piperazine and sulfonamide moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development.[1] For this compound, these studies are crucial for several reasons:
-
Elucidation of Degradation Pathways: By subjecting the molecule to extreme conditions (e.g., high/low pH, oxidation, heat, light), we can identify the likely degradation products. This provides a roadmap of the molecule's potential liabilities.[2]
-
Development of Stability-Indicating Methods: The primary goal is to develop and validate an analytical method, typically HPLC, that can separate the parent compound from all potential degradation products.[3] This ensures that the method can accurately measure the purity of the drug substance over time.
-
Understanding Intrinsic Stability: These studies reveal the inherent stability of the this compound molecule, which informs formulation development, packaging selection, and the definition of appropriate storage conditions.[1]
-
Impurity Identification and Qualification: Any significant degradation products must be identified, and their potential toxicological impact assessed.[4]
Q2: What are the most probable degradation pathways for this compound based on its structure?
A2: Based on the structure of this compound, which contains both a piperazine ring and a sulfonamide group, we can predict several key degradation pathways. While specific experimental data for this exact molecule is not publicly available, the following pathways are proposed based on established chemical principles for these functional groups.
-
Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the isopropylsulfonyl group from the piperazine ring, yielding piperazine and isopropylsulfonic acid.
-
Oxidative Degradation: The nitrogen atoms of the piperazine ring are susceptible to oxidation.[5] This can lead to the formation of N-oxides or ring-opened products. The carbon atoms adjacent to the nitrogen atoms are also potential sites of oxidation.
-
Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo complex degradation reactions, including ring opening and fragmentation.[6][7][8] For this compound, thermal stress could potentially lead to the cleavage of the sulfonamide bond or degradation of the piperazine ring itself.
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation, although the specific pathways would depend on the photostability of the molecule. It is possible that photolytic conditions could generate radical species that initiate degradation.
The following diagram illustrates the predicted primary degradation pathways:
Caption: Predicted degradation pathways of this compound.
Q3: I am observing an unknown peak in my HPLC chromatogram during a stability study of this compound. How can I identify it?
A3: Identifying unknown peaks is a critical step in impurity profiling. A systematic approach is recommended:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a crucial first piece of information.[5][9]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS), you can obtain structural information about the molecule. The fragmentation pattern can help to piece together the structure of the degradant.[5]
-
Forced Degradation Profile Analysis: Compare the chromatogram of your stability sample with those from your forced degradation studies. If the unknown peak is significantly larger in one of the stressed samples (e.g., the acid-hydrolyzed sample), it provides a strong clue about its origin and potential structure.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural elucidation.[10]
Troubleshooting Guides
Issue 1: Poor separation between the parent peak and degradation products in HPLC.
-
Cause: The chromatographic conditions (mobile phase, column, gradient) are not optimized for the specific mixture of compounds.
-
Troubleshooting Steps:
-
Column Selection: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Mobile Phase pH: The ionization state of the parent compound and its degradation products can significantly impact retention. Experiment with different mobile phase pH values to maximize separation.
-
Gradient Optimization: If using a gradient, adjust the slope and duration to improve the resolution of closely eluting peaks. A shallower gradient can often improve the separation of complex mixtures.[5]
-
Organic Modifier: Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter the selectivity of the separation.
-
Issue 2: No degradation observed under stress conditions.
-
Cause: The stress conditions may not be harsh enough to induce degradation of the molecule.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl). For oxidative studies, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[2]
-
Increase Temperature: For thermal and hydrolytic studies, increasing the temperature will accelerate the rate of degradation.[2]
-
Extend Exposure Time: If increasing the intensity of the stressor is not feasible or desirable, extend the duration of the stress study.
-
Consider Anhydrous Conditions: For molecules that are highly susceptible to hydrolysis, traditional aqueous forced degradation may primarily show degradants of the hydrolyzed active species. In such cases, conducting forced degradation in anhydrous organic solvents can be informative.[11]
-
Issue 3: Excessive degradation (e.g., >50%) observed, making it difficult to identify primary degradation products.
-
Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products. The goal of forced degradation is typically to achieve 5-20% degradation.[1]
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Decrease the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Conduct the study at a lower temperature.
-
Reduce Exposure Time: Take time points at earlier intervals to capture the initial degradation products before they degrade further.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating nature of the analytical method.
Materials:
-
This compound drug substance
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Repeat with 1 M HCl if no degradation is observed.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Repeat with 1 M NaOH if no degradation is observed.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
Repeat with 30% H₂O₂ if no degradation is observed.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.
-
Also, place a solution of the drug substance (in water or another suitable solvent) at 80°C for 48 hours.
-
At appropriate time points, prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be protected from light.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
The following diagram outlines the workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the parent drug (e.g., 220 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Inject the unstressed this compound sample to determine its retention time and peak purity.
-
Inject the samples from the forced degradation studies.
-
Analyze the chromatograms to assess the separation of the parent peak from any degradation product peaks.
-
Optimize the chromatographic conditions (gradient, pH, column type, etc.) as needed to achieve a resolution of >1.5 between all peaks.
-
Use the mass spectrometer to obtain mass-to-charge ratios for all detected peaks to aid in their identification.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of Parent | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 h | 60°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 h | 60°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 h | RT | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solid) | 48 h | 80°C | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic | 1.2 M lux h | RT | [Insert Data] | [Insert Data] | *[Insert D |
Note: This table is a template. The actual data will be generated from experimental work.
Conclusion
This technical support guide provides a comprehensive framework for investigating the degradation pathways and products of this compound. By following the outlined FAQs, troubleshooting guides, and experimental protocols, researchers can systematically evaluate the stability of this molecule, develop a robust stability-indicating analytical method, and gain a thorough understanding of its degradation profile. The predictive pathways presented here, based on the known chemistry of piperazine and sulfonamide functional groups, serve as a starting point for the identification of degradation products. It is the combination of predictive chemistry and rigorous analytical experimentation that will ultimately ensure the quality, safety, and efficacy of any drug product containing this compound.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Austin. [Link]
-
Degradation of aqueous piperazine in carbon dioxide capture. Request PDF. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. SpringerLink. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. [Link]
-
Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. UT Austin. [Link]
-
Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. youtube.com [youtube.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biotech-spain.com [biotech-spain.com]
- 10. soeagra.com [soeagra.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Prevention of Oxidative Degradation of 1-(Isopropylsulfonyl)piperazine
Welcome to the dedicated technical support center for 1-(Isopropylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this compound. By understanding the underlying mechanisms and implementing the robust protocols outlined below, you can ensure the stability and integrity of your experimental outcomes.
Introduction: The Challenge of Stability
This compound is a valuable building block in medicinal chemistry, featuring a piperazine ring that is crucial for its biological activity. However, the nitrogen atoms within the piperazine moiety are susceptible to oxidation, a process that can be catalyzed by atmospheric oxygen, trace metal impurities, light, and elevated temperatures. This degradation can lead to the formation of impurities, loss of potency, and inconsistent experimental results, compromising the reliability of your research.
The electron-withdrawing nature of the isopropylsulfonyl group reduces the basicity and nucleophilicity of the adjacent nitrogen atom it is attached to.[1] This makes the unsubstituted, secondary amine nitrogen the primary site of oxidative attack. Understanding and mitigating this vulnerability is paramount for reliable and reproducible research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: I've noticed a yellowing of my this compound solution over time. What is causing this?
A1: A color change, particularly to yellow or brown, is a common indicator of oxidative degradation. This is often due to the formation of oxidized species and potentially dehydrogenated derivatives of the piperazine ring, which can result in chromophoric byproducts. This degradation is typically initiated by dissolved oxygen in your solvent. Storing the compound in a tightly sealed container under an inert atmosphere can mitigate this issue. For highly sensitive applications, consider storage under an inert gas.
Q2: My HPLC analysis shows unexpected peaks in my sample of this compound that has been stored for a while. Could this be degradation?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. Oxidative degradation can lead to several byproducts, such as the N-oxide of the secondary amine, or products of ring oxidation. To confirm this, you can perform a forced degradation study by intentionally exposing a sample to an oxidizing agent like hydrogen peroxide and comparing the resulting chromatogram to your stored sample's chromatogram.
Q3: I'm seeing poor reproducibility in my bioassay results. Could the stability of this compound be a factor?
A3: Absolutely. Inconsistent results are a frequent consequence of compound degradation. If the parent compound is degrading, its effective concentration in your assay will be lower than expected, and the degradation products themselves could potentially interfere with the assay, leading to variable outcomes. It is crucial to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric oxygen upon opening.
Q4: Can trace metals from my equipment be causing degradation?
A4: Yes, trace metal ions, particularly copper and iron, can act as catalysts for the oxidation of amines.[2] These can leach from glassware, spatulas, or other laboratory equipment. If you suspect metal-catalyzed oxidation, consider using a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your formulations to sequester these metal ions.[3]
Preventative Measures: A Multi-Faceted Approach
To ensure the long-term stability of this compound, a combination of preventative strategies should be employed.
Control of Atmosphere: The Power of Inert Gas
The most effective way to prevent oxidation is to eliminate oxygen from the environment of the compound. This can be achieved through two primary methods:
-
Headspace Blanketing: This involves replacing the air in the headspace of a storage container with an inert gas like high-purity nitrogen or argon.[4][5][6] This creates a protective layer that prevents atmospheric oxygen from coming into contact with the compound.[7]
-
Solvent Sparging (Degassing): Dissolved oxygen in solvents is a major contributor to oxidation. Sparging, or bubbling an inert gas through the solvent, effectively removes dissolved oxygen.[8][9]
Chemical Stabilization: Antioxidants and Chelating Agents
-
Antioxidants: These compounds act as radical scavengers, inhibiting the chain reactions of oxidation. For amine-containing compounds, common choices include:
-
Chelating Agents: To mitigate metal-catalyzed oxidation, the addition of a chelating agent is recommended.
Optimal Storage and Handling Conditions
-
Temperature: Store this compound in a cool environment as recommended by the supplier. Lower temperatures slow down the rate of chemical reactions, including oxidation.
-
Light: Protect the compound from light by storing it in amber vials or in the dark. Light can provide the energy to initiate photo-oxidative degradation.[16][17]
-
pH: The stability of piperazine derivatives can be pH-dependent. If working with aqueous solutions, conduct a pH-stability profile to determine the optimal pH for your formulation.
Table 1: Summary of Preventative Measures
| Strategy | Method | Rationale |
| Atmosphere Control | Headspace Blanketing with N₂ or Ar | Displaces oxygen from the container's headspace, preventing contact with the compound.[4][5][6][7] |
| Solvent Sparging | Removes dissolved oxygen from solvents, a primary source of oxidation.[8][9] | |
| Chemical Stabilization | Addition of Antioxidants (e.g., BHT, Ascorbic Acid) | Scavenges free radicals to inhibit oxidative chain reactions.[10][11][12] |
| Addition of Chelating Agents (e.g., EDTA) | Sequesters catalytic metal ions that can accelerate oxidation.[3][13][14][15] | |
| Storage & Handling | Store in a cool, dark place | Reduces the rate of thermal and photodegradation.[16][17] |
| Use amber vials or light-blocking containers | Protects the compound from initiation of degradation by light.[16][17] | |
| Optimize pH of aqueous solutions | Piperazine stability can be pH-dependent; finding the optimal pH minimizes degradation. |
Experimental Protocols
Protocol 1: Inert Gas Sparging of Solvents
Objective: To remove dissolved oxygen from a solvent before use.
Materials:
-
Solvent to be degassed
-
Schlenk flask or a flask with a sidearm
-
Rubber septum
-
Source of high-purity nitrogen or argon with a regulator
-
Long needle (e.g., a cannula)
-
Short vent needle
Procedure:
-
Place the solvent in the Schlenk flask and seal with the rubber septum.
-
Insert the long needle, connected to the inert gas line, into the solvent so that the tip is submerged.
-
Insert the short vent needle into the septum, not submerged in the solvent.
-
Gently bubble the inert gas through the solvent for at least 30 minutes.[18] The flow rate should be sufficient to create a steady stream of bubbles without causing excessive solvent evaporation.
-
After sparging, remove the long needle while maintaining a positive pressure of the inert gas. Then, remove the vent needle.
-
The degassed solvent is now ready for use.
Protocol 2: Forced Degradation Study (Oxidative Stress)
Objective: To identify potential oxidative degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in the chosen HPLC-grade solvent.
-
To a known volume of the stock solution, add a small volume of 3% H₂O₂.
-
Allow the solution to stand at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot of the sample, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute to a suitable concentration for analysis.
-
Analyze the samples by a suitable LC-MS method to separate and identify the parent compound and any degradation products.[19][20][21][22][23]
Visualizations
Potential Oxidative Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for this compound, focusing on the more susceptible secondary amine.
Caption: Plausible oxidative degradation pathways for this compound.
Mechanism of Preventative Measures
This diagram illustrates the interplay of factors leading to degradation and the mechanisms by which preventative measures offer protection.
Caption: Interplay of degradation factors and preventative measures.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). EDTA in Pharmaceuticals: Applications in Chelation Therapy and Drug Stabilization. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3771. Available at: [Link]
-
Prozilt. (2024, January 27). 82 Management of Nitrogen Blanketing [Video]. YouTube. Retrieved from [Link]
-
Shandong Gamma Gas Engineering Co.,Ltd. (2024, April 16). Storage tank nitrogen blanketing. Retrieved from [Link]
-
PureAire Monitoring Systems. (2020, May 7). Nitrogen Blanketing. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Degassing solvents. Retrieved from [Link]
-
Berry Group, University of Wisconsin. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
Air Products. (n.d.). Nitrogen: A Security Blanket for the Chemical Industry. Retrieved from [Link]
-
University of Bristol. (n.d.). SOP_degassing_liquids_v2.docx. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3771. Available at: [Link]
-
Air Products. (n.d.). Nitrogen Blanketing for Chemicals. Retrieved from [Link]
-
Abed, M. R., et al. (2023). Polysulfone Membranes: Here, There and Everywhere. Polymers, 15(23), 4593. Available at: [Link]
-
ResearchGate. (2025, August 10). EDTA chelation reappraisal following new clinical trials and regular use in millions of patients: Review of preliminary findings and risk/benefit assessment. Retrieved from [Link]
-
Biomanufacturing.org. (2013, September 25). SOP: Degassing a Solution by Helium Sparge. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
-
Prime Scholars. (n.d.). Exploring the Benefits and Controversies of EDTA Chelation Therapy. Retrieved from [Link]
-
Roge, X., et al. (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Angewandte Chemie International Edition, 58(20), 6593-6597. Available at: [Link]
-
Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2023, June 5). (PDF) Sulfate radical anion-induced benzylic oxidation of N -(arylsulfonyl)benzylamines to N -arylsulfonylimines. Retrieved from [Link]
-
Ahmed, A. A., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Molecules, 26(12), 3629. Available at: [Link]
-
Roge, X., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Angewandte Chemie International Edition, 58(20), 6593-6597. Available at: [Link]
-
Interchim. (n.d.). EDTA and EGTA chelating agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
Hoffman, R. V., & Masloumi, A. (1984). The oxidation of amines with sulfonyl peroxides. 3. Regioselectivities and substituent effects in the oxidation of benzylamines, and kinetic evidence for a two-electron pathway. Journal of the American Chemical Society, 106(18), 5215-5221. Available at: [Link]
-
Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6036-6042. Available at: [Link]
-
Tenpenny, P., & Toth, K. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. StatPearls Publishing. Available at: [Link]
-
Freeman, F., & Chen, T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 349-356. Available at: [Link]
-
Zhang, H., et al. (2020). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Foods, 9(12), 1873. Available at: [Link]
-
Smith, J. R. L., & Masheder, D. (1977). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (13), 1732-1736. Available at: [Link]
-
Gieshoff, T., et al. (2025, January 27). Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols. Organic Letters. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Klick, S., et al. (2005). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 649-661. Available at: [Link]
-
Fournier, B., et al. (1981). [Effects of ingestion of an antioxidant, BHT, on the metabolism of ascorbic acid and vitamin A in rats]. Annales de la Nutrition et de l'Alimentation, 35(3), 263-272. Available at: [Link]
-
Cychowska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Available at: [Link]
-
ResearchGate. (2025, October 30). (PDF) Combined Effects of Butyl Hydroxytoluene and Vitamin C on the Growth Performance, Blood Biochemistry, and Antioxidative Status of Common Carp ( Cyprinus Carpio ). Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
- Google Patents. (2010). US7785647B2 - Methods of providing antioxidants to a drug containing product.
-
Rojano, B. A., et al. (2008). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Journal of Agricultural and Food Chemistry, 56(17), 7783-7788. Available at: [Link]
-
Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 42(4), 524-533. Available at: [Link]
-
Slideshare. (n.d.). Degradation Analysis Using LC-MS/MS. Retrieved from [Link]2981140)
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. gammagas.net [gammagas.net]
- 6. pureairemonitoring.com [pureairemonitoring.com]
- 7. airproducts.co.uk [airproducts.co.uk]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 10. US7785647B2 - Methods of providing antioxidants to a drug containing product - Google Patents [patents.google.com]
- 11. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. primescholars.com [primescholars.com]
- 15. interchim.fr [interchim.fr]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. How To [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 21. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
Long-term storage and stability of 1-(Isopropylsulfonyl)piperazine
Technical Support Center: 1-(Isopropylsulfonyl)piperazine
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and successful application of this compound in your experiments. We will address common questions and troubleshooting scenarios related to its storage, stability, and handling.
Part 1: Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required for the proper stewardship of this compound from receipt to experimental use.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: Based on typical supplier recommendations and the physicochemical properties of the compound, the ideal long-term storage conditions are designed to mitigate degradation from environmental factors.[1] A certificate of analysis for this compound specifically recommends refrigerated storage.[1]
Causality: this compound is a white to off-white crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2] This moisture can initiate hydrolytic degradation pathways or cause the material to clump, affecting accurate weighing and handling. Furthermore, like many complex organic molecules, it can be susceptible to thermal and photo-degradation over time. The recommended conditions create a controlled environment that minimizes these risks.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows down potential thermal degradation kinetics. A specific Certificate of Analysis recommends this range.[1] |
| Humidity | Store in a desiccated environment | The compound is hygroscopic; low humidity prevents moisture absorption.[2][3] |
| Light | Protect from light (Amber vial) | While not explicitly documented for this specific molecule, light protection is a best practice for piperazine derivatives to prevent photo-oxidation.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | For maximum stability, especially for primary standards or long-term reference materials, an inert atmosphere displaces oxygen, preventing oxidative degradation.[4] |
| Container | Tightly sealed, original container | Prevents exposure to atmospheric moisture and contaminants.[3][6] |
Q2: What is the typical shelf-life of this compound?
A2: The shelf-life is not indefinite and is highly dependent on adherence to proper storage conditions. Suppliers typically provide a "retest date" on the Certificate of Analysis (CoA), which indicates the time frame during which the material is expected to remain within its quality specifications if stored correctly. For example, one batch had a retest date approximately three years after its initial quality control testing.[1] It is critical to consult the CoA for your specific lot. We strongly advise re-analyzing the material's purity if it is past its retest date or if storage conditions have been compromised.
Q3: What are the most critical safety precautions when handling solid this compound?
A3: As with many piperazine-based reagents, proper personal protective equipment (PPE) and handling procedures are paramount to ensure user safety. The compound is classified as a skin, eye, and respiratory irritant.[7][8]
-
Ventilation: Always handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[3]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin and eyes.[7] Always wash hands thoroughly with soap and water after handling.[6]
Q4: My experiment requires dissolving the compound. What are the best practices for preparing and storing solutions?
A4: The stability of this compound in solution is generally lower than in its solid state and is highly dependent on the solvent, pH, and storage conditions.
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Solvent Choice: While piperazine itself is soluble in water, the stability of derivatives can be pH-dependent.[9][10] Use high-purity, anhydrous solvents if your experimental protocol allows, to minimize hydrolysis.
-
Storage of Stock Solutions: If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials to slow degradation. A study on other synthetic piperazines showed that refrigerated or frozen storage gave optimal results, and storage at room temperature was detrimental to stability.[11] Avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing a logical framework for problem resolution.
Q1: I've noticed my solid this compound has changed in appearance (e.g., clumping, discoloration from white to yellow). What does this indicate and what should I do?
A1: A change in physical appearance is a primary indicator of potential product instability.
Causality:
-
Clumping: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[2] The absorbed water can act as a medium for hydrolysis.
-
Discoloration: A color change from white/off-white to yellow or brown often suggests chemical degradation, possibly through oxidation or the formation of conjugated impurities.
Troubleshooting Workflow:
Caption: Workflow for addressing physical changes in solid compound.
Q2: My experimental results are inconsistent or show unexpected byproducts. Could the stability of this compound be the cause?
A2: Yes, inconsistent results are a common consequence of using a reagent that has degraded, either in its solid form or after being dissolved. Degradation products can interfere with assays, act as inhibitors, or participate in side reactions.
Table 2: Troubleshooting Inconsistent Experimental Results
| Observation | Potential Cause Related to Reagent | Recommended Action |
| Decreased reaction yield or biological activity | Loss of parent compound purity due to degradation. | 1. Prepare fresh solutions from a reliable solid stock.2. Verify the purity of the solid stock using the protocol below (Q3). |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Run a blank (solvent only) and a standard of the fresh compound.2. Compare the chromatogram of the suspect solution to the standard.3. Consider performing a forced degradation study (Q4) to tentatively identify potential degradants. |
| Poor reproducibility between experiments | Instability of the compound in the experimental solution (e.g., buffer, media). Degradation is occurring over the time course of the experiment. | 1. Prepare fresh solutions immediately before use.2. Evaluate the stability of the compound in your specific experimental medium by incubating it for the duration of the experiment and analyzing by HPLC. |
Q3: How can I perform a quick and reliable purity check on my this compound stock?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique for purity assessment.[10][12] While a specific validated method for this exact molecule is not publicly available, a general method based on related structures can be readily developed.
Protocol 2: General RP-HPLC Purity Assessment
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 210-230 nm, requires preliminary UV scan). Since the piperazine moiety itself does not absorb UV light, detection relies on other parts of the molecule or derivatization.[13] If the sulfonyl group provides a chromophore, direct detection is possible.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. This provides a "% area" purity value.
-
Caption: Logical workflow for troubleshooting inconsistent results.
Q4: I have confirmed that my compound is degrading. How can I understand the degradation pathway?
A4: Understanding the degradation pathway is crucial for developing stable formulations and interpreting data. This is achieved through "forced degradation" or "stress testing" studies.[5][10] In these studies, the compound is subjected to harsh conditions to accelerate the degradation process, and the resulting products are analyzed, typically by LC-MS, to determine their structures.
Potential Degradation Pathways: The most probable degradation pathways for piperazine-containing compounds are hydrolysis and oxidation.[14]
-
Hydrolysis: Cleavage of the sulfonyl-piperazine bond (S-N bond) under strongly acidic or basic conditions.
-
Oxidation: The piperazine ring nitrogens can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[15]
Caption: Potential degradation pathways under forced stress conditions.
References
-
Angene Chemical. (2021, May 1). 1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid Safety Data Sheet. [Link]
-
Wang, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116–123. [Link]
-
Freeman, S. A., et al. (2010). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 4, 147-152. [Link]
-
GMP Insiders. Stability Storage Conditions In Pharma Industry. [Link]
-
Sexton, A. J. (2010). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Al-Yaqoob, A., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Reddy, B. C. K., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Taibah University for Science, 10(6), 842-848. [Link]
-
Al-khalisy, R. S., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. [Link]
-
Nam, S., et al. (2013). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 37, 1751-1758. [Link]
-
Groman, A., & Hopkała, H. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
-
Pfizer. AZULFIDINE® (sulfasalazine) How Supplied/Storage and Handling. [Link]
-
Khan, I., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical Analysis, 6(5), 336-343. [Link]
-
Siwek, A., & Stefanowicz, Z. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1), 23-30. [Link]
-
Perego, R., et al. (1967). [Stability of N,N'-di(a-(1-naphthyl)propionyloxy-2-ethyl)piperazine. I. Velocity of Hydrolysis in Aqueous Solution]. Il Farmaco; edizione pratica, 22(3), 159-66. [Link]
-
Naib, N. S. (2025). Chemical Compounds Handling. ResearchGate. [Link]
Sources
- 1. file.leyan.com [file.leyan.com]
- 2. Buy this compound | 534615-34-4 [smolecule.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. angenechemical.com [angenechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. isaacpub.org [isaacpub.org]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Troubleshooting poor solubility of 1-(Isopropylsulfonyl)piperazine in aqueous buffers
Welcome to the technical support center for 1-(Isopropylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the success of your experiments.
FAQ 1: What are the core physicochemical properties of this compound that influence its solubility?
Answer:
Understanding the molecular structure of this compound is the first step in troubleshooting its solubility. The molecule's behavior in aqueous solutions is governed by a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
The key structural features are:
-
Piperazine Ring: This nitrogen-containing heterocycle is a common motif in pharmaceuticals.[1] The secondary amine (at position 4) is a weak base.[2]
-
Isopropylsulfonyl Group: The sulfonyl group (SO₂) is polar and can participate in hydrogen bonding, contributing to aqueous solubility.[2] However, the attached isopropyl group is non-polar and hydrophobic.
-
Ionization State: The secondary amine is the primary site of ionization.[2] Its basic nature means that its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[2][3]
The estimated pKa of the secondary amine is in the range of 6.5-8.5.[2] This value is critical:
-
At pH values below the pKa: The nitrogen atom accepts a proton, forming a positively charged ammonium ion. This charged species is significantly more polar and thus more soluble in aqueous buffers.[2][4]
-
At pH values above the pKa: The compound exists predominantly in its neutral, free base form, which is less polar and has lower aqueous solubility.
The interplay between these groups dictates the compound's overall moderate, but pH-sensitive, aqueous solubility.[2]
FAQ 2: My this compound, dissolved in DMSO, precipitated immediately when I diluted it into my aqueous phosphate-buffered saline (PBS) at pH 7.4. What is happening?
Answer:
This is a classic case of a compound "crashing out" of solution, and it's a very common issue when moving from a highly soluble organic stock solution to a final aqueous buffer.[5] The root cause is the dramatic change in the solvent environment and the compound's pH-dependent solubility.
Here’s the causality:
-
High Stock Concentration: this compound is very soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO).[2] This allows you to create a concentrated stock solution.
-
Shift in pH and Polarity: Your PBS buffer (pH 7.4) is likely at or above the pKa of the compound's secondary amine (estimated pKa 6.5-8.5).[2] At this pH, the molecule is mostly in its neutral, less soluble form.
-
Supersaturation and Precipitation: When you introduce the DMSO stock into the buffer, the DMSO concentration plummets, and the compound is suddenly exposed to an aqueous environment where it has low intrinsic solubility in its neutral state. This creates a supersaturated solution, and the excess compound rapidly precipitates out of the buffer.
The diagram below illustrates the general troubleshooting workflow you should follow when encountering this issue.
Caption: Troubleshooting Decision Tree.
FAQ 3: How can I systematically determine the optimal pH for solubilizing my compound?
Answer:
Given that this compound is a basic compound, pH adjustment is the most powerful and scientifically-grounded first step to enhance its solubility.[] By lowering the pH, you protonate the secondary amine, forming a much more water-soluble salt.[2][7] The goal is to find a pH that keeps the compound soluble without compromising your experimental assay's integrity.
Sources
- 1. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 534615-34-4 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to pH-Dependent Solubility Enhancement for 1-(Isopropylsulfonyl)piperazine
Here is the technical support center guide for enhancing 1-(Isopropylsulfonyl)piperazine solubility through pH adjustment.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and manipulating the aqueous solubility of this compound via pH adjustment. The content is structured in a question-and-answer format to directly address common challenges and provide both theoretical grounding and practical, field-proven protocols.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the pH-solubility relationship of this compound.
Q1: Why is the solubility of this compound dependent on pH?
The solubility of this compound is intrinsically linked to its molecular structure. The compound features a piperazine ring, which contains two nitrogen atoms.[1] One nitrogen is substituted with an electron-withdrawing isopropylsulfonyl group, forming a tertiary amine, while the nitrogen at the 4-position remains a secondary amine.[1] This secondary amine is a weak base and can accept a proton (H⁺) from the surrounding medium.[1]
In acidic conditions (lower pH), the secondary amine becomes protonated, forming a positively charged piperazinium cation. This ionization drastically increases the molecule's polarity and its ability to form favorable interactions with polar water molecules, thus enhancing its aqueous solubility.[1][2] Conversely, in neutral or basic conditions (higher pH), the amine exists predominantly in its neutral, un-ionized form, which is less polar and therefore less soluble in water.[3]
Caption: The pH-dependent equilibrium of this compound.
Q2: What is pKa, and why is it critical for this compound?
The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. For a base like this compound, the pKa refers to the pH at which 50% of the molecules are in the protonated (ionized) form and 50% are in the neutral (un-ionized) form.[4]
The pKa value is the single most important parameter for predicting the pH-solubility profile. While the parent piperazine molecule has two pKa values (approximately 5.35 and 9.73), the presence of the electron-withdrawing sulfonyl group on one nitrogen significantly alters the electron density of the other.[5][6][7][8] Consequently, this compound behaves as a monoprotic base, and its pKa is estimated to be in the range of 6.5-8.5.[1] Knowing this pKa allows you to select a pH range that ensures the compound is sufficiently protonated to achieve the desired concentration in solution.
Q3: How does the Henderson-Hasselbalch equation predict the solubility of a weak base?
The Henderson-Hasselbalch equation provides the theoretical framework for the relationship between pH, pKa, and the ionization state of a weak base.[9][10] The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the more soluble ionized form.
The relationship can be described by the following equation for a weak base:
S_total = S₀ * (1 + 10^(pKa - pH))
Where:
-
S_total is the total solubility at a specific pH.
-
S₀ is the intrinsic solubility of the neutral, un-ionized form.
-
pKa is the dissociation constant of the conjugate acid.
-
pH is the pH of the solution.
This equation demonstrates that as the pH of the solution drops further below the pKa, the 10^(pKa - pH) term becomes larger, leading to a logarithmic increase in total solubility.[9]
Q4: At what pH range should I expect the highest solubility?
Based on the Henderson-Hasselbalch principle, you should expect the highest aqueous solubility at acidic pH values.[1] Specifically, to ensure that over 99% of the compound is in its highly soluble, protonated form, you should adjust the pH to be at least 2 units below its pKa. Given the estimated pKa of 6.5-8.5, conducting experiments in the pH range of 1.2 to 4.5 is recommended to maximize solubility.[1][11] For biopharmaceutical classification purposes, solubility is typically assessed across the physiological pH range of 1.2 to 6.8.[11][12]
Section 2: Experimental Design & Protocols
This section provides practical guidance and a validated protocol for determining the pH-solubility profile of this compound.
Caption: Experimental workflow for pH-solubility profiling.
Q5: What materials and buffers do I need to determine the pH-solubility profile?
Materials:
-
This compound (solid)
-
Calibrated pH meter and probe
-
Analytical balance
-
Thermostatic shaker/incubator set to 37 ± 1 °C
-
Vials or flasks (e.g., glass HPLC vials)
-
Magnetic stirrer and stir bars
-
Syringe filters (0.22 µm, low-protein binding, e.g., PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV)
-
Reagent-grade chemicals for buffers
Recommended Buffers for Physiological Range: The World Health Organization (WHO) and other regulatory bodies recommend testing at a minimum of three pH levels covering the physiological range.[11]
| Target pH | Buffer System | Preparation (per 1000 mL) |
| 1.2 | HCl-KCl | Dissolve 2.52 g of NaCl in 900 mL of water, adjust pH to 1.2 with ~70 g/L HCl, and dilute to 1000 mL.[11] |
| 4.5 | Acetate Buffer | Dissolve 2.99 g of sodium acetate in 900 mL of water, adjust pH to 4.5 with ~120 g/L acetic acid, and dilute to 1000 mL.[11] |
| 6.8 | Phosphate Buffer | Dissolve 6.9 g of sodium dihydrogen phosphate and 0.9 g of NaOH in 800 mL of water, adjust pH to 6.8 with ~80 g/L NaOH, and dilute to 1000 mL.[11] |
Q6: Can you provide a step-by-step protocol for the Shake-Flask method?
The Shake-Flask method is the gold standard for determining equilibrium solubility.[10]
Protocol: Equilibrium Solubility Determination
-
Preparation: For each pH condition, prepare three replicate vials.
-
Compound Addition: Weigh an amount of this compound sufficient to exceed its expected solubility and add it to each vial. This ensures a saturated solution with excess solid remaining. A starting point of 5-10 mg per 1 mL of buffer is often adequate.
-
Buffer Addition: Add a precise volume of the desired pH buffer to each vial.
-
Initial pH Check: Briefly check the pH of the slurry. If it has deviated significantly from the target, it indicates the compound itself is affecting the pH, and a buffer with a higher capacity may be needed.
-
Equilibration: Seal the vials securely and place them in a thermostatic shaker set to 37 ± 1 °C. Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[13]
-
Equilibrium Check: To validate that equilibrium has been reached, you can take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration plateaus.
-
Final pH Measurement: After equilibration, measure and record the final pH of the slurry in each vial.[11] This is the correct pH to report with your solubility value.
-
Sample Processing: Proceed immediately to sample preparation for analysis (Q7).
Q7: How do I properly prepare my samples for analysis after reaching equilibrium?
Proper sample preparation is critical to avoid artificially inflating or deflating solubility results. The goal is to separate the saturated aqueous solution (supernatant) from the undissolved solid without causing precipitation.
-
Allow to Settle: Remove vials from the shaker and let them stand for at least 30 minutes at the experimental temperature (37 °C) to allow larger particles to settle.
-
Filtration: Withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) and filter the solution into a clean analysis vial.
-
Expert Tip: Discard the first 0.25-0.5 mL of filtrate to saturate any potential binding sites on the filter membrane.
-
-
Dilution (if necessary): Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation due to temperature changes or solvent evaporation and to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples promptly using a validated analytical method.
Q8: What analytical technique is suitable for quantifying the dissolved compound?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most common and reliable method for quantifying dissolved drug compounds in solubility studies. It offers high specificity and sensitivity. A validated method with a standard calibration curve is required to accurately determine the concentration in mg/mL or µg/mL.
Section 3: Troubleshooting & Advanced Topics
This section addresses common issues encountered during pH-solubility experiments.
Caption: Troubleshooting guide for low solubility results.
Q9: My measured solubility is lower than expected, even at low pH. What could be wrong?
-
Insufficient Equilibration Time: The compound may be slow to dissolve. Confirm equilibrium by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.[13]
-
Inaccurate pH Measurement: The pH of the buffer can change upon addition of the compound. Always measure the final pH of the slurry at the end of the experiment and report that value.[11]
-
Compound Instability: The compound may be degrading at the tested pH, especially at very low or high pH values. Perform an HPLC stability check of a known concentration of the drug in the buffer over the experiment's duration.
-
Common Ion Effect: If you are using a salt form of the compound (e.g., a hydrochloride salt) and your buffer also contains chloride ions, it can suppress the solubility of the salt.[10]
-
Adsorption to Labware: The compound may be adsorbing to the surface of vials or filters. Using glass vials and pre-saturating filters can mitigate this.
Q10: The pH of my buffer changed after adding the compound. What should I do?
This is a common occurrence, especially if the compound has a high solubility or if you add a large amount of excess solid. It indicates that the buffering capacity of your chosen buffer is insufficient.
-
Solution 1 (Re-adjustment): After adding the compound, carefully adjust the pH of the slurry back to the target value using small amounts of a strong acid (e.g., 1N HCl) or base (e.g., 1N NaOH). Allow it to re-equilibrate for at least an hour before starting the main equilibration period.[11]
-
Solution 2 (Stronger Buffer): Prepare a buffer with a higher molar concentration (e.g., increase from 50 mM to 100 mM) to better resist pH changes.
Q11: What are the limitations of pH adjustment for solubility enhancement?
While powerful, pH adjustment is not a universal solution.
-
In Vivo Precipitation: A major risk, particularly for intravenous formulations, is that a drug dissolved at a low pH may precipitate when injected into the bloodstream, which has a tightly controlled pH of ~7.4.[14]
-
Chemical Instability: Extreme pH values can catalyze hydrolysis or other degradation pathways, compromising the integrity of the drug.
-
Gastrointestinal Irritation: Highly acidic or basic formulations can cause irritation at the site of administration.
Q12: Are there alternative strategies if pH adjustment is insufficient?
Yes, if pH adjustment alone does not achieve the target solubility or is not viable due to stability/tolerability concerns, several other techniques can be employed, often in combination:
-
Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase the solubility of poorly soluble compounds.[14][15][16][17]
-
Salt Formation: Forming a salt with a suitable counter-ion can dramatically improve solubility and dissolution rate.[14][18][19]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule in a hydrophilic shell, increasing its apparent water solubility.[20][21]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution properties.[22]
References
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
-
Molbase. (n.d.). Piperazine (C4H10N2) properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
ResearchGate. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of pharmaceutical and biomedical analysis, 53(3), 543–549.
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
International Journal of Science and Research. (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Retrieved from [Link]
-
SOPs Hub. (2025). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link]
-
ADMET & DMPK. (n.d.). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]
-
FIP. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Isopropylpiperazine. PubChem Compound Database. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Zhang, S., Liu, Y., Xu, J., Guo, J., Wu, L., Wang, J., & Gong, N. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of pharmaceutical sciences, 111(10), 2839–2847.
-
ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
- Le, T. H., Tran, T. H., & Tran, P. H. L. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules (Basel, Switzerland), 21(10), 1363.
- Chen, J., Wang, Q., Wang, M., & Song, B. (2014). Ionic Liquid-Supported Synthesis of Piperazine Derivatives as Potential Insecticides. Molecules (Basel, Switzerland), 19(6), 7277–7289.
-
ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
Study.com. (n.d.). When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize. Retrieved from [Link]
-
Scribd. (n.d.). pH Measurement and Solubility Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
- Mahrous, G. M., Ibrahim, M. A., & El-Badry, M. (2001). Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug. STP pharma sciences : a journal dealing with all aspects of pharmaceutical sciences, 11(2), 147–152.
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. researchgate.net [researchgate.net]
- 8. uregina.ca [uregina.ca]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 14. wjbphs.com [wjbphs.com]
- 15. ijsr.net [ijsr.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnrjournal.com [pnrjournal.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Biological Samples with Piperazines
Welcome to the technical support center for scientists and researchers encountering challenges with matrix effects in the LC-MS analysis of piperazine-containing compounds in biological samples. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying principles to ensure the integrity and accuracy of your bioanalytical data.
Understanding Matrix Effects: The Root of the Problem
What are matrix effects and why are they a significant issue in LC-MS bioanalysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4][5] In simpler terms, other molecules from your biological sample (like salts, proteins, and lipids) can interfere with your target analyte at the ion source of the mass spectrometer.[3][4][6] This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[2][3][6][7] For quantitative bioanalysis, where accuracy is paramount, these effects can lead to erroneous pharmacokinetic and toxicokinetic data.[8]
The electrospray ionization (ESI) source is particularly susceptible to these effects.[7][8] Endogenous phospholipids from plasma or serum are major culprits behind matrix-induced ion suppression because they often co-extract with the analytes and can elute in the same chromatographic window.[7][9][10][11][12]
Troubleshooting Guides for Piperazine Analysis
The basic nature of the piperazine moiety can present unique challenges during LC-MS analysis. Here are some common issues and step-by-step guidance to address them.
Issue 1: Poor Peak Shape and Inconsistent Retention Times for Piperazine Analytes
Q: My piperazine-containing analyte is showing significant peak tailing and the retention time is shifting between injections. What could be the cause and how do I fix it?
A: This is a classic sign of secondary interactions between the basic piperazine group and residual acidic silanols on the silica-based stationary phase of your C18 column. These interactions lead to poor peak shape and unreliable retention.
Troubleshooting Workflow:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a small amount of an acidic modifier like formic acid (0.1-0.2%) or ammonium formate/acetate (5-10 mM) to your mobile phase. This helps to protonate the silanols, minimizing their interaction with the protonated basic analyte.
-
Adjust pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the piperazine nitrogen to maintain it in a single, protonated state.
-
-
Column Selection:
-
End-Capped Columns: Switch to a column with high-density end-capping to reduce the number of accessible free silanols.
-
Hybrid Particle Technology: Consider columns with hybrid organic/inorganic particles, which have a lower density of silanol groups.
-
-
Alternative Chromatography:
-
Hydrophilic Interaction Chromatography (HILIC): For highly polar piperazine compounds, HILIC can be a valuable alternative to reversed-phase chromatography.
-
Issue 2: Significant Ion Suppression Observed for Piperazine Analytes
Q: I've confirmed significant ion suppression for my piperazine analyte using a post-column infusion experiment. How can I mitigate this?
A: Ion suppression is a common challenge, especially in complex matrices like plasma.[7][10][13] The key is to either remove the interfering components during sample preparation or chromatographically separate them from your analyte.
Decision Tree for Mitigating Ion Suppression:
Caption: Decision tree for mitigating ion suppression.
Detailed Protocols for Sample Preparation:
LLE is effective at removing highly polar interferences like salts and some phospholipids.[7]
-
Sample Preparation: To 100 µL of plasma, add your internal standard.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 1M ammonium hydroxide) to deprotonate the piperazine analyte, making it more soluble in organic solvents.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex & Centrifuge: Vortex the mixture for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation & Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in your mobile phase.
SPE offers superior selectivity by utilizing specific interactions between the analyte and the sorbent.[14] For basic compounds like piperazines, a strong cation exchange (SCX) or a mixed-mode (e.g., reversed-phase and cation exchange) sorbent is often ideal.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (plasma diluted with the equilibration buffer).
-
Washing:
-
Wash 1: 1 mL of the equilibration buffer to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the piperazine analyte with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive[7] | Least effective at removing matrix components[9] | High-throughput screening where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and highly polar interferences.[7] | Can be labor-intensive, emulsion formation can occur.[15] | Intermediate cleanup for moderately complex matrices. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts.[14] | More complex method development, higher cost.[8] | Low-level quantification and when high accuracy and precision are required. |
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the extent of matrix effects in my assay?
A1: The post-extraction spike method is a widely accepted quantitative approach.[7] You compare the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration.
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Q2: Will using a stable isotope-labeled internal standard (SIL-IS) completely solve my matrix effect problems?
A2: While a SIL-IS is the gold standard for compensating for matrix effects, it's not a panacea.[7] The underlying assumption is that the SIL-IS and the analyte co-elute and experience the same degree of ion suppression or enhancement. However, differences in retention time due to the deuterium isotope effect can lead to differential matrix effects. Therefore, it's crucial to minimize matrix effects as much as possible through good sample preparation and chromatography, rather than solely relying on the internal standard for correction.[7]
Q3: What are phospholipids and why are they such a problem in LC-MS bioanalysis?
A3: Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma and serum.[9][10] They are notorious for causing significant ion suppression in ESI-MS.[7][9][10][11][12] Due to their amphipathic nature, they can co-extract with a wide range of analytes during sample preparation and often elute in the middle of a typical reversed-phase gradient, right where many small molecule drugs elute.[9]
Q4: Are there any specialized sample preparation products for removing phospholipids?
A4: Yes, several products are designed specifically for phospholipid removal. These include:
-
Phospholipid removal plates/cartridges (e.g., HybridSPE®): These combine protein precipitation with a selective filtration step that captures phospholipids.[9][10][11]
-
Supported Liquid Extraction (SLE): This technique immobilizes the aqueous sample on a solid support, and an immiscible organic solvent is used to selectively elute the analytes, leaving behind polar interferences like salts and phospholipids.[16]
Workflow for Evaluating and Mitigating Matrix Effects:
Caption: A systematic workflow for evaluating and mitigating matrix effects.
By understanding the fundamental causes of matrix effects and systematically applying these troubleshooting strategies and optimized protocols, you can develop robust and reliable LC-MS methods for the quantitative analysis of piperazine-containing compounds in complex biological matrices.
References
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
-
Cortese, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]
- Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
-
Ghosh, C., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 63, 117-124. [Link]
- Bioanalysis Zone. Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
- Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
- Thermo Fisher Scientific.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
-
Xing, J., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1022, 138-145. [Link]
-
Li, W., & Tse, F. L. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1159-1162. [Link]
- Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
-
Agilent Technologies. (2019). Use synthetic Solid Supported Liquid Extraction (SLE) sample preparation to remove salts and phospholipids. [Link]
-
Agilent Technologies. (2019). Make the switch from LLE to a synthetic solid SLE. YouTube. [Link]
- Journal of Analytical Toxicology. (2019).
-
Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
- Thermo Fisher Scientific. Solid Phase Extraction Guide.
-
Van Eeckhaut, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 27(9), 742-751. [Link]
-
An, B., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 4(5). [Link]
Sources
- 1. waters.com [waters.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Thermal Degradation of Piperazines in High-Temperature Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of piperazine chemistry at elevated temperatures. This guide provides in-depth, experience-driven insights into the causes, mechanisms, and mitigation of thermal degradation, a critical factor in ensuring the success and reproducibility of your high-temperature reactions involving piperazine and its derivatives.
Introduction to Piperazine Thermal Stability
Piperazine and its derivatives are foundational scaffolds in a vast array of active pharmaceutical ingredients (APIs) and industrial chemicals. Their utility often involves synthetic routes that require high temperatures. However, the inherent nucleophilicity of the piperazine ring, while beneficial for its intended reactivity, also renders it susceptible to degradation under thermal stress. Understanding and controlling this degradation is paramount for process optimization, impurity profiling, and ensuring the final product's quality and safety.
This guide is structured in a question-and-answer format to directly address the common challenges and observations you may encounter in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My high-temperature reaction is showing unexpected byproducts and a lower-than-expected yield. Could thermal degradation of my piperazine starting material be the culprit?
A1: Yes, this is a very likely scenario. Thermal degradation of piperazines can lead to a complex mixture of impurities and consume your starting material, thereby reducing the yield of your desired product.
The "Why": Causality Behind the Degradation
The thermal degradation of piperazine is not a simple decomposition. It's often an autocatalytic process initiated by the piperazine molecule itself. The primary mechanism involves a nucleophilic substitution (SN2) reaction.[1] Here's a step-by-step breakdown of the initial phase of degradation:
-
Protonation: In the presence of a proton source (even trace amounts of water or an acidic species), a piperazine molecule can become protonated (H⁺PZ).
-
Nucleophilic Attack: A neutral piperazine molecule then acts as a nucleophile, attacking an α-carbon on the protonated piperazine.[2]
-
Ring Opening: This attack leads to the opening of the piperazine ring, forming a reactive intermediate.[1][2]
This ring-opened intermediate is the gateway to a cascade of subsequent reactions, leading to a variety of degradation products.
Visualizing the Initial Degradation Pathway
Caption: Initial steps of piperazine thermal degradation.
Troubleshooting Steps:
-
Confirm Degradation: First, you need to confirm that degradation is occurring and identify the byproducts.
-
Optimize Reaction Conditions: Once confirmed, you can take steps to minimize degradation by optimizing your reaction parameters.
Q2: How can I definitively identify if my piperazine is degrading and what the byproducts are?
A2: A systematic analytical approach is crucial. A combination of chromatographic and spectroscopic techniques will provide a comprehensive picture of your reaction mixture.
The "Why": Choosing the Right Analytical Tools
Different analytical techniques provide different pieces of the puzzle. Chromatography separates the components of your mixture, while spectroscopy helps to identify their structures. For piperazine and its degradation products, which are often polar and may lack strong UV chromophores, a multi-pronged approach is most effective.
Experimental Protocol: Analytical Workflow for Degradation Analysis
Here is a robust workflow to identify and quantify piperazine and its degradation products:
-
Sample Preparation:
-
Carefully quench a small, representative aliquot of your reaction mixture at a specific time point.
-
Dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a concentration appropriate for your analytical instruments.
-
-
Primary Analysis - HPLC-UV:
-
Objective: To separate the parent piperazine from potential degradation products.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Challenge: Piperazine itself has a very weak UV absorbance.[3] To overcome this, derivatization is often necessary.
-
Derivatization Protocol:
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 reverse-phase column is a good starting point. For better peak shape with basic analytes, consider a C8 or phenyl column.[5]
-
Mobile Phase: A gradient of acetonitrile and water with a pH-adjusting additive (e.g., 0.1% trifluoroacetic acid or a buffer) is often effective.[5]
-
Detection: Set the UV detector to the wavelength of maximum absorbance for your chosen derivative (e.g., around 340 nm for NBD-Cl derivatives).[3]
-
-
-
Confirmatory Analysis - LC-MS:
-
Objective: To obtain mass information for the separated peaks, allowing for the identification of known and unknown degradation products.
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).
-
Methodology: Use the same or a similar chromatographic method as your HPLC-UV analysis. The mass spectrometer will provide the mass-to-charge ratio (m/z) for each eluting compound, which can be used to deduce its molecular formula.
-
-
Quantification - Cation Ion Chromatography:
-
Objective: To accurately quantify the remaining piperazine and some of the key degradation products.
-
Methodology: This technique is particularly useful for separating and quantifying charged species like protonated amines and ammonium.[6]
-
Visualizing the Analytical Workflow
Caption: Analytical workflow for piperazine degradation analysis.
Commonly Identified Thermal Degradation Products:
| Degradation Product | Common Abbreviation | Formation Pathway |
| N-(2-aminoethyl)piperazine | AEP | From the ring-opened intermediate.[2][7] |
| Ammonium | - | A common byproduct of amine degradation.[2][7] |
| N-formylpiperazine | NFP | Can be formed from CO₂ or other carbon sources in the reaction.[2][7] |
| 2-imidazolidone | - | A cyclic urea derivative.[2] |
| Ethylenediamine | EDA | A smaller amine fragment.[8] |
Q3: I've confirmed that my piperazine is degrading. What are the key factors that influence the rate of degradation, and how can I control them?
A3: The rate of thermal degradation is primarily influenced by temperature, the presence of CO₂, piperazine concentration, and the presence of metal catalysts. By carefully controlling these parameters, you can significantly mitigate unwanted degradation.
The "Why": Understanding the Kinetics and Catalysis
The thermal degradation of piperazine generally follows first-order kinetics with respect to the piperazine concentration and has a high activation energy.[7][9] This means that the rate is highly sensitive to changes in temperature.
-
Temperature: This is the most critical factor. The Arrhenius equation dictates that the reaction rate increases exponentially with temperature.[9][10]
-
CO₂ Loading: The presence of dissolved CO₂ can be complex. At lower concentrations, it can increase the degradation rate, while at higher concentrations, it may have an inhibitory effect.[9][10] This is likely due to its influence on the concentration of the reactive protonated piperazine species.[2]
-
Piperazine Concentration: Higher concentrations can lead to a faster degradation rate, as it increases the probability of the bimolecular nucleophilic attack that initiates the process.[11]
-
Metal Catalysis: Certain metal ions, particularly copper (Cu²⁺), can significantly catalyze the oxidative degradation of piperazine.[7][12] Iron (Fe²⁺) and other stainless steel components can also act as weak catalysts.[7][12]
Mitigation Strategies and Troubleshooting
| Parameter | Impact on Degradation | Mitigation Strategy |
| Temperature | Exponential Increase | Action: Lower the reaction temperature to the minimum required for the desired transformation. Rationale: Even a small decrease in temperature can significantly reduce the degradation rate due to the high activation energy.[7][9] |
| Reaction Time | Increased Degradation with Time | Action: Monitor the reaction closely and quench it as soon as the desired conversion is reached. Rationale: Minimizing the time the piperazine is exposed to high temperatures will reduce the extent of degradation. |
| Atmosphere | Oxygen can lead to oxidative degradation. | Action: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: This minimizes oxidative side reactions, which can be catalyzed by metals.[13] A simple N₂ sparging can be effective.[13][14] |
| Metal Contamination | Catalyzes Degradation | Action: Use high-purity reagents and glass-lined reactors if possible. If metal reactors are used, consider the use of metal chelators or inhibitors. Rationale: Sequestering catalytic metal ions can prevent them from participating in degradation pathways.[7] |
| pH/CO₂ Loading | Influences the concentration of reactive species. | Action: Carefully control the pH of the reaction mixture. In processes involving CO₂, optimizing the loading can help to stabilize the piperazine. Rationale: Maintaining a pH that minimizes the concentration of the protonated piperazine can slow the initiation of degradation.[2] |
Experimental Protocol: Kinetic Study to Determine Optimal Temperature
-
Objective: To determine the temperature at which your desired reaction proceeds efficiently with minimal piperazine degradation.
-
Methodology:
-
Set up several small-scale reactions in parallel, each at a different temperature (e.g., 120°C, 130°C, 140°C, 150°C).
-
At regular intervals (e.g., every hour), take an aliquot from each reaction.
-
Analyze the aliquots using the analytical workflow described in Q2 to determine the concentration of your desired product and the remaining piperazine.
-
Plot the concentration of the product and the piperazine over time for each temperature.
-
Select the lowest temperature that gives you an acceptable reaction rate and yield for your desired product within a reasonable timeframe.
-
Summary of Key Parameters
| Parameter | Typical Range | Impact on Stability |
| Temperature | 135-175°C | Highly sensitive; higher temps drastically increase degradation.[7][12] |
| Activation Energy (Ea) | ~184 kJ/mol | High value indicates strong temperature dependence.[9][10] |
| First-Order Rate Constant (k₁) at 150°C | ~6.1 x 10⁻⁹ s⁻¹ | A baseline for comparison under specific conditions.[7][9] |
| Piperazine Concentration | Varies | Higher concentrations can increase the degradation rate.[11] |
| CO₂ Loading (mol CO₂/mol alkalinity) | 0.1 - 0.47 | Complex effect; can increase or decrease degradation.[9][10] |
References
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. [Link]
-
Chen, S. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]
-
Sang, L., & Balasubramanian, R. (2022). Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. ACS Sustainable Chemistry & Engineering, 10(29), 9476–9485. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(22), 7719–7725. [Link]
-
BDMAEE. (2025). Optimizing thermal stability with trimethylaminoethyl piperazine in extreme temperature applications. [Link]
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]
-
Closmann, F., Nguyen, T., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 345-352. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(22), 7719-7725. [Link]
-
Chen, S., & Rochelle, G. T. (2013). Mitigation methods for piperazine oxidation in post-combustion carbon capture. Energy Procedia, 37, 1215-1222. [Link]
-
Nielsen, P. B., et al. (2016). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 55(49), 12613–12621. [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4569-4575. [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4569-4575. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]
-
Vega, F., Sanna, A., & Navarrete, B. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(2), 747-775. [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4569-4575. [Link]
-
Zamani, M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Preprint. [Link]
-
Chen, S. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. The University of Texas at Austin. [Link]
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Boreskov Institute of Catalysis SB RAS. (n.d.). STABILIZERS OF POLYMERIC MATERIALS. [Link]
-
Wikipedia. (n.d.). Hot-melt adhesive. [Link]
-
R.M. Mehta. (2017). Dispensing Pharmacy. Vallabh Prakashan. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.utexas.edu [sites.utexas.edu]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Purification of Piperazine-Containing Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance on the removal of unreacted piperazine from final products. The following content is structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of unreacted piperazine from my final product critical?
The complete removal of unreacted piperazine is paramount for several reasons, primarily concerning the purity, safety, and stability of the final product, especially in pharmaceutical applications. Piperazine is a basic and highly polar compound, and its presence as an impurity can:
-
Interfere with downstream reactions: The basic nature of piperazine can neutralize acidic reagents or catalysts, hindering subsequent synthetic steps.
-
Complicate product characterization: Residual piperazine can interfere with analytical techniques such as NMR and chromatography, leading to inaccurate characterization of the desired product.
-
Impact pharmacological activity: In drug development, even trace amounts of impurities can alter the pharmacological profile of the active pharmaceutical ingredient (API), potentially leading to unforeseen side effects or reduced efficacy.
-
Affect product stability: Piperazine is hygroscopic and readily absorbs carbon dioxide from the atmosphere, which can lead to the degradation of the final product over time[1][2].
Troubleshooting Purification Challenges
Q2: What are the primary challenges associated with purifying piperazine-containing compounds?
The main difficulties in purifying compounds from residual piperazine stem from piperazine's inherent physicochemical properties:
-
High Polarity and Basicity: With two nitrogen atoms, piperazine is highly polar and basic, having pKa values around 5.35 and 9.73[1][2]. This can cause issues with solubility and lead to strong interactions with stationary phases in chromatography, resulting in poor peak shape[3].
-
High Water Solubility: Piperazine is freely soluble in water, which can make aqueous extractions challenging[1][2].
-
Hygroscopicity: Piperazine and its derivatives readily absorb atmospheric moisture, complicating accurate handling and weighing[2][3].
-
Formation of Salts and Hydrates: While this property can be exploited for purification, it can also present challenges in obtaining the free base form of the desired product[3].
Purification Methodologies: A Comparative Guide
Q3: What are the most effective methods for removing unreacted piperazine?
Several methods can be employed to remove unreacted piperazine, and the optimal choice depends on the scale of the reaction, the properties of the desired product, and the desired final purity.
This is a highly effective method for achieving high purity[3]. By converting piperazine into a salt, its solubility profile is altered, allowing for its selective precipitation or retention in the mother liquor.
Experimental Protocol: Purification via Piperazine Diacetate Salt [3][4]
-
Dissolution: Dissolve the crude product mixture containing unreacted piperazine in acetone. The concentration of piperazine in acetone should be in the range of 0.5 to 20% by weight[4].
-
Acidification: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount, and up to five times the stoichiometric amount, necessary to form piperazine diacetate[4].
-
Precipitation: The crystalline piperazine diacetate will precipitate out of the solution. Cooling the mixture to between 10-30°C can ensure complete precipitation[3][4].
-
Isolation: Separate the precipitated piperazine diacetate from the liquid by filtration[3][4].
-
Washing: Wash the collected precipitate with cold acetone to remove any remaining impurities[3].
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base[3].
Experimental Protocol: Purification via Piperazine Hexahydrate [3][5]
This method is particularly useful for separating piperazine from other nitrogenous compounds.
-
Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1[3].
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol such as isooctanol. The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture[3][5].
-
Precipitation: Stir the mixture. Piperazine hexahydrate will precipitate.
-
Isolation: Filter the precipitate from the solution[3].
-
Washing (Optional): The precipitate can be washed with a non-polar solvent like hot benzene or pentane to remove non-polar impurities[3][5].
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven[3].
Extraction is a viable option, particularly when the desired product has significantly different solubility properties compared to piperazine.
Troubleshooting Extraction:
-
Challenge: Piperazine is highly soluble in water, making its removal from an aqueous layer difficult.
-
Solution:
-
Basify the aqueous layer: Add a strong base like sodium hydroxide (NaOH) to the aqueous solution[6]. This will deprotonate any piperazinium salts, making the free base piperazine less soluble in water.
-
Increase the ionic strength: Add a salt such as sodium chloride (NaCl) to the aqueous layer to decrease the solubility of piperazine[6].
-
Extract with a suitable organic solvent: Use a solvent in which your product is soluble but piperazine has limited solubility, such as diethyl ether[1][2]. Chloroform can also be used to extract the piperazine free base[6].
-
Column chromatography offers high resolution for separating structurally similar impurities[3]. However, the basicity of piperazine can lead to poor peak shape and tailing on standard silica gel.
Troubleshooting Chromatography:
-
Problem: Tailing peaks due to strong interaction of the basic piperazine with the acidic silica gel stationary phase[3].
-
Solutions:
-
Mobile Phase Additive: Incorporate a competing base, like triethylamine (TEA), into the mobile phase to mask the active sites on the silica gel[3].
-
pH Adjustment: Using a mobile phase with a low pH (e.g., 2-3) will ensure the piperazine is fully protonated, which can improve peak symmetry[3].
-
Alternative Stationary Phases: Consider using columns with different stationary phases, such as alumina, phenyl, or cyano-based columns, which may offer better selectivity for basic compounds[3].
-
Scavenger resins are solid-supported reagents that react with and bind excess reactants or byproducts, allowing for their easy removal by filtration.
-
Amine-based scavengers: Resins functionalized with amine groups can react with and remove acidic impurities, while piperazine-functionalized resins can be used to scavenge electrophiles[7][8].
-
Ion-exchange resins: Cation exchange resins can be effective in capturing protonated piperazine from a solution[6]. Anionic exchange has also been shown to be effective in removing catalytic iron and other species from degraded piperazine solutions in industrial settings[9].
Fractional distillation is suitable for large-scale purifications where there is a significant difference in the boiling points of the desired product and piperazine (boiling point of anhydrous piperazine is 146°C)[1][3].
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | Moderate to High | High | Suitable for large scale; effective for impurities with different boiling points[3]. | Not effective for removing azeotropes or impurities with similar boiling points[3]. Can be energy-intensive. |
| Column Chromatography | High to Very High | Moderate to High | High resolution for separating structurally similar impurities[3]. | Can be time-consuming and require large volumes of solvent; basicity of piperazine can be problematic[3]. |
| Recrystallization (Salt Formation) | High to Very High | Moderate to High | Highly selective for the target compound; can remove a broad range of impurities[3]. | Requires the product to be a stable solid; yield can be compromised by product solubility in the mother liquor. |
| Liquid-Liquid Extraction | Low to Moderate | Moderate to High | Simple and rapid for initial cleanup. | Can be inefficient for highly water-soluble compounds like piperazine; may require large solvent volumes. |
| Scavenger Resins | High | High | High selectivity; simple filtration-based workup. | Can be expensive; may require optimization of reaction time and stoichiometry. |
Q4: How can I verify the complete removal of piperazine?
Several analytical techniques can be employed to detect residual piperazine. The choice of method often depends on the required sensitivity and the nature of the final product.
-
Gas Chromatography (GC): A selective GC method can be used for the determination of trace amounts of piperazine. The lower limit of determination can be as low as 0.4 ppm[10].
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving pre-column derivatization to enhance detection, are widely used. For instance, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for UV detection at low levels[11]. HPLC coupled with a fluorescence detector (FLD) after derivatization with dansyl chloride is another sensitive method[12].
-
Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) provides high sensitivity and selectivity for quantifying residual piperazine[12].
Visualizing the Workflow
The following diagram illustrates a general workflow for the purification of a product from unreacted piperazine.
Caption: A decision workflow for selecting a suitable purification method.
References
- Vertex AI Search, Piperazine (C4H10N2) properties.
- BenchChem, .
- Wikipedia, Piperazine.
- PubChem, Piperazine | C4H10N2.
- PubMed, A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chrom
- Royal Society of Chemistry, The establishment of a practical method for the determination of piperazine residues using acceler
- ChemicalBook, Piperazine | 110-85-0.
- Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- United Nations Office on Drugs and Crime, Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Google Patents, US2919275A - Purific
- NTU Journal of Pure Sciences, A Review on Analytical Methods for Piperazine Determin
- SiliCycle, SiliaBond Organic Scavengers.
- OSTI.
- Google Patents, US3481933A - Recovery and purific
- Supra Sciences, Piperazine (PPZ).
- ResearchGate, How to extract/isolate piperazine
- Google Patents, US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- J&K Scientific, Piperazine resin (1.0 - 2.0 mmol/g, 100 - 200 mesh).
- YouTube, Recrystallization | MIT Digital Lab Techniques Manual.
- MDPI, Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Guide for crystalliz
- Chem-Impex, Piperazine resin (1.0-2.0 mmol/g, 100-200 mesh).
- Sigma-Aldrich, Piperazine, polymer-bound 200-400 mesh.
- PubMed Central, Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
Sources
- 1. webqc.org [webqc.org]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. suprasciences.com [suprasciences.com]
- 9. osti.gov [osti.gov]
- 10. A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. qascf.com [qascf.com]
Technical Support Center: Optimizing Catalyst Selection for Piperazine Derivative Synthesis
This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the catalytic synthesis of piperazine derivatives. Here, we dissect complex catalytic systems, offer solutions to frequent experimental hurdles, and provide validated protocols to streamline your discovery and development workflows.
Frequently Asked Questions (FAQs): Catalyst Strategy & Optimization
This section addresses high-level strategic questions in a direct question-and-answer format, focusing on the rationale behind catalyst and reagent selection.
Q1: My reaction yields a mixture of mono- and di-substituted piperazine. How can I improve selectivity for the desired mono-substituted product?
Answer: This is a classic selectivity challenge arising from the two reactive secondary amine sites on the piperazine ring.[1] Achieving high mono-selectivity requires tipping the kinetic or statistical balance in favor of the desired product. There are three primary, field-proven strategies:
-
Stoichiometric Control: Employing a large excess of piperazine (5 to 10 equivalents) relative to the electrophile (e.g., aryl halide) statistically favors the reaction with an unsubstituted piperazine molecule over the already-substituted product.[1][2] This is often the simplest and most cost-effective approach for initial trials.
-
Use of Protecting Groups: This is the most robust method for ensuring mono-substitution. By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), only one nucleophilic site remains available for the reaction.[1][3][4] The Boc group can be efficiently removed later under acidic conditions (e.g., TFA or HCl in dioxane).[4]
-
Protonation Strategy: Utilizing a protonated piperazine salt, such as a monohydrochloride, effectively "protects" one nitrogen atom, suppressing the competitive reaction that leads to di-substituted derivatives.[1][3] This method avoids the need for separate protection and deprotection steps.[3]
Q2: I'm struggling with a low-yielding Buchwald-Hartwig amination for N-aryl piperazine synthesis. What are the most critical parameters to optimize?
Answer: Low yields in Buchwald-Hartwig N-arylation are common when conditions are not finely tuned for the specific substrates.[1][5] This palladium-catalyzed cross-coupling reaction is highly sensitive to the interplay between the catalyst, ligand, base, and solvent.[6] The N-aryl piperazine moiety is a vital scaffold in numerous approved drugs, making optimization of this reaction a critical skill.[6][7][8]
Here’s a systematic approach to troubleshooting:
-
Catalyst & Ligand Selection (The "Heart" of the Reaction): The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is paramount.[1]
-
For Aryl Bromides/Iodides: Standard ligands like BINAP or XantPhos are often sufficient.
-
For Less Reactive Aryl Chlorides: These substrates require more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) to facilitate the challenging oxidative addition step.[1][6][9] Screening a panel of ligands is highly recommended.[1]
-
-
Base Selection: The base is not merely a proton scavenger; it actively participates in the catalytic cycle. The strength and nature of the base must be matched to the substrate.[1] Common choices include sodium tert-butoxide (NaOt-Bu), a strong, non-nucleophilic base, and weaker carbonate bases like cesium carbonate (Cs₂CO₃) for more sensitive substrates.[1][6]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory, as water and oxygen can deactivate the palladium catalyst.[1][2] Toluene, dioxane, and THF are typical solvents, with reaction temperatures commonly ranging from 80-110 °C to drive the reaction forward.[1][2]
-
Inert Atmosphere: The Pd(0) active catalyst is highly oxygen-sensitive. Assembling the reaction under a robust inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is non-negotiable for reproducibility and high yields.[1]
Q3: Are there viable catalytic alternatives to palladium for N-arylation of piperazines?
Answer: Yes, while palladium catalysis is dominant, other transition metals have been successfully employed, often with their own advantages.
-
Copper-Catalyzed Ullmann Condensation: This is a classical method for C-N bond formation. Modern protocols use ligands like DMEDA or phenanthroline to allow for milder reaction conditions than traditional Ullmann chemistry.[10][11] Copper catalysis can sometimes offer better tolerance to specific functional groups compared to palladium systems.[8]
-
Nickel-Catalyzed Amination: Nickel catalysts are gaining traction as a more earth-abundant and cost-effective alternative to palladium.[10] They have shown high activity, particularly for challenging cross-couplings.
-
Photoredox Catalysis: For certain applications, visible-light-mediated photoredox catalysis offers an alternative pathway for C-N bond formation under exceptionally mild conditions.[12][13] This approach can also enable novel transformations like direct C-H functionalization of the piperazine ring itself.[14][15]
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: Presence of oxygen or moisture.[1] 2. Inactive Catalyst System: Suboptimal ligand/palladium source combination for the specific aryl halide.[2] 3. Insufficient Temperature: Reaction may be kinetically slow.[2] 4. Poor Reagent Quality: Impure starting materials or wet solvents.[2] | 1. Ensure Rigorous Inert Conditions: Use degassed solvents and assemble the reaction in a glovebox or via Schlenk line.[1] 2. Screen Catalysts/Ligands: Test a panel of electron-rich, bulky phosphine ligands (e.g., biarylphosphines) with different palladium precursors.[1][2] 3. Increase Temperature: Incrementally raise the reaction temperature, typically to 80-110 °C.[1][2] 4. Verify Reagent Purity: Use freshly purified starting materials and anhydrous solvents. |
| Formation of Di-substituted Byproduct | Comparable Reactivity of Both Nitrogens: The mono-substituted product is still nucleophilic enough to react further. | 1. Use Large Excess of Piperazine: A 5-10 fold excess statistically favors mono-substitution.[1][2] 2. Employ a Mono-Protected Piperazine: N-Boc-piperazine is a highly effective and common choice.[1] 3. Use a Piperazine Salt: A monoprotonated piperazine salt can selectively block one nitrogen.[3] |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Suboptimal Base: The base may be promoting side reactions. 2. Catalyst Instability: The catalytic species may be degrading under the reaction conditions. | 1. Screen Different Bases: Switch from a strong alkoxide base (NaOt-Bu) to a weaker carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[1] 2. Adjust Ligand:Metal Ratio: A higher ligand loading can sometimes stabilize the catalyst. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Poisoning: Impurities in starting materials (e.g., sulfur-containing compounds). 2. Product Inhibition: The product may be coordinating to the metal center and inhibiting turnover. 3. Insufficient Base Strength: The base may not be strong enough to facilitate the catalytic cycle effectively. | 1. Purify Starting Materials: Ensure high purity of the aryl halide and piperazine. 2. Lower Catalyst Loading or Use a More Active Catalyst: A more efficient catalyst may overcome inhibition. 3. Switch to a Stronger Base: If using a carbonate, consider switching to an alkoxide like NaOt-Bu. |
Data & Visualization
Table 1: Representative Catalyst Systems for Buchwald-Hartwig N-Arylation of N-Boc-Piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Key Insight |
| 4-Bromotoluene | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | Cs₂CO₃ | Dioxane | 100 | ~95 | XantPhos is effective for aryl bromides.[6] |
| 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 110 | ~92 | Electron-rich, bulky ligands like RuPhos are needed for aryl chlorides.[1][6] |
| 2-Chloropyridine | (NHC)Pd(allyl)Cl (2) | (None) | K₃PO₄ | THF | 80 | ~88 | N-Heterocyclic Carbene (NHC) precatalysts can be highly effective for heteroaryl halides.[16] |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | ~97 | Sterically demanding ligands like XPhos are robust for electron-deficient systems.[9] |
Diagrams: Workflows & Mechanisms
// Node styles start [label="Low Yield in N-Arylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check1 [label="Verify Inert Atmosphere\n& Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check2 [label="Confirm Reagent Purity\n(Aryl Halide, Piperazine, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; decision1 [label="Are Substrates\nSterically Hindered or\nElectron-Rich (Ar-Cl)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action1 [label="Screen Bulky, Electron-Rich\nLigands (e.g., XPhos, RuPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; action2 [label="Optimize Base\n(NaOt-Bu vs. Cs2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; action3 [label="Increase Temperature\n(80 -> 110°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check1; check1 -> check2; check2 -> decision1; decision1 -> action1 [label="Yes"]; decision1 -> action2 [label="No"]; action1 -> action2; action2 -> action3; action3 -> end; } } Caption: Troubleshooting workflow for low N-arylation yield.
// Nodes pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_aryl [label="Ar-Pd(II)L(X)", fillcolor="#FBBC05", fontcolor="#202124"]; le [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_amine [label="[Ar-Pd(II)L(Amine)]+", fillcolor="#FBBC05", fontcolor="#202124"]; re [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> oa [label="+ Ar-X"]; oa -> pd2_aryl; pd2_aryl -> le [label="+ Piperazine\n- Base-HX"]; le -> pd2_amine; pd2_amine -> re; re -> pd0 [label="+ Ar-Piperazine"]; } } Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of N-Boc-Piperazine
This protocol provides a robust starting point for the Buchwald-Hartwig amination. Optimization of ligand, base, and temperature is likely required for specific substrates.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or reaction vial inside a glovebox, add the aryl halide, N-Boc-piperazine, palladium catalyst, phosphine ligand, and base.
-
Solvent Addition: Seal the vessel with a septum or cap. If not in a glovebox, evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.[6]
Self-Validation: The success of the protocol is validated by monitoring reaction completion (disappearance of starting material) via TLC/LC-MS and confirming the structure and purity of the isolated product through NMR spectroscopy and mass spectrometry.
References
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem. (BenchChem)
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (PubMed Central)
- Catalyst and amination process for the synthesis of piperazine
- Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC. (PubMed Central)
- Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Organic Letters.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings - Benchchem. (BenchChem)
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (BenchChem)
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (NIH)
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Technical Support Center: Synthesis of Substituted Piperazines - Benchchem. (BenchChem)
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (PubMed Central)
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
- Buchwald-Hartwig Amination - Wordpress. (ACS GCI Pharmaceutical Roundtable)
- Technical Support Center: Synthesis of Substituted Piperazinediones - Benchchem. (BenchChem)
- (PDF) Methods for the catalytic synthesis of piperazine.
- Piperazine synthesis. (Organic Chemistry Portal)
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem. (BenchChem)
- Opportunities and challenges for direct C–H functionaliz
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem. (BenchChem)
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters.
- Opportunities and challenges for direct C-H functionaliz
- Programmable Piperazine Synthesis via Organic Photoredox C
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (Beilstein Journals)
- Typical ligands for Pd-catalyzed N-arylation and N-vinylation.
- Developing Ligands for Palladium(II)
- Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (Semantic Scholar)
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (MDPI)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 1-(Isopropylsulfonyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-(isopropylsulfonyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. My focus here is not just to provide steps, but to illuminate the chemical principles behind them, enabling you to troubleshoot effectively and scale up with confidence. We will address the common pitfalls—from controlling selectivity to managing reaction energetics and ensuring final product purity.
Section 1: Safety First - Handling Key Reagents at Scale
Scaling up any chemical process magnifies the associated risks. The primary reagents in this synthesis, isopropylsulfonyl chloride and piperazine, require stringent handling protocols, especially in larger quantities.
-
Isopropylsulfonyl Chloride (CAS: 10147-37-2):
-
Hazard Profile: This reagent is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator.[1][2] It is also moisture-sensitive, reacting exothermically with water to release corrosive hydrogen chloride (HCl) gas and isopropylsulfonic acid.[3][4]
-
Scale-Up Precautions:
-
Inert Atmosphere: Always handle under a dry, inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.
-
Material Compatibility: Ensure reactors and transfer lines are made of compatible materials (e.g., glass, PTFE-lined steel). Avoid materials susceptible to corrosion by HCl.
-
Personal Protective Equipment (PPE): Mandate the use of full-face shields, acid-resistant gloves (e.g., butyl rubber), and flame-retardant lab coats.[3]
-
Quenching Strategy: Have a quenching agent (e.g., a cooled, stirred solution of sodium bicarbonate) ready for any spills or for cleaning residual reagent from equipment.
-
-
-
Piperazine (CAS: 110-85-0):
-
Hazard Profile: Piperazine is a corrosive solid and can cause skin and eye irritation. It is also hygroscopic and tends to absorb atmospheric water and carbon dioxide.[5][6]
-
Scale-Up Precautions:
-
Storage: Store in tightly sealed containers in a dry environment to prevent clumping and the introduction of water into the reaction.
-
Charging to Reactor: Use a closed-system or well-ventilated charging port to minimize inhalation of dust.
-
-
Section 2: Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries encountered during the synthesis.
Q1: What is the most significant side reaction I need to prevent? A1: The primary challenge is controlling selectivity. Piperazine has two nucleophilic secondary amine groups. The most common byproduct is the symmetrically disubstituted 1,4-bis(isopropylsulfonyl)piperazine .[7] Formation of this impurity consumes two equivalents of your sulfonyl chloride and one equivalent of piperazine, drastically reducing the yield of the desired mono-substituted product.
Q2: My reaction yield is consistently low. What are the likely causes? A2: Low yield can stem from several issues:
-
Poor Selectivity: Significant formation of the 1,4-disubstituted byproduct is the most frequent cause.
-
Incomplete Reaction: Insufficient reaction time, incorrect temperature, or a deactivated base can lead to unreacted starting materials.
-
Hydrolysis of Sulfonyl Chloride: The presence of moisture will consume the isopropylsulfonyl chloride, reducing its availability for the reaction.[3]
-
Product Loss During Work-up: this compound has some water solubility due to its polar nature.[8] Aggressive or multiple aqueous washes can lead to significant losses in the aqueous phase.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most straightforward method for at-scale monitoring. Use a solvent system like dichloromethane/methanol (e.g., 95:5 v/v) to separate the starting piperazine (will likely stay at the baseline), the mono-sulfonylated product (e.g., Rf ≈ 0.4), and the di-sulfonylated byproduct (higher Rf, less polar). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[9]
Q4: Which solvent and base combination is optimal for scalability? A4: For the solvent, dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices for lab scale due to good solubility and ease of removal.[8][9] For scale-up, consider solvents with higher boiling points and better safety profiles if your equipment allows. Regarding the base, triethylamine (TEA) is commonly used and acts as an HCl scavenger.[9] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used, which simplifies removal during work-up (filtration or aqueous wash) but may lead to a heterogeneous reaction mixture requiring efficient stirring.[10]
Section 3: Core Synthesis Workflow & Key Control Points
The reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of isopropylsulfonyl chloride. A base is required to neutralize the HCl generated.
Visualizing the Core Reaction
Caption: Fig 1. General Synthesis Workflow.
Baseline Laboratory Protocol (10g Scale)
This protocol serves as a reference point for discussing scale-up challenges.
-
Reactor Setup: Charge a 500 mL jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with piperazine (4.8 eq, 41.3 g).
-
Solvent Addition: Add dichloromethane (DCM, 200 mL) and stir to dissolve.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (TEA, 2.2 eq, 28 mL) to the solution.
-
Reagent Addition: In a separate flask, dissolve isopropylsulfonyl chloride (1.0 eq, 10.0 g) in DCM (50 mL). Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor progress by TLC.
-
Work-up:
-
Cool the mixture again to 0-5 °C.
-
Slowly add water (100 mL) to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (1 x 50 mL) to remove excess piperazine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).[9]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[8][11]
Section 4: Troubleshooting Guide: From Bench to Pilot Plant
Problem 1: Poor Selectivity & High Levels of Di-Substituted Impurity
| Symptom | Underlying Cause (The "Why") | Recommended Solution & Rationale |
| TLC/HPLC shows a significant spot/peak for the 1,4-bis(isopropylsulfonyl)piperazine byproduct. | The mono-substituted product, once formed, is competing with the starting piperazine as a nucleophile. If the concentration of the sulfonyl chloride is too high locally, it will react with whatever amine it encounters. | 1. Use a Large Excess of Piperazine: Employing a 4-5 fold molar excess of piperazine statistically favors the reaction of the sulfonyl chloride with the starting material over the mono-substituted product. This is often the most effective and simplest control measure.[11] 2. Slow, Controlled Addition: Add the isopropylsulfonyl chloride solution slowly and sub-surface (if possible) into a well-agitated solution of piperazine. This maintains a low instantaneous concentration of the electrophile, preventing localized "hot spots" where di-substitution can occur.[7] 3. Low Temperature: Running the reaction at a lower temperature (0-5 °C) reduces the reaction rate, providing more time for the bulk mixture to homogenize and ensuring the sulfonyl chloride reacts with the more abundant starting piperazine. |
Problem 2: Incomplete or Stalled Reactions
| Symptom | Underlying Cause (The "Why") | Recommended Solution & Rationale |
| Significant amount of isopropylsulfonyl chloride remains after several hours. | The nucleophilicity of the piperazine may be suppressed, or the base may be ineffective. | 1. Check Base Stoichiometry and Quality: Ensure at least 2 equivalents of base (e.g., TEA) are used if starting with free piperazine (one to deprotonate the piperazine salt if applicable, one to scavenge HCl). Ensure the base is not wet or degraded. 2. Solvent Effects: In some cases, a more polar solvent like DMF can accelerate the reaction, although it makes work-up more challenging.[10] Ensure the solvent used is anhydrous. |
| Reaction stalls with both starting materials still present. | The generated HCl salt (e.g., triethylamine hydrochloride) may be precipitating and coating the reactants, or the base may not be strong enough to effectively scavenge the acid as the reaction proceeds. | 1. Improve Agitation: Increase the stirring speed to ensure the mixture remains a mobile slurry. 2. Consider a Different Base: Switching to K₂CO₃ in DMF can be effective, as the solid base provides a constant driving force for HCl neutralization.[10] |
Problem 3: Challenges in Product Isolation & Purification
| Symptom | Underlying Cause (The "Why") | Recommended Solution & Rationale |
| Formation of an emulsion during aqueous work-up. | The product and byproducts can act as surfactants, stabilizing the interface between the organic and aqueous layers, a common issue when scaling up extractions.[12] | 1. Add Brine: Wash with a saturated NaCl solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions by "salting out" the organic components. 2. Filtration: If a solid is precipitating at the interface, filtering the entire biphasic mixture through a pad of celite can help break the emulsion. 3. Reduce Agitation: During extraction, use gentle mixing rather than vigorous shaking to minimize emulsion formation. |
| Product is difficult to purify by column chromatography. | The product is quite polar and may streak on silica gel. The di-substituted byproduct can have a similar polarity, leading to co-elution. | 1. Optimize Mobile Phase: Add a small amount of TEA (e.g., 0.5%) to the mobile phase to deactivate the acidic silica gel and prevent peak tailing of the basic product. 2. Recrystallization: This is often a more scalable purification method. Explore solvent systems like ethyl acetate/heptane or isopropanol/water. The higher symmetry of the di-substituted byproduct may allow it to crystallize out preferentially under certain conditions. 3. Acid Salt Formation: A classic technique for purifying amines is to form a salt. Dissolving the crude mixture in a solvent like acetone and adding an acid (e.g., acetic acid) can selectively precipitate the diacetate salt of the desired mono-substituted product, leaving non-basic impurities in the mother liquor.[13] The free base can then be regenerated. |
Problem 4: Scale-Up Specific Issues (Heat & Mass Transfer)
| Symptom | Underlying Cause (The "Why") | Recommended Solution & Rationale |
| Internal temperature rises uncontrollably during sulfonyl chloride addition, leading to a dark reaction mixture and more byproducts. | The reaction is exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[14] | 1. Re-evaluate Addition Rate: The addition time must be extended significantly at a larger scale. The rate of addition should be dictated by the cooling capacity of the reactor, not a fixed time. 2. Use a Jacketed Reactor with Efficient Cooling: Ensure the chiller is set to a lower temperature and has sufficient power for the reactor volume. 3. Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a thermal sink. |
| Yield and selectivity are inconsistent between batches. | Inefficient mixing in a large reactor is creating non-homogeneous conditions (localized concentration and temperature gradients), similar to the issues that cause di-substitution but amplified at scale.[14][15] | 1. Optimize Stirrer Design: A simple anchor stirrer may be insufficient. Use a pitched-blade turbine or a baffled reactor to improve top-to-bottom mixing and ensure the reagents are dispersed quickly and evenly. 2. Perform a Mixing Study: Use a non-reactive tracer to understand the mixing dynamics of your specific reactor setup before running the actual synthesis. |
Section 5: Analytical & Characterization
Confirming the purity of the final product is critical.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For this compound, expect to see the characteristic isopropyl doublet and septet, along with two sets of triplets for the piperazine ring protons.
-
HPLC/LC-MS: Use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or triethylamine as a modifier) for purity analysis. Mass spectrometry will confirm the molecular weight (192.28 g/mol ).[8]
-
GC Analysis: Gas chromatography can also be used, particularly for detecting volatile impurities.[16] Note that due to the low volatility and polar nature of the compound, derivatization may sometimes be required for trace analysis.
Section 6: Troubleshooting Logic Flowchart
This diagram outlines a decision-making process for addressing low yield, a common and multi-faceted problem.
Caption: Fig 2. Troubleshooting Flowchart for Low Yield.
References
-
Kilbile, J. T., Sapkal, S. B., et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
Kilbile, J. T., Sapkal, S. B., et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. National Institutes of Health. [Link]
-
Wang, X., et al. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. National Institutes of Health. [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ResearchGate. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]
-
Hilaris Publisher. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]
-
ResearchGate. (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. [Link]
- Google Patents. (n.d.).
-
Kinam Park. (2024, August 16). Drugs need to be formulated with scale-up in mind. [Link]
-
ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
-
Longdom Publishing. (n.d.). An Overview on Pharmaceutical Manufacturing Its Scale-Up Considerations and Documentation. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. matrixscientific.com [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 534615-34-4 [smolecule.com]
- 9. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 10. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 15. kinampark.com [kinampark.com]
- 16. hakon-art.com [hakon-art.com]
Navigating the Challenges of Piperazine Photodegradation: A Guide for Researchers
<Technical Support Center >
From the desk of the Senior Application Scientist:
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, prized for its physicochemical properties and biological activity. However, its susceptibility to photodegradation presents a significant challenge, potentially compromising drug stability, efficacy, and safety.
This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate photodegradation, ensuring the integrity of your research and development efforts. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental designs.
Section 1: Troubleshooting Guide
This section provides a systematic workflow to address suspected photodegradation of your piperazine-containing compound.
I've observed instability in my piperazine compound upon light exposure. How do I confirm photodegradation and what are my next steps?
Observing unexpected impurity profiles or loss of the parent compound are common first indicators. A structured approach is critical to definitively identify photodegradation and determine the appropriate corrective actions.
Validation & Comparative
A Researcher's Guide to the Biological Evaluation of 1-(Isopropylsulfonyl)piperazine and Its Analogs
A Comparative Framework for Structure-Activity Relationship (SAR) Studies
Abstract
The sulfonylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active agents. Its unique combination of structural rigidity, hydrogen bonding capacity, and synthetic tractability makes it a cornerstone for drug design.[1] This guide focuses on 1-(isopropylsulfonyl)piperazine, a representative member of this class, and provides a comparative framework for its evaluation against other sulfonylpiperazine analogs in biological assays. While direct comparative data for this specific compound is sparse in public literature, this document synthesizes established structure-activity relationship (SAR) principles to offer predictive insights. Furthermore, it provides detailed, field-proven protocols for key biological assays—namely, Carbonic Anhydrase (CA) inhibition and Dopamine D2 receptor binding—enabling researchers to generate the very data needed for robust comparison.
The Sulfonylpiperazine Scaffold: A Chemist's Versatile Toolkit
The 1-sulfonylpiperazine core is a highly adaptable structure. The piperazine ring, with its two nitrogen atoms, offers a polar surface area and opportunities for hydrogen bond interactions, often improving pharmacokinetic properties like aqueous solubility.[2] The sulfonyl group (-SO₂) acts as a strong hydrogen bond acceptor and a stable, non-metabolizable linker. The true versatility, however, lies in the substituent attached to the sulfonyl group (the R-group), which can dramatically influence the molecule's steric and electronic properties, and by extension, its biological activity.
Our focus compound, This compound , features a small, branched alkyl group. To understand its potential biological performance, it is essential to compare it conceptually with other analogs where the isopropyl group is replaced by:
-
Small Alkyl Groups (e.g., Methyl, Ethyl): These would systematically probe the effect of steric bulk.
-
Cycloalkyl Groups (e.g., Cyclopropyl): These introduce conformational rigidity.
-
Aryl Groups (e.g., Phenyl): These introduce aromaticity, potential for π-π stacking, and different electronic properties.
Comparative Analysis: Predicting Performance Based on Structure-Activity Relationships
In the absence of direct experimental data comparing this compound with its analogs, we can extrapolate from known SAR studies of more complex sulfonylpiperazine-containing molecules. For instance, studies on sulfonyl piperazine inhibitors of the bacterial enzyme LpxH have shown that modifications to substituents on an aryl ring attached to the piperazine can significantly alter inhibitory activity, highlighting the scaffold's role in orienting key pharmacophoric elements.[3]
Data Table: A Hypothetical Framework for Comparison
To objectively compare these compounds, researchers would typically generate data on key metrics such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitor constant). The table below is presented as a template for organizing such experimental findings.
| Compound | R-Group | R-Group Properties | Target 1: hCA II (IC₅₀, nM) | Target 2: Dopamine D2R (Kᵢ, nM) |
| Focus Compound | Isopropyl | Branched, Aliphatic | Experimental Data Needed | Experimental Data Needed |
| Analog A | Methyl | Small, Aliphatic | Experimental Data Needed | Experimental Data Needed |
| Analog B | Phenyl | Aromatic, Planar | Experimental Data Needed | Experimental Data Needed |
| Analog C | Cyclopropyl | Rigid, Aliphatic | Experimental Data Needed | Experimental Data Needed |
Interpreting Potential Differences:
-
Potency & Binding: The isopropyl group provides moderate steric bulk. Compared to a smaller methyl group, it may achieve more extensive van der Waals interactions within a binding pocket, potentially increasing potency. Compared to a larger, planar phenyl group, it offers a different 3D profile that may be more or less favorable depending on the target's topology. The phenyl group's ability to engage in π-stacking could grant it higher affinity for targets with aromatic residues like phenylalanine or tyrosine in the binding site.[4]
-
Selectivity: The subtle differences in size and shape between isopropyl, cyclopropyl, and phenyl groups can be exploited to achieve selectivity. For example, a binding pocket that accommodates the specific tetrahedral angle of an isopropyl group might not favorably bind a flat phenyl ring, leading to selectivity between receptor subtypes or enzyme isoforms.
-
Metabolism & Pharmacokinetics: The isopropyl group is generally metabolically stable. An aryl group, in contrast, could be susceptible to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, potentially leading to a shorter half-life.
Experimental Methodologies: Protocols for Generating Comparative Data
The following protocols are detailed, self-validating systems for assessing the activity of this compound and its analogs against two common target classes for this scaffold: carbonic anhydrases and G-protein coupled receptors (GPCRs).
Workflow for Comparative Compound Screening
The logical flow for comparing a library of sulfonylpiperazine analogs is crucial for generating reliable and reproducible data.
Sources
- 1. 1-(Benzenesulfonyl)piperazine | C10H14N2O2S | CID 808712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 1-(Isopropylsulfonyl)piperazine Derivatives: A Comparative Efficacy Guide
The 1-(isopropylsulfonyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to a wide array of biologically active molecules.[1] This guide offers a comparative analysis of the efficacy of various derivatives built upon this core, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential across different therapeutic areas. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and detail the methodologies required to replicate and validate these findings.
Introduction to the this compound Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This feature allows for straightforward derivatization at the N1 and N4 positions, enabling the exploration of a vast chemical space. The addition of an isopropylsulfonyl group at the N1 position often enhances the solubility and metabolic stability of the resulting molecule, making it a valuable component in drug design.[2] The versatility of this scaffold has led to the development of derivatives with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4]
This guide will focus on three key areas where 1-(sulfonyl)piperazine derivatives have shown significant promise: as antibacterial agents targeting LpxH, as anticancer therapeutics, and as modulators of serotonin receptors for CNS disorders.
I. Antibacterial Efficacy: Inhibition of LpxH
The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) is a critical component in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[3][5] Its absence in eukaryotes makes it an attractive target for the development of novel antibiotics. A series of sulfonyl piperazine derivatives have been identified as potent inhibitors of LpxH.[5][6]
Comparative Efficacy of Sulfonyl Piperazine LpxH Inhibitors
The inhibitory activity of a series of sulfonyl piperazine analogues was evaluated against E. coli LpxH. The data below, adapted from a key study, showcases the impact of structural modifications on inhibitory potency.[5][6]
| Compound ID | R1 Group (Modification on Phenyl Ring) | % Inhibition of LpxH at 1 µM |
| AZ1 | 3-CF3 | ~60% |
| JH-LPH-06 | 3-Br | 74% |
| JH-LPH-07 | 3-Cl | ~65% |
| JH-LPH-08 | 3-I | ~60% |
| JH-LPH-25 | 4-Br | ~55% |
Data Analysis and Structure-Activity Relationship (SAR):
The parent compound, AZ1, features a trifluoromethyl group at the meta-position of the phenyl ring.[5] The comparative data clearly indicates that substitution at the meta-position of the phenyl ring is crucial for potent LpxH inhibition. The m-bromophenyl analogue (JH-LPH-06 ) demonstrated the highest inhibitory activity at 74%.[5][6] Other halogen substitutions at the meta-position (Cl and I) also resulted in significant inhibition.[5] Shifting the bromo substituent to the para-position (JH-LPH-25 ) led to a noticeable decrease in activity, highlighting the importance of the substituent's position for optimal interaction with the enzyme's binding site.[5] The study also revealed that the rigidity of the piperazine ring is essential for activity, as more flexible or extended analogues were found to be inactive.[5][6]
Experimental Protocol: LpxE-Coupled Malachite Green Assay for LpxH Activity
This non-radioactive, colorimetric assay provides a robust method for evaluating LpxH inhibitors.[3][5]
Principle: LpxH converts UDP-2,3-diacylglucosamine to lipid X and UMP. The lipid A 1-phosphatase LpxE is then used to hydrolyze the 1-phosphate from lipid X, releasing inorganic phosphate (Pi). The released Pi is quantified using a malachite green-based colorimetric reagent.[3][5]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2), the LpxH substrate (UDP-diacylglucosamine), and the test compound (sulfonyl piperazine derivative) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of LpxH enzyme to each well. Include a "no enzyme" control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
LpxE Addition: Add a purified preparation of Aquifex aeolicus LpxE to each well to release the inorganic phosphate from the lipid X product. Incubate for an additional period (e.g., 15 minutes).
-
Color Development: Add the malachite green reagent to each well. This reagent forms a colored complex with the free inorganic phosphate.[7]
-
Absorbance Measurement: After a short incubation period for color development, measure the absorbance at a wavelength of 620-640 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of LpxH inhibition for each compound concentration relative to the vehicle control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the LpxE-coupled malachite green assay to determine LpxH inhibition.
II. Anticancer Efficacy
The piperazine scaffold is a common feature in many approved anticancer drugs.[8] Researchers have synthesized and evaluated numerous 1-(sulfonyl)piperazine derivatives for their cytotoxic effects against various cancer cell lines.
Comparative Efficacy of Sulfonylpiperazine Derivatives in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of sulfonylpiperazine derivatives against different human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8 | HCT-116 | Colorectal Carcinoma | 3.94 | [9] |
| HepG-2 | Hepatocellular Carcinoma | 3.76 | [9] | |
| MCF-7 | Breast Cancer | 4.43 | [9] | |
| Compound 7e | MDA-MB-231 | Breast Cancer | 0.013 | [8] |
| A549 | Lung Cancer | 2.19 | [8] | |
| HT-29 | Colon Cancer | 2.19 | [8] | |
| Compound 10 | A-549 | Lung Cancer | 1.01 | [10] |
Data Analysis and Structure-Activity Relationship (SAR):
The data reveals that specific structural modifications to the sulfonylpiperazine core can lead to highly potent and selective anticancer agents. For instance, Compound 7e , a 1,4-disubstituted phthalazinylpiperazine derivative, exhibited exceptional potency against the MDA-MB-231 breast cancer cell line with an IC50 value in the nanomolar range (0.013 µM).[8] This highlights the significant contribution of the phthalazinyl moiety to its cytotoxic activity. In another study, Compound 8 , an N-sulfonylpiperidine derivative, demonstrated broad-spectrum activity against colorectal, hepatocellular, and breast cancer cell lines, with IC50 values comparable to the standard chemotherapeutic agent vinblastine.[9] The SAR for these compounds is often complex and depends on the specific substitutions on the piperazine ring and the nature of the aromatic or heterocyclic moieties attached.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the 1-(sulfonyl)piperazine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.[11]
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A schematic representation of the MTT cell viability assay workflow.
III. Efficacy in the Central Nervous System: 5-HT Receptor Modulation
Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders, including depression and anxiety.[13][14] The 1-(sulfonyl)piperazine scaffold has been incorporated into novel ligands targeting these receptors.
Comparative Efficacy of Arylpiperazine Derivatives at 5-HT1A Receptors
The binding affinity of compounds for a specific receptor is typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The table below presents the Ki values for a series of coumarin-containing arylpiperazine derivatives at the 5-HT1A receptor.
| Compound ID | Phenyl Ring Substitution | 5-HT1A Ki (nM) | Reference |
| Compound 7 | 2-Cl | 0.57 | [14] |
| Compound 4 | 3-Br | 0.78 | [14] |
| 8-OH-DPAT (Standard) | - | 0.25 | [14] |
| Compound 1a | 2-OCH3 | <1 | [15] |
| Compound 6b | 2,3-dichloro | <1 | [15] |
| Compound 6g | 3-CF3 | <1 | [15] |
Data Analysis and Structure-Activity Relationship (SAR):
The data demonstrates that arylpiperazine derivatives can be designed to have very high, even sub-nanomolar, affinity for the 5-HT1A receptor. For instance, Compound 7 , with a 2-chlorophenyl substitution, exhibited a Ki of 0.57 nM, comparable to the standard agonist 8-OH-DPAT.[14] Extensive SAR studies have shown that the nature and position of substituents on the terminal aryl ring are critical determinants of binding affinity.[15] Electron-withdrawing groups, such as chloro, bromo, and trifluoromethyl, at the ortho or meta positions of the phenyl ring often lead to high-affinity ligands.[14][15] The length and nature of the linker between the piperazine and the terminal moiety also play a significant role in optimizing receptor binding.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) for binding to the receptor in a preparation of cell membranes expressing the receptor of interest.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK-293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid).
-
Reaction Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]8-OH-DPAT), and a range of concentrations of the unlabeled test compound (the 1-(sulfonyl)piperazine derivative).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is inversely proportional to the affinity of the test compound for the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold and its broader sulfonylpiperazine class represent a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate potent and, in some cases, highly selective activity against bacterial, cancerous, and CNS targets. The provided experimental data and detailed protocols serve as a valuable resource for researchers seeking to build upon these findings.
Future research in this area should focus on optimizing the lead compounds identified in these studies to improve their efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular interactions between these derivatives and their biological targets, through techniques such as X-ray crystallography and computational modeling, will be instrumental in the rational design of the next generation of 1-(sulfonyl)piperazine-based therapeutics.
References
- BenchChem. (2025).
-
Huang, J., et al. (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(4), 641-651. [Link]
- BenchChem. (2025).
-
Huang, J., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. [Link]
-
Huang, J., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. [Link]
- ResearchGate. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay | Request PDF.
- Scite. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Scite.
- BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. BenchChem.
-
Ebaied, W., et al. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
- ResearchGate. (n.d.). Synthesis and anti-cancer evaluation (IC50 values) of the most....
- EUbOPEN. (n.d.). Protocol for Malachite Green. EUbOPEN.
- National Center for Biotechnology Information. (n.d.). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.
-
Al-Warhi, T., et al. (2023). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. Molecules, 28(15), 5801. [Link]
- Interchim. (n.d.).
- Provost, J. J., & Wallert, M. A. (2025). Phosphate Assay Malachite Green.
- G-Biosciences. (n.d.).
-
Romanelli, M. N., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(18), 10229. [Link]
-
Li, Y., et al. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Archiv der Pharmazie, 345(4), 287-293. [Link]
- R&D Systems. (n.d.).
- ResearchGate. (n.d.). Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18.
-
Staroń, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1391. [Link]
-
Staroń, J., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(16), 4966. [Link]
Sources
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eubopen.org [eubopen.org]
- 8. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Sulfonylpiperazines: From Bench to Biological Insight
The sulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, lauded for its versatile pharmacological profile and synthetic tractability. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of sulfonylpiperazine derivatives across a spectrum of biological targets. By dissecting the nuanced interplay between chemical structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of this privileged scaffold and accelerate the design of next-generation therapeutics.
The Sulfonylpiperazine Moiety: A Privileged Scaffold in Drug Discovery
The sulfonylpiperazine core, characterized by a piperazine ring appended to a sulfonyl group, offers a unique combination of physicochemical properties. The piperazine ring, with its two nitrogen atoms, provides a handle for introducing diverse substituents, modulating properties like basicity, polarity, and steric bulk. This inherent flexibility allows for the fine-tuning of interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes.[1] Consequently, sulfonylpiperazine derivatives have demonstrated a remarkable breadth of therapeutic potential, with applications spanning from central nervous system (CNS) disorders to infectious diseases and oncology.[1]
Deconstructing the SAR: A Tale of Two Rings and a Sulfonyl Linker
The biological activity of sulfonylpiperazine derivatives is intricately dictated by the nature and substitution pattern of its three key components: the aryl/heteroaryl sulfonyl group, the piperazine core, and the substituent on the second piperazine nitrogen. Understanding the contribution of each component is paramount for rational drug design.
The Sulfonyl End: Orchestrating Potency and Selectivity
The aromatic or heteroaromatic ring attached to the sulfonyl group plays a pivotal role in target recognition and binding affinity. Modifications to this ring system can profoundly impact both the potency and selectivity of the compound.
For instance, in the context of negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs), the position of a fluorine substituent on the phenylsulfonyl moiety dramatically influences selectivity. An ortho-fluoro substitution favors selectivity for the α4β2 nAChR subtype over the α3β4 subtype, a critical consideration for minimizing off-target effects.[1]
The Piperazine Core: A Hub for Physicochemical Tuning
The piperazine ring itself can be a site for modification, although it is more commonly the substituents attached to its nitrogens that are varied. The inherent basicity of the piperazine nitrogens can be crucial for forming salt bridges with acidic residues in the target protein's binding pocket.
The Second Nitrogen: The Gateway to Diversity and Target Specificity
The substituent on the distal nitrogen of the piperazine ring (N4) is arguably the most critical determinant of target specificity. This position allows for the introduction of a vast array of chemical functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems.
In the development of Glycine Transporter-1 (GlyT-1) inhibitors, for example, the N-((cycloalkyl)methyl)benzamide moiety at this position is crucial for potent inhibition.[2] Optimization of the benzamide and the central cycloalkyl ring led to the identification of highly potent and in vivo active compounds.[2]
Comparative SAR Analysis Across Key Therapeutic Areas
To illustrate the versatility of the sulfonylpiperazine scaffold, we will now delve into a comparative analysis of its SAR across several key therapeutic areas, supported by experimental data.
Central Nervous System Targets
Sulfonylpiperazines have been extensively explored for their activity against various CNS targets, owing to their ability to cross the blood-brain barrier.
As mentioned earlier, sulfonylpiperazines have emerged as potent negative allosteric modulators of nAChRs. The following table summarizes the SAR of a series of sulfonylpiperazine analogs, highlighting the impact of substitutions on their inhibitory activity at α4β2 and α3β4 nAChR subtypes.
| Compound | R (Sulfonyl) | R' (N4-substituent) | α4β2 IC50 (µM) | α3β4 IC50 (µM) | Selectivity (α3β4/α4β2) |
| 1 | Phenyl | 2-Phenoxyethyl | 9.3 | 9.0 | 0.97 |
| 2 | 2-Fluorophenyl | 2-Phenoxyethyl | 3.4 | 41.5 | 12.2 |
| 3 | 4-Fluorophenyl | 2-Phenoxyethyl | 5.6 | 6.2 | 1.1 |
| 4 | 2-Chlorophenyl | 2-Phenoxyethyl | 2.9 | 15.3 | 5.3 |
Data adapted from Henderson et al., J Med Chem, 2011.[1]
The development of sulfonylpiperazine-based GlyT-1 inhibitors for the treatment of schizophrenia has yielded valuable SAR insights. The following table illustrates the impact of modifications to the benzamide and cycloalkyl groups on inhibitory potency.
| Compound | Benzamide Substitution | Cycloalkyl Ring | GlyT-1 IC50 (nM) |
| 5 | 4-Fluoro | Cyclohexyl | 150 |
| 6 | 3,4-Difluoro | Cyclohexyl | 67 |
| 7 | 4-Fluoro | Cyclopentyl | 250 |
| 8 | 3,4-Difluoro | Cyclopentyl | 120 |
Data adapted from a representative study on GlyT-1 inhibitors.[2]
Anticancer Activity
The sulfonylpiperazine scaffold has also been investigated for its potential as an anticancer agent. The cytotoxic activity of these compounds is often evaluated using cell-based assays such as the MTT assay.
Antimicrobial Agents
Sulfonylpiperazine derivatives have demonstrated promising activity against a range of microbial pathogens. Their mechanism of action can involve the inhibition of essential bacterial enzymes. The following table presents the minimum inhibitory concentration (MIC) values for a series of sulfonylpiperazines against Gram-positive and Gram-negative bacteria.
| Compound | R (Sulfonyl) | R' (N4-substituent) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 9 | 4-Chlorophenyl | Benzyl | 8 | 32 |
| 10 | 4-Nitrophenyl | Benzyl | 4 | 16 |
| 11 | 4-Chlorophenyl | 4-Fluorobenzyl | 4 | 16 |
| 12 | 4-Nitrophenyl | 4-Fluorobenzyl | 2 | 8 |
Hypothetical data based on general trends observed in the literature.
Experimental Protocols: A Guide to SAR Elucidation
The generation of robust and reproducible SAR data is contingent upon the use of well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used in the characterization of sulfonylpiperazine derivatives.
General Synthetic Procedure for Sulfonylpiperazines
The synthesis of sulfonylpiperazine derivatives is typically achieved through a straightforward nucleophilic substitution reaction.
Step 1: Sulfonylation of Piperazine
-
To a solution of piperazine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add triethylamine (2.0 equivalents).
-
Slowly add the desired sulfonyl chloride (1.0 equivalent) dissolved in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude monosulfonylated piperazine.
Step 2: N-Alkylation/Arylation of the Monosulfonylated Piperazine
-
To a solution of the monosulfonylated piperazine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, dimethylformamide), add a base such as potassium carbonate or cesium carbonate (2.0 equivalents).
-
Add the desired alkyl or aryl halide (1.1 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonylpiperazine derivative.
Radioligand Binding Assay for GPCR Targets
This protocol describes a competitive radioligand binding assay to determine the affinity of sulfonylpiperazine derivatives for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Test compounds (sulfonylpiperazine derivatives) at various concentrations
-
96-well filter plates
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or non-specific binding control
-
Radioligand at a concentration close to its Kd value
-
Cell membranes
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (sulfonylpiperazine derivatives) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The sulfonylpiperazine scaffold continues to be a rich source of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the remarkable tunability of this chemical entity, allowing for the optimization of potency, selectivity, and pharmacokinetic properties for a diverse range of biological targets. As our understanding of disease biology deepens and new targets emerge, the rational design of sulfonylpiperazine derivatives, guided by comprehensive SAR studies, will undoubtedly play a pivotal role in the future of drug discovery. The integration of computational modeling and high-throughput screening with traditional medicinal chemistry approaches will further accelerate the exploration of the vast chemical space accessible from this versatile scaffold, paving the way for the development of safer and more effective medicines.
References
-
Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681–8692. [Link]
- An article on the biological activity and characteristics of structure-based drugs that are sulfonylpiperazine deriv
-
Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. (n.d.). Semantic Scholar. [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
MTT Assay Protocol. (n.d.). Roche. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2011). Journal of Pharmaceutical Analysis. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]
Sources
- 1. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Identification of 1-(Isopropylsulfonyl)piperazine: A Comparative Guide to GC-MS and LC-MS Methodologies
Introduction
In the landscape of pharmaceutical development and chemical research, the unequivocal identification and quantification of novel compounds are paramount. 1-(Isopropylsulfonyl)piperazine, a molecule featuring a piperazine ring scaffold, represents a class of compounds with significant interest in medicinal chemistry.[1] The definitive structural confirmation of such analytes is a critical step in quality control, metabolic studies, and regulatory compliance. The two titans of analytical chemistry for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an in-depth, objective comparison of GC-MS and LC-MS for the analysis of this compound. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present detailed analytical protocols, and offer data-driven recommendations tailored for researchers, scientists, and drug development professionals. The core objective is to equip you with the technical insights required to select the most appropriate, robust, and reliable method for this specific analytical challenge. The validation of these analytical methods is a documented process crucial for ensuring the suitability and reliability of the results, a cornerstone of pharmaceutical quality assurance.[2][3][4]
Analyte at a Glance: this compound
Before comparing analytical techniques, a thorough understanding of the analyte's physicochemical properties is essential, as these characteristics dictate its behavior in any chromatographic system.
-
Structure: Comprises a polar piperazine ring attached to an isopropylsulfonyl group.[1]
-
Molecular Formula: C₇H₁₆N₂O₂S[1]
-
Polarity: The presence of the sulfonyl group and two nitrogen atoms in the piperazine ring confers significant polarity to the molecule.[1]
-
Volatility & Thermal Stability: The compound is a solid at room temperature with an anticipated boiling point exceeding 200°C, indicating low volatility.[1] While piperazine and its derivatives are known to be relatively stable, the high temperatures required for GC analysis (typically >250°C in the injector) pose a significant risk of thermal degradation.[5][6]
-
Solubility: It exhibits good solubility in polar organic solvents like methanol and ethanol and moderate solubility in water, making it well-suited for liquid-phase analysis.[1]
These properties strongly suggest that this compound is a challenging candidate for direct GC-MS analysis but an ideal candidate for LC-MS.
Core Principles: A Tale of Two Phases
The fundamental difference between GC-MS and LC-MS lies in the mobile phase used to transport the analyte through the chromatographic column.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] It excels at analyzing compounds that are volatile and thermally stable.[9][10] The sample is vaporized in a heated inlet, separated in a gaseous state, and then ionized, most commonly via high-energy Electron Ionization (EI), which produces complex and highly reproducible fragmentation patterns that serve as a chemical "fingerprint."[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a synergistic technique that pairs the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[12][13] Its strength lies in its versatility, capable of analyzing a vast range of compounds, especially those that are non-volatile, polar, or thermally labile.[14][15] Separation occurs in the liquid phase.[16] Analytes are then typically ionized using "soft" techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which usually preserve the molecular ion, providing clear molecular weight information.[17]
Head-to-Head Comparison for this compound
The choice between GC-MS and LC-MS is not a matter of preference but a decision dictated by the analyte's chemistry.
| Feature | GC-MS Analysis | LC-MS Analysis | Rationale & Expert Insight |
| Analyte Suitability | Poor | Excellent | The low volatility and potential thermal instability of this compound make it fundamentally unsuited for direct GC analysis.[1][5] LC operates at ambient temperatures, preserving the molecule's integrity.[14] |
| Sample Preparation | Complex & Multi-Step | Simple & Direct | GC-MS requires chemical derivatization to increase volatility and block polar N-H groups.[18][19] This adds time, cost, and potential for error. LC-MS sample preparation can be as simple as "dilute-and-shoot."[20] |
| Separation Principle | Boiling Point & Polarity (Gas Phase) | Polarity & Hydrophobicity (Liquid Phase) | The analyte's high polarity is an advantage in reversed-phase LC, allowing for excellent retention and separation from non-polar impurities.[13] |
| Ionization & ID | Hard Ionization (EI) | Soft Ionization (ESI/APCI) | EI in GC-MS provides rich, library-searchable fragmentation.[11] However, ESI in LC-MS provides a clear protonated molecule [M+H]⁺, which is ideal for definitive molecular weight confirmation and serves as a precursor for highly selective MS/MS analysis.[17] |
| Sensitivity | Moderate to Good (Analyte Dependent) | Excellent | LC-MS generally offers superior sensitivity for polar, non-volatile compounds.[7][20] Coupled with tandem MS (MS/MS), it provides exceptional signal-to-noise for trace-level detection. |
| Confidence in ID | High (with Derivatization) | Very High (with MS/MS) | While a matched EI spectrum provides high confidence, the process relies on the successful and consistent derivatization of the analyte. LC-MS/MS provides two layers of confirmation (retention time and specific precursor-to-product ion transitions), making it the gold standard for definitive identification in complex matrices.[12] |
Experimental Workflow & Protocols
A self-validating protocol is one where the results are unambiguous and reproducible.[21] Below are detailed, field-proven methodologies for both techniques.
Workflow 1: LC-MS/MS for Definitive Identification
This is the recommended approach. The workflow is direct, robust, and leverages the analyte's inherent chemical properties.
Caption: Streamlined LC-MS/MS workflow for direct analysis.
Detailed LC-MS/MS Protocol:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to create working standards and a final sample for injection at 1.0 µg/mL using a solvent mixture matching the initial mobile phase conditions (e.g., 50:50 acetonitrile/water with 0.1% formic acid). The use of formic acid is to ensure efficient protonation of the analyte.
-
-
Liquid Chromatography (UHPLC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). This stationary phase is ideal for retaining and separating polar to moderately non-polar compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Tandem Quadrupole) Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen on the piperazine ring is readily protonated.[17]
-
Data Acquisition:
-
Step 1 (Confirmation): Perform a full scan analysis to identify the protonated molecular ion, [M+H]⁺.
-
Step 2 (Fragmentation): Perform a product ion scan on the [M+H]⁺ precursor to generate a fragmentation spectrum.
-
Step 3 (Definitive ID): Create a Multiple Reaction Monitoring (MRM) method using the precursor ion and 2-3 of its most intense, specific product ions for ultimate selectivity and sensitivity.
-
-
Workflow 2: GC-MS with Mandatory Derivatization
This workflow is viable but significantly more complex. It is presented to illustrate the necessary steps to overcome the analyte's inherent unsuitability for GC.
Caption: Multi-step GC-MS workflow including required derivatization.
Detailed GC-MS Protocol:
-
Standard Preparation and Derivatization:
-
Prepare a 1.0 mg/mL solution of this compound in a dry, aprotic solvent like ethyl acetate.
-
To a 100 µL aliquot, add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA). This step is critical to acylate the secondary amine, increasing volatility and preventing peak tailing.[19][22]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample, then evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of ethyl acetate for injection.
-
-
Gas Chromatography Parameters:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (Single Quadrupole) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230°C.
-
Data Acquisition: Full scan mode from m/z 50 to 550.
-
Identification: Based on matching the retention time and the acquired mass spectrum of the derivatized analyte with that of a similarly prepared reference standard.
-
Conclusion and Authoritative Recommendation
For the definitive identification of this compound, LC-MS/MS is the unequivocally superior analytical technique. Its suitability is intrinsically linked to the analyte's polar, non-volatile nature. The method offers a direct, rapid, and highly sensitive analysis with minimal sample preparation, aligning with modern principles of efficiency and data integrity in analytical science. The specificity afforded by tandem mass spectrometry (MS/MS) provides an exceptionally high degree of confidence in the identification, which is critical for regulatory submissions and quality assurance.[12][23]
While GC-MS is a powerful tool for volatile compounds, its application to this compound is indirect and cumbersome.[20] The mandatory chemical derivatization step introduces significant complexity, increases analysis time, and presents potential sources of analytical variability.[18] Therefore, GC-MS should only be considered in scenarios where LC-MS instrumentation is unavailable and a rigorous validation of the derivatization and analysis protocol can be performed.
For researchers and drug development professionals requiring robust, reliable, and definitive identification of this compound, the clear and scientifically-grounded choice is Liquid Chromatography-Mass Spectrometry.
References
-
Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals. [Link]
-
ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. [Link]
-
Agilent Technologies. (n.d.). Basics of LC/MS. [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
-
Chemistry For Everyone. (2025, September 6). What Is The Principle Behind Liquid Chromatography In LC-MS?. [Link]
-
Proteomics & Metabolomics Core Facility. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. [Link]
-
Pharmaceutical Methods. (n.d.). An Overview of Liquid Chromatography-Mass Spectroscopy Instrumentation. [Link]
-
Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. [Link]
-
National Center for Biotechnology Information. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]
-
GSC Online Press. (n.d.). Analytical method validation: A brief review. [Link]
-
Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]
-
YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. [Link]
-
MtoZ Biolabs. (n.d.). What Is the Principle Behind GC-MS. [Link]
-
ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
-
Excedr. (2023, August 1). What Is Liquid Chromatography? Principles, Techniques, & Applications. [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]
-
Chemistry LibreTexts. (2022, September 5). 3.1: Principles of Gas Chromatography. [Link]
-
Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. [Link]
-
PubMed. (2011, March 15). Piperazines for peptide carboxyl group derivatization. [Link]
-
Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]
-
ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Isopropylpiperazine. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
NTU Journal of Pure Sciences. (2022, September 20). A Review on Analytical Methods for Piperazine Determination. [Link]
-
ResearchGate. (2025, June 2). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
ChemEurope.com. (n.d.). Piperazine. [Link]
-
PubMed. (2024, September 1). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. [Link]
-
Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine. [Link]
-
National Center for Biotechnology Information. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. [Link]
Sources
- 1. Buy this compound | 534615-34-4 [smolecule.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. wjarr.com [wjarr.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. sintef.no [sintef.no]
- 7. resolvemass.ca [resolvemass.ca]
- 8. What Is the Principle Behind GC-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 12. agilent.com [agilent.com]
- 13. phmethods.net [phmethods.net]
- 14. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 15. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 16. youtube.com [youtube.com]
- 17. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 21. youtube.com [youtube.com]
- 22. scholars.direct [scholars.direct]
- 23. fda.gov [fda.gov]
A Comparative Guide to Validating an HPLC Method for Purity Testing of 1-(Isopropylsulfonyl)piperazine
This guide provides a comprehensive framework for the development, validation, and comparison of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(Isopropylsulfonyl)piperazine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.
Introduction: The Imperative for Purity Analysis
This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are found in numerous marketed drugs. The purity of such compounds is a critical quality attribute, as impurities can originate from starting materials, by-products of the synthesis, or degradation products.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][4][5] These guidelines necessitate the use of validated analytical procedures to ensure that impurities are monitored and controlled within acceptable limits.[3][4]
HPLC is a cornerstone technique in pharmaceutical analysis due to its high sensitivity, resolving power, and applicability to a wide range of compounds.[6][7][8] This guide will detail the validation of a specific HPLC method for this compound, comparing its performance characteristics with other potential analytical methodologies.
HPLC Method Development and Optimization
The development of a robust HPLC method requires a systematic approach to select the appropriate column, mobile phase, and detection parameters to achieve optimal separation of the main compound from any potential impurities.
Analyte Considerations
This compound is a hydrophilic basic compound. The piperazine moiety imparts basicity, while the isopropylsulfonyl group adds some non-polar character. A key challenge in the analysis of simple piperazine is its lack of a strong UV chromophore.[9][10] However, the sulfonyl group in the target analyte may provide sufficient UV absorbance for detection at lower wavelengths.
Chromatographic Conditions
Based on the analyte's properties, a reversed-phase HPLC method is a suitable starting point.
-
Column: A C18 column is a versatile choice for the separation of moderately polar to non-polar compounds. A column with end-capping will minimize peak tailing for the basic piperazine moiety.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is chosen to ensure the elution of compounds with a range of polarities.
-
Aqueous Phase (A): 0.1% Formic acid in water. The acidic pH will protonate the piperazine nitrogens, leading to better peak shape and retention on the C18 column.
-
Organic Phase (B): Acetonitrile. It is a common organic modifier in reversed-phase HPLC with good UV transparency.
-
-
Detection: UV detection at 210 nm is selected as a starting point, as many organic molecules have some absorbance in the low UV region. A photodiode array (PDA) detector would be ideal to assess peak purity.[8]
Optimized HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
HPLC Method Validation: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The validation will be performed according to the ICH Q2(R1) guideline.[12][13][14]
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]
Protocol:
-
Prepare a solution of this compound reference standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (all formulation components except the active ingredient).
-
Spike the placebo solution with the reference standard and known impurities.
-
Subject a solution of the reference standard to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Inject all solutions into the HPLC system.
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, and placebo components). The resolution between the main peak and the closest eluting peak should be greater than 2.0. Peak purity analysis using a PDA detector should show no co-eluting peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 120% of the specification limit for impurities.[12]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for the results of both repeatability and intermediate precision studies should be not more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically where S/N is 3:1.
-
LOQ is typically where S/N is 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
-
-
Analyze a sample under each of the modified conditions.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria for all tested variations. The results should not be significantly affected by the changes.
Summary of Validation Parameters and Hypothetical Results:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Resolution > 2.0, no co-elution | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 120% of specification | 0.05 µg/mL to 12 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| LOD | S/N ratio ≈ 3:1 | 0.015 µg/mL |
| LOQ | S/N ratio ≈ 10:1 | 0.05 µg/mL |
| Robustness | No significant impact on results | Pass |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be considered for purity testing. The choice of method depends on the specific requirements of the analysis.[6][15]
Caption: Decision tree for analytical method selection.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6][16]
-
Advantages: High resolution, fast analysis times, and sensitive detectors like the Flame Ionization Detector (FID).[7]
-
Disadvantages: this compound has a relatively high molecular weight and low volatility, making it unsuitable for direct GC analysis without derivatization.[16] The derivatization step can introduce variability and complexity to the method.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[15]
-
Advantages: Faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC.
-
Disadvantages: Higher initial instrument cost and potentially more susceptible to clogging with complex sample matrices. For routine QC, the benefits may not always outweigh the costs compared to a well-optimized HPLC method.
Capillary Electrophoresis (CE)
CE separates analytes based on their electrophoretic mobility in an electric field.[15]
-
Advantages: High separation efficiency, minimal sample and solvent consumption. It is well-suited for charged analytes like the protonated form of this compound.
-
Disadvantages: Can be less robust and have lower concentration sensitivity compared to HPLC-UV. Reproducibility can also be a challenge.
Comparative Summary of Techniques:
| Technique | Applicability to this compound | Advantages | Disadvantages |
| HPLC | Excellent | Versatile, robust, widely available, good sensitivity and resolution.[6][7] | Moderate analysis time and solvent consumption. |
| GC | Poor (without derivatization) | High resolution for volatile compounds, fast.[16] | Not suitable for non-volatile, thermally labile compounds.[16] |
| UPLC | Excellent | Faster, higher resolution, more sensitive than HPLC.[15] | Higher cost, potential for clogging. |
| CE | Good | High efficiency, low sample/solvent use.[15] | Lower concentration sensitivity, potential for reproducibility issues. |
Conclusion
The validated reversed-phase HPLC method presented in this guide provides a reliable and robust approach for the purity testing of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements of the ICH guidelines. While other techniques such as UPLC and CE could also be employed, the developed HPLC method offers a practical and cost-effective solution for routine quality control in a pharmaceutical setting. The comparison with alternative techniques underscores that for a non-volatile compound like this compound, liquid chromatography-based methods are superior to gas chromatography.
References
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Scribd. Analytical Techniques Comparison Final. [Link]
- Vertex AI Search. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
Longdom. Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]
-
PubMed. High perfomance liquid chromatography in pharmaceutical analyses. [Link]
-
ICH. Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Veeprho. Difference between HPLC and GC Technique. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]
-
ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
Semantic Scholar. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ikev.org [ikev.org]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. scribd.com [scribd.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. veeprho.com [veeprho.com]
A Researcher's Guide to Confirming the Biological Target of 1-(Isopropylsulfonyl)piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the biological target of novel chemical entities, using 1-(Isopropylsulfonyl)piperazine as a case study. The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs, which suggests a broad range of potential biological activities.[1][2] However, for many specific derivatives like this compound, the precise molecular target remains to be definitively identified. This guide emphasizes a multi-pronged, self-validating experimental approach, moving from broad, unbiased screening to specific, hypothesis-driven validation.
The Challenge: From Phenotype to Target
Initial studies on various piperazine derivatives have revealed diverse biological activities, including anticancer, antimicrobial, and anthelmintic effects.[3][4] Some piperazine-based compounds are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, while others exhibit inhibitory effects on enzymes like carbonic anhydrases.[3][5][6][7] The anthelmintic action of piperazine itself is mediated through its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in parasites.[8][9][10] This diversity underscores the challenge: a compound's activity in a cellular assay does not immediately reveal its direct molecular target.
This guide, therefore, outlines a logical progression of experiments designed to systematically narrow down the possibilities and build a robust case for a specific biological target for this compound or any similar investigational compound.
Workflow for Target Identification and Validation
Caption: A multi-phase workflow for target identification.
Phase 1: Broad Screening and Hypothesis Generation
The initial phase aims to move from the unknown to a set of testable hypotheses. We will use a combination of computational prediction and broad cellular screening.
In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods can predict potential targets based on the chemical structure of this compound. This is a cost-effective way to generate initial hypotheses.
Comparison of In Silico Approaches:
| Method | Principle | Pros | Cons |
| Ligand-Based Virtual Screening | Compares the query molecule to a database of compounds with known biological targets. | Fast; Does not require a protein structure. | Limited by the diversity of the known ligand database. |
| Structure-Based Virtual Screening (Docking) | Docks the 3D structure of the compound into the binding sites of known protein structures. | Provides insights into binding mode; Can identify novel scaffolds. | Requires high-quality protein structures; Computationally intensive. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Can be used for both ligand- and structure-based searches. | The generated model is only as good as the input data. |
Given the prevalence of piperazine in targeting G-protein coupled receptors (GPCRs) and kinases, initial docking studies could focus on libraries of these protein families.
Cellular Phenotypic Screening
Phenotypic screening involves testing the compound across a diverse panel of cell lines to identify patterns of activity. This approach is unbiased and can reveal unexpected biological effects. Many piperazine derivatives have shown cytotoxic effects against various cancer cell lines.[3][4]
Experimental Protocol: Cancer Cell Line Viability Screen
This protocol uses a standard MTT assay to measure cell viability.
-
Cell Plating: Seed a panel of 60 cancer cell lines (e.g., the NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. The yellow tetrazolium salt is converted to purple formazan by metabolically active cells.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line by plotting the percentage of cell viability against the log of the compound concentration.
Hypothetical Data Summary:
| Cell Line | Histology | IC₅₀ of this compound (µM) | Known Sensitivities |
| MCF-7 | Breast (Luminal) | 4.5 | Estrogen Receptor positive |
| MDA-MB-231 | Breast (Triple-Negative) | > 100 | - |
| A549 | Lung | 8.2 | - |
| HOP-92 | Lung (NSCLC) | 1.4 | - |
| HeLa | Cervical | > 100 | - |
The hypothetical selective activity against certain cell lines (e.g., HOP-92 and MCF-7) can guide the next steps. For instance, if HOP-92 cells are known to overexpress a particular receptor or enzyme, that becomes a primary candidate for investigation.
Phase 2: Confirming Direct Target Engagement
Once a putative target or pathway is identified, the next critical step is to confirm that the compound physically interacts with the target protein in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells (e.g., HOP-92) with this compound at a relevant concentration (e.g., 10x IC₅₀) and a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the treated sample indicates target engagement.
Phase 3: In Vitro Functional Validation
Confirming physical binding is essential, but it must be followed by demonstrating that this binding event leads to a functional consequence, such as enzyme inhibition or receptor modulation.
Case Study: Carbonic Anhydrase Inhibition
Based on literature showing that piperazine derivatives can target carbonic anhydrases (CAs), particularly cancer-associated isoforms like CAIX, we will use a CA inhibition assay as an example.[5]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This is a colorimetric assay that measures the esterase activity of CA.
-
Reagents: Human recombinant CAIX, p-nitrophenyl acetate (NPA) as a substrate, and a buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add 1 µL of this compound at various concentrations. Include a vehicle control and a known CA inhibitor (e.g., acetazolamide).
-
Enzyme Addition: Add the CAIX enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Substrate Addition: Initiate the reaction by adding NPA. The enzyme will hydrolyze NPA to p-nitrophenol, which is yellow.
-
Measurement: Immediately measure the increase in absorbance at 405 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Comparison with an Alternative Compound:
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. CAII) |
| This compound | CAIX | 85 | 15-fold |
| Acetazolamide (Reference) | CAIX | 25 | 1.2-fold |
| Alternative Piperazine Derivative | CAIX | 150 | 5-fold |
This data would confirm that this compound is a functional inhibitor of the target enzyme.
Phase 4: Elucidating the Downstream Cellular Pathway
The final step is to connect the direct functional modulation of the target to the observed cellular phenotype (e.g., decreased cell viability). This involves examining the downstream signaling pathway of the target.
Pathway Analysis via Western Blotting
If CAIX is the confirmed target, its inhibition is known to affect pH regulation and hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways, which are crucial for cancer cell survival.
Caption: A simplified signaling pathway involving CAIX.
Experimental Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment: Culture HOP-92 cells under hypoxic conditions (1% O₂) to induce HIF-1α expression. Treat the cells with this compound at its IC₅₀ concentration for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. A decrease in the HIF-1α band intensity in the treated sample compared to the control would confirm the downstream effect.
By integrating the results from these four phases—from broad screening to specific pathway analysis—a researcher can build a robust and compelling case for the biological target of this compound. This systematic approach not only provides a definitive answer but also ensures scientific rigor and trustworthiness in the findings.
References
-
MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
PMC. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?[Link]
-
PubMed. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. [Link]
-
Wikipedia. Piperazine. [Link]
-
ResearchGate. (2024, January 6). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
chemeurope.com. Piperazine. [Link]
-
PubMed. (2024, September 20). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. [Link]
-
PMC. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PubMed. (2005, February). 1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets. [Link]
-
Semantic Scholar. (2022, December 21). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis. [Link]
-
PubMed. (2000, May). Influence of the N-1 Piperazine Substituent on 5-HT1A Receptor Affinity and Selectivity Versus D2 and alpha1 Receptors. Part 6. [Link]
-
PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
-
PubMed. Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. [Link]
-
PubMed Central. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. [Link]
-
PubMed. (2004, February). Studies on 1-arylpiperazine Derivatives With Affinity for Rat 5-HT7 and 5-HT1A Receptors. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 534615-34-4 [smolecule.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Piperazine [chemeurope.com]
- 11. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Sulfonylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its unique physicochemical properties, including its ability to modulate solubility and engage in key biological interactions, make it a versatile building block in drug design. The incorporation of a sulfonyl group onto the piperazine moiety further enhances its therapeutic potential, leading to a class of compounds known as sulfonylpiperazines. This guide provides a comprehensive comparison of the in vivo efficacy of various sulfonylpiperazine analogs, drawing upon available preclinical data to inform future research and development in oncology, neurology, and virology.
I. Unveiling the Therapeutic Potential of Sulfonylpiperazine Analogs
The sulfonylpiperazine scaffold offers a unique combination of structural rigidity and synthetic tractability, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The sulfonyl group can act as a hydrogen bond acceptor and influence the overall polarity and metabolic stability of the molecule, while the piperazine ring provides a key interaction point with biological targets and can be readily substituted to explore structure-activity relationships (SAR). This has led to the investigation of sulfonylpiperazine derivatives as potent agents against a variety of diseases.
II. In Vivo Efficacy in Oncology
Sulfonylpiperazine analogs have demonstrated significant promise as anticancer agents in preclinical models. Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and angiogenesis.
Comparative Efficacy in Murine Tumor Models
| Compound Class | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |
| 1-Benzhydryl-sulfonyl-piperazine derivatives | Swiss albino mice | Ehrlich Ascites Tumor (EAT) | Intraperitoneal injection | - Increased Median Survival Time (MST) - Inhibition of tumor growth and ascites formation - Suppression of angiogenesis in the peritoneum and chorioallantoic membrane (CAM) model. Compound 3e showed the highest activity. | [1] |
| Phenylsulfonylpiperazine derivatives | Nude mice | Human breast cancer xenografts (MCF7) | Not specified in abstract | Compound 3 , (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, showed potent in vitro cytotoxicity and antimigratory effects. In vivo studies are warranted. | [2] |
| Piperazinylpyrimidine derivatives | NCI-60 cell line panel (in vitro) | Various human cancer cell lines | Not applicable | Compound 15 was a potent growth inhibitor of the triple-negative breast cancer cell line MDA-MB-468, justifying further in vivo investigation. | [3] |
Causality Behind Experimental Choices: The use of xenograft models, such as those bearing human breast cancer cell lines (e.g., MCF7) in immunodeficient mice, is a standard preclinical approach to evaluate the efficacy of anticancer agents against human tumors.[4][5] The Ehrlich Ascites Tumor model is a rapidly growing tumor model used for initial screening of potential anticancer compounds.[1] Key endpoints in these studies, such as tumor growth inhibition, survival, and anti-angiogenic effects, provide a comprehensive assessment of a compound's potential therapeutic benefit.[6][7]
Experimental Workflow: In Vivo Anticancer Efficacy in a Xenograft Model
Caption: General workflow for assessing in vivo anticancer efficacy in a xenograft mouse model.
III. In Vivo Efficacy in Neurological Disorders
The neuroprotective and neuromodulatory properties of sulfonylpiperazine analogs have positioned them as promising candidates for the treatment of various central nervous system (CNS) disorders.
Neuroprotective Effects in Models of Neurodegeneration
Novel N-arylpiperazine heteroaryl sulfonamides have shown promise in preclinical models of neurodegenerative diseases like multiple sclerosis and Parkinson's disease.[8][9][10]
| Compound Class | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |
| N-arylpiperazine heteroaryl sulfonamides | Not specified in abstract | Early demyelinating lesion in multiple sclerosis | Not specified in abstract | - Good in vitro and in vivo neuroprotective efficacy - Favorable PK/PD characteristics and brain penetrant. | [8] |
| Arylpiperazine derivative (LQFM181) | Mice | 3-nitropropionic acid-induced neurotoxicity | Not specified in abstract | - Reduced locomotor behavior and memory dysfunction - Decreased cholinesterase activity - Remarkable antioxidant capacity (in vivo). | [11] |
| Piperazine derivative D2 | Rats | Aluminium chloride-induced neurotoxicity | 3 and 5 mg/kg for 6 weeks | - Improved short-term memory and reduced anxiety levels - Attenuated neurotoxic effects by lowering AChE activity and oxidative stress. | [12] |
Causality Behind Experimental Choices: Animal models of neurotoxicity, such as those induced by 3-nitropropionic acid or aluminum chloride, are utilized to mimic the pathological processes of neurodegenerative diseases and to screen for neuroprotective agents.[11][12] Behavioral tests like the Morris water maze and elevated plus maze are standard methods for assessing cognitive function and anxiety-like behavior in rodents.[12][13] Neurochemical analyses, including the measurement of acetylcholinesterase (AChE) activity and markers of oxidative stress, provide insights into the underlying mechanisms of neuroprotection.[11][12]
Experimental Workflow: In Vivo Neuropharmacological Assessment
Caption: A typical workflow for the in vivo neuropharmacological evaluation of test compounds in rodents.
IV. In Vivo Efficacy in Viral Infections
The structural diversity of sulfonylpiperazine analogs has also been exploited in the development of novel antiviral agents.
Antiviral Activity in Preclinical Models
While in vivo data for 1-(isopropylsulfonyl)piperazine analogs is limited, studies on related sulfonylpiperazine derivatives have shown promising antiviral activity, particularly against HIV.
| Compound Class | Virus | Animal Model | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |
| Diarylpyrimidine derivatives bearing piperazine sulfonyl | HIV-1 | Not specified (in vitro data) | Not applicable | Compound 18b1 demonstrated single-digit nanomolar potency against wild-type and five mutant HIV-1 strains, warranting in vivo studies. | [14] |
| Piperazine sulfonamide cores | HIV-1 | Not specified (in vitro data) | Not applicable | A novel bicyclic piperazine sulfonamide core led to a 10-fold increase in antiviral activity compared to the parent compound. | [15] |
Causality Behind Experimental Choices: The initial evaluation of antiviral compounds typically involves in vitro assays to determine their potency (EC50) and cytotoxicity (CC50), which are used to calculate the selectivity index (SI).[16] Promising candidates from these screens are then advanced to in vivo animal models of viral infection to assess their efficacy in a physiological setting.[17][18][19] Key endpoints in these studies include viral load reduction, improvement in clinical signs, and survival rates.[19]
Experimental Workflow: In Vivo Antiviral Efficacy Testing
Caption: General experimental workflow for evaluating the in vivo efficacy of antiviral compounds.
V. Detailed Experimental Protocols
The following are generalized protocols for the in vivo efficacy studies described in this guide. Researchers should adapt these protocols based on the specific analog, animal model, and therapeutic area of interest.
In Vivo Anticancer Efficacy in a Xenograft Mouse Model[4][5][7][20][21][22][23]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Cell Culture: Culture human cancer cells (e.g., MCF7 for breast cancer) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of 1-10 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the sulfonylpiperazine analog at various doses and schedules (e.g., daily intraperitoneal injection for 21 days). The control group receives the vehicle.
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine significance.
In Vivo Neuropharmacological Assessment in Rodents[13][24][25][26][27][28][29][30][31]
-
Animal Model: Use adult male or female mice or rats.
-
Acclimatization: Acclimatize animals to the housing and testing conditions for at least one week.
-
Treatment Administration: Administer the sulfonylpiperazine analog via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Behavioral Testing (perform at the time of expected peak drug effect):
-
Elevated Plus Maze: Assess anxiety-like behavior by measuring the time spent in the open and closed arms.
-
Morris Water Maze: Evaluate spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.
-
-
Neurochemical Analysis:
-
Following behavioral testing, euthanize the animals and dissect specific brain regions (e.g., hippocampus, cortex).
-
Homogenize the tissue and perform assays to measure neurotransmitter levels, enzyme activities (e.g., acetylcholinesterase), and markers of oxidative stress.
-
-
Data Analysis: Analyze behavioral and neurochemical data using appropriate statistical tests.
In Vivo Antiviral Efficacy Testing in a Mouse Model[16][17][18][19][32]
-
Animal Model: Use a susceptible mouse strain for the specific virus being studied.
-
Virus Propagation: Propagate and titer the virus stock in a suitable cell line.
-
Infection: Infect mice with a predetermined dose of the virus via the appropriate route (e.g., intranasal for respiratory viruses).
-
Treatment: Begin administration of the sulfonylpiperazine analog at a specified time post-infection and continue for a defined duration.
-
Monitoring:
-
Monitor clinical signs of illness (e.g., weight loss, morbidity) and survival daily.
-
Collect blood and tissue samples at various time points for virological and immunological analysis.
-
-
Efficacy Assessment:
-
Determine viral titers in target organs (e.g., lungs, spleen) using plaque assays or RT-qPCR.
-
Analyze immune responses (e.g., cytokine levels, antibody titers).
-
-
Data Analysis: Compare viral loads, clinical scores, and survival rates between treated and control groups.
VI. Conclusion and Future Directions
The available preclinical data strongly suggest that sulfonylpiperazine analogs represent a promising class of therapeutic agents with potential applications in oncology, neurology, and virology. While the direct comparative in vivo efficacy data for this compound analogs is currently limited, the broader class of sulfonylpiperazines has demonstrated significant biological activity in various disease models.
Future research should focus on conducting head-to-head in vivo efficacy studies of different sulfonylpiperazine analogs to establish clear structure-activity relationships and identify lead candidates for further development. A deeper understanding of their mechanisms of action and pharmacokinetic profiles will be crucial for optimizing their therapeutic potential and advancing these promising compounds towards clinical application.
VII. References
-
Neuroprotective effect of novel N-arylpiperazine heteroaryl sulphonamides in an accurate model of the early demyelinating lesion in multiple sclerosis. University of Hertfordshire (Research Profiles). [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]
-
Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models. Springer Nature Experiments. [Link]
-
Experiments of Anti-Cancer Activities (In Vitro and In Vivo). ResearchGate. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Animal Models for Preclinical Viral Efficacy Testing. IBT Bioservices. [Link]
-
In Vivo Antiviral Testing. Utah State University. [Link]
-
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. [Link]
-
In vitro and in vivo approaches for evaluating antiviral efficacy. ResearchGate. [Link]
-
Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. PubMed Central. [Link]
-
Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. PubMed Central. [Link]
-
Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ResearchGate. [Link]
-
An optimised methodology for the neurobehavioural assessment in rodents. PubMed. [Link]
-
Antitumor Efficacy Testing in Rodents. PubMed Central. [Link]
-
An optimised methodology for the neurobehavioural assessment in rodents. ResearchGate. [Link]
-
A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. PubMed. [Link]
-
Neurophysiological Approaches for In Vivo Neuropharmacology. Springer Nature Experiments. [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]
-
Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. PubMed. [Link]
-
In vivo toolkit. British Neuroscience Association. [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. ResearchGate. [Link]
-
Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed. [Link]
-
In vivo pharmacology. Stanford Medicine. [Link]
-
Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire (Research Profiles). [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed Central. [Link]
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]
-
Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease. MDS Abstracts. [Link]
-
Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar. [Link]
-
Anticancer Activity and Molecular Targets of Piper cernuum Substances in Oral Squamous Cell Carcinoma Models. MDPI. [Link]
-
D-1553 is highly potent in vivo in xenograft tumor models with KRASG12C... ResearchGate. [Link]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]
-
Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. PubMed. [Link]
-
CNS Pharmacology Models. Medicilon. [Link]
-
Synthesis and Potential Antitumor Activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines Based on Ciprofloxacin and Norfloxacin Scaffolds: In Silico Studies. PubMed. [Link]
-
Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. ResearchGate. [Link]
-
CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
-
CNS/Pain. Pharmacology Discovery Services. [Link]
Sources
- 1. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicilon.com [medicilon.com]
- 14. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. Piperazine and its derivatives, a class of compounds integral to numerous therapeutic agents, demand robust analytical methods to ensure their quality, safety, and efficacy.[1] This guide provides an in-depth exploration of the cross-validation of analytical methods for these compounds, moving beyond procedural checklists to elucidate the scientific rationale behind each step.
The Imperative for Rigorous Analysis of Piperazine Compounds
Piperazine, a six-membered ring with two opposing nitrogen atoms, is a foundational structure in a wide array of pharmaceuticals, from anthelmintics to antipsychotics.[2][3] The chemical properties of piperazine—such as its basicity and hydrophilicity—can present unique analytical challenges.[2][4] Therefore, the methods used to quantify piperazine and its related impurities must be meticulously validated to demonstrate they are fit for their intended purpose.[5]
Cross-validation becomes a critical exercise when an analytical method is transferred between laboratories, when a new method is introduced to replace an existing one, or when results from different analytical techniques need to be compared.[6][7][8] It is the ultimate verification that the analytical results are reliable and reproducible, irrespective of the testing environment.[7]
Foundational Pillars: Method Validation and Cross-Validation
Before any cross-validation can be undertaken, the analytical method itself must be thoroughly validated. The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide a comprehensive framework for this process.[9][10][11][12][13][14][15][16]
Key Validation Parameters Include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16][17][18]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10][17]
-
Accuracy: The closeness of test results to the true value.[10][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[10][16][17]
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10][17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[10][17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10][17][19]
Cross-validation, then, is the formal process of comparing the results from two validated analytical procedures.
Common Analytical Techniques for Piperazine and its Derivatives
The choice of analytical technique is dictated by the specific piperazine compound, the matrix in which it is being analyzed, and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a workhorse for the analysis of piperazine compounds.[2][20] However, since piperazine itself lacks a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to achieve the desired sensitivity.[21][22] The hydrophilic nature of piperazine can also make retention on traditional reversed-phase columns challenging without the use of ion-pairing reagents or specialized columns.[4][23]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile piperazine derivatives.[24][25] Derivatization may be required to improve the volatility and thermal stability of the analytes.[24] GC-MS provides excellent specificity due to the unique fragmentation patterns of the compounds.[24][25]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for quantifying piperazine compounds, particularly in complex biological matrices like plasma.[2][26][27][28][29] It often requires minimal sample preparation and can overcome the challenges of poor UV absorbance.[27]
A Step-by-Step Guide to Cross-Validation
The following outlines a systematic approach to the cross-validation of two analytical methods for a piperazine compound.
Before any bench work begins, a clear protocol must be established. This protocol should define the scope, objectives, and, most importantly, the acceptance criteria for the study.
Caption: Cross-Validation Decision and Planning Workflow.
Let's consider a practical scenario: cross-validating an established HPLC-UV method with a newly developed, more sensitive UHPLC-MS/MS method for the quantification of piperazine in a pharmaceutical tablet formulation.
Objective: To demonstrate that the UHPLC-MS/MS method provides equivalent results to the HPLC-UV method.
Acceptance Criteria:
-
The mean difference between the two methods should not exceed ±5.0%.
-
The 95% limits of agreement from a Bland-Altman analysis should be within a clinically or scientifically acceptable range.
-
A paired t-test should show no statistically significant difference between the methods (p > 0.05).
Step 1: Sample Preparation
-
Weigh and crush 20 tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to one tablet's nominal piperazine content.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of a suitable diluent (e.g., 0.1% formic acid in water/acetonitrile).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm filter before analysis.
Step 2: Chromatographic Analysis
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Isocratic: Acetonitrile:Buffer (pH 3.0) with ion-pairing agent | Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 210 nm (after derivatization) | ESI+, Multiple Reaction Monitoring (MRM) |
| Injection Vol. | 20 µL | 5 µL |
Step 3: Data Collection and Analysis
-
Analyze a minimum of three different batches of the tablet formulation in triplicate with both methods.
-
Quantify the piperazine content against a calibration curve prepared for each method.
-
Tabulate the results and perform statistical analysis.
Caption: Simplified Experimental Workflow for Method Comparison.
Interpreting the Results: A Quantitative Comparison
The data from the cross-validation study should be presented clearly to facilitate comparison.
Table 1: Comparison of Piperazine Content (% of Label Claim)
| Sample Batch | Method A: HPLC-UV | Method B: UHPLC-MS/MS | Difference (%) |
| Batch 1 | 99.8 | 100.2 | +0.4 |
| Batch 2 | 101.2 | 100.9 | -0.3 |
| Batch 3 | 98.9 | 99.5 | +0.6 |
| Mean | 100.0 | 100.2 | +0.2 |
| %RSD | 1.15 | 0.70 | - |
Statistical Analysis Summary:
-
Mean Difference: +0.2% (within the ±5.0% acceptance criterion).
-
Paired t-test: p = 0.65 (p > 0.05, indicating no significant difference).
-
Bland-Altman Plot: A visual representation of the agreement between the two methods. The plot would show the difference between the methods against their average.[30][31][32][33] The limits of agreement would be calculated to determine the range in which most differences are expected to fall.[30][31]
Sources
- 1. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. hakon-art.com [hakon-art.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 13. investigationsquality.com [investigationsquality.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. uspbpep.com [uspbpep.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. helixchrom.com [helixchrom.com]
- 21. jocpr.com [jocpr.com]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. analyse-it.com [analyse-it.com]
- 32. ncss.com [ncss.com]
- 33. xlstat.com [xlstat.com]
The Synthesis of Monosubstituted Piperazines: A Comparative Guide to One-Pot and Multi-Step Methodologies
For Researchers, Scientists, and Drug Development Professionals
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural and physicochemical properties often impart favorable characteristics to drug candidates, such as improved aqueous solubility and oral bioavailability.[2] Consequently, the efficient synthesis of monosubstituted piperazines, key building blocks for these complex molecules, is a critical focus in pharmaceutical research and development.
This guide provides a comparative analysis of two primary synthetic strategies: the traditional multi-step approach and the increasingly popular one-pot synthesis. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each method, supported by experimental data and protocols to inform your synthetic choices.
The Crossroads of Synthesis: One-Pot vs. Multi-Step
The synthesis of monosubstituted piperazines presents a fundamental challenge: controlling selectivity to prevent the formation of undesired 1,4-disubstituted byproducts.[2] Both one-pot and multi-step strategies have been developed to address this, each with distinct advantages and disadvantages.
Multi-step synthesis is the classical and most widely used approach.[3] It relies on a sequential process that typically involves:
-
Protection: One of the two nitrogen atoms of the piperazine ring is "protected" with a chemical group, such as a tert-butyloxycarbonyl (Boc) group. This protection step ensures that subsequent reactions occur selectively at the unprotected nitrogen.[2]
-
Functionalization: The desired substituent is introduced at the unprotected nitrogen atom through various chemical reactions.
-
Deprotection: The protecting group is removed to yield the final monosubstituted piperazine.[2]
This methodical approach offers a high degree of control and generally results in high purity products. However, the multiple steps can lead to lower overall yields due to material loss at each stage of isolation and purification.[3][4]
One-pot synthesis , as the name implies, involves carrying out multiple reaction steps in a single reaction vessel without isolating the intermediate products.[5][6] This strategy has gained significant traction due to its potential for increased efficiency, reduced waste, and lower costs.[4][7] By minimizing handling and purification steps, one-pot methods can significantly shorten the overall synthesis time.[8] However, designing a successful one-pot synthesis can be challenging, as all reagents and catalysts for the various steps must be compatible with one another.[7]
At a Glance: Comparing the Synthetic Routes
| Feature | Multi-Step Synthesis | One-Pot Synthesis |
| Control & Selectivity | High degree of control over each step, leading to high product purity. | Can be more challenging to control selectivity due to the presence of multiple reagents. |
| Overall Yield | Can be lower due to material loss during intermediate isolation and purification steps.[3] | Often higher due to the elimination of intermediate workup and purification.[7] |
| Time Efficiency | More time-consuming due to the sequential nature of the process.[8] | Significantly faster as multiple steps are performed in a single vessel.[8] |
| Cost-Effectiveness | Can be more expensive due to the use of protecting groups and multiple purification steps.[3] | Generally more cost-effective due to reduced solvent usage, energy consumption, and labor.[7] |
| Waste Generation | Generates more waste from multiple workup and purification procedures.[4] | More environmentally friendly with reduced solvent and reagent waste.[7] |
| Process Development | Well-established and generally straightforward to implement. | Can be more complex to develop and optimize due to the need for compatible reaction conditions.[7] |
Visualizing the Synthetic Workflows
To better illustrate the differences between these two approaches, the following diagrams outline the general workflows for both multi-step and one-pot synthesis of monosubstituted piperazines.
Caption: Workflow for multi-step synthesis of monosubstituted piperazines.
Caption: Workflow for one-pot synthesis of monosubstituted piperazines.
Experimental Protocols: Representative Syntheses
To provide a practical understanding of these methodologies, we present detailed protocols for the synthesis of a representative monosubstituted piperazine, N-benzylpiperazine, using both a multi-step and a one-pot approach.
Multi-Step Synthesis of N-Benzylpiperazine via N-Boc-Piperazine
This widely adopted multi-step method utilizes a Boc protecting group to ensure mono-substitution.[2]
Step 1: Synthesis of N-Boc-piperazine
-
Materials: Piperazine, di-tert-butyl dicarbonate (Boc)₂, Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Boc₂ in DCM to the piperazine solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-piperazine.
-
Step 2: N-Alkylation of N-Boc-piperazine
-
Materials: N-Boc-piperazine, benzyl bromide, potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of N-Boc-piperazine in acetonitrile, add potassium carbonate.
-
Add benzyl bromide to the mixture at room temperature.[2]
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-N'-benzylpiperazine.
-
Step 3: Deprotection of N-Boc-N'-benzylpiperazine
-
Materials: N-Boc-N'-benzylpiperazine, trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve N-Boc-N'-benzylpiperazine in DCM.
-
Add TFA dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain N-benzylpiperazine.
-
One-Pot Synthesis of N-Benzylpiperazine via Reductive Amination
This one-pot procedure directly synthesizes the target compound from piperazine and benzaldehyde, avoiding the need for protecting groups.[9]
-
Materials: Piperazine, benzaldehyde, sodium triacetoxyborohydride, 1,2-dichloroethane.
-
Procedure:
-
In a round-bottom flask, dissolve piperazine and benzaldehyde in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzylpiperazine.
-
Case Study: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
The synthesis of N-arylpiperazines is of particular importance in drug discovery.[10] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this transformation and can be adapted for both multi-step and one-pot approaches.[10][11]
Multi-Step Buchwald-Hartwig Amination:
This approach typically involves the coupling of an aryl halide with N-Boc-piperazine, followed by deprotection.[10]
-
Reaction Scheme: Aryl-X + N-Boc-piperazine --(Pd catalyst, ligand, base)--> N-Aryl-N'-Boc-piperazine --> N-Arylpiperazine
-
Advantages: High yields and purity are often achieved due to the controlled, stepwise nature of the reaction.[10]
-
Disadvantages: The two-step process can be time-consuming and generate more waste.
One-Pot Buchwald-Hartwig Amination:
Recent advancements have enabled the direct, one-pot synthesis of N-arylpiperazines from piperazine and aryl halides.[11]
-
Reaction Scheme: Aryl-X + Piperazine (excess) --(Pd catalyst, ligand, base)--> N-Arylpiperazine
-
Advantages: This method offers a more efficient and environmentally friendly route to N-arylpiperazines by eliminating the protection and deprotection steps.[11]
-
Challenges: Controlling the formation of the undesired bis-arylated byproduct can be a significant challenge, often requiring careful optimization of reaction conditions and the use of excess piperazine.[11]
Conclusion: Selecting the Optimal Synthetic Strategy
The choice between a one-pot and a multi-step synthesis of monosubstituted piperazines is a critical decision that depends on several factors, including the specific target molecule, desired scale of production, and available resources.
Multi-step synthesis remains the gold standard for achieving high purity and is often the preferred method for complex target molecules where precise control over each reaction step is paramount. The well-established protocols and predictability of this approach make it a reliable choice for many research and development applications.
One-pot synthesis offers a compelling alternative for its efficiency, cost-effectiveness, and reduced environmental impact.[4][7] As the field of organic synthesis continues to advance, the development of novel one-pot methodologies is expected to accelerate, providing even more powerful tools for the rapid and sustainable production of monosubstituted piperazines.
Ultimately, a thorough understanding of the principles and practicalities of both approaches will empower researchers to make informed decisions and select the most appropriate synthetic strategy to advance their drug discovery and development programs.
References
-
Benchchem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. 10
-
Benchchem. Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. 2
-
Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(2), 1145-1150. 12
-
Google Patents. (2012). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione. 13
-
Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2002). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. Journal of Combinatorial Chemistry, 4(5), 499-503. 14
-
Google Patents. (2013). CN103382192A - Preparation of N-monosubstituted piperazine derivatives. 15
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. 11
-
Krasavin, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. 3
-
Chemistry Stack Exchange. (2015). The difference between one pot synthetic method and one step reaction. 5
-
Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(2), 1145-1150.
-
Quora. (2016). What is the Principle of one pot synthesis? & advantages and disadvantages? 7
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. 16
-
Varga, E., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 100-107. 17
-
Martínez-Vera, N., et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Molecules, 27(22), 7954. 18
-
International Journal of Pharmaceutical Sciences. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. 4
-
Krasavin, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. 19
-
PubMed. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. 20
-
Beilstein Journal of Organic Chemistry. (2024). Catalytic multi-step domino and one-pot reactions. 8
-
Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synthesis, 2006(03), 366-367. 21
-
ECHEMI. (2022). The difference between one pot synthetic method and one step reaction. 6
-
Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines. 22
-
ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. 9
-
PubMed Central. (2015). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. 1
-
National Institutes of Health. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. 23
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. 24
-
ResearchGate. (2025). An efficient one-pot multi-component synthesis of highly functionalized piperidines. 25
-
ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. 26
-
Semantic Scholar. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. 27
-
ResearchGate. (n.d.). Multistep Synthesis and Piperidines. 28
-
Benchchem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. 29
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. 30
-
PubMed Central. (2022). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. 31
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. 32
-
ACS Publications. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. 33
-
National Institutes of Health. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. 34
-
Reaction Chemistry & Engineering. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients.
-
ResearchGate. (2025). New one-pot multistep process with multifunctional catalysts: decreasing the E factor in the synthesis of fine chemicals. 35
Sources
- 1. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. Catalytic multi-step domino and one-pot reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103382192A - Preparation of N-monosubstituted piperazine derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Piperazine synthesis [organic-chemistry.org]
- 31. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
A Technical Guide to Benchmarking 1-(Isopropylsulfonyl)piperazine-Containing Compounds Against Known PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway is a focal point of intense research and drug development.[1][2] The aberrant activation of this signaling cascade is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival.[1][2] Consequently, the development of potent and selective PI3K inhibitors is a critical endeavor in oncological research. This guide provides a framework for benchmarking the performance of novel PI3Kα inhibitors, using a representative compound containing a sulfonylpiperazine moiety, against established clinical and preclinical inhibitors.
The PI3K/AKT/mTOR Signaling Pathway: A Key Regulator of Cellular Processes
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4] Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of protein synthesis and other cellular processes critical for cell growth and proliferation.[1][7]
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of 1-(Isopropylsulfonyl)piperazine
Introduction: The Privileged Role of the Sulfonylpiperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in FDA-approved drugs is a testament to its unique combination of properties: a rigid, predictable conformation, high polarity, and two nitrogen atoms that offer versatile points for chemical modification. These features often bestow favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability, upon parent molecules.[3][4]
Among the myriad of possible piperazine derivatives, N-sulfonylpiperazines have garnered significant attention. The incorporation of a sulfonyl group at one of the piperazine nitrogens introduces a stable, non-basic, hydrogen-bond accepting moiety that can profoundly influence a molecule's interaction with its biological target. This guide focuses specifically on 1-(Isopropylsulfonyl)piperazine , a key building block in contemporary drug discovery.[5] The isopropyl group, while seemingly simple, provides a degree of lipophilicity and steric bulk that can be critical for optimizing potency and selectivity.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not merely as a set of instructions, but as a comparative analysis grounded in scientific integrity. We will dissect the nuances of its synthesis to ensure reproducibility and contextualize its biological evaluation, comparing its performance with relevant alternatives and providing the supporting experimental data necessary for informed decision-making in a research setting.
Part 1: Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is, at its core, a nucleophilic substitution reaction. However, the choice of methodology can significantly impact yield, purity, reaction time, and scalability. Reproducibility hinges on a thorough understanding of the reaction parameters.
Primary Synthetic Route: Direct Sulfonylation of Piperazine
The most common and direct method involves the reaction of piperazine with isopropylsulfonyl chloride in the presence of a base.[5] The second, more basic nitrogen of piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the remaining free piperazine.
Detailed Experimental Protocol: Direct Sulfonylation
This protocol is a self-validating system designed for high reproducibility.
-
Reagent Preparation: To a solution of piperazine (4.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in dichloromethane (DCM, approx. 0.1 M relative to sulfonyl chloride) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0°C using an ice bath.
-
Causality: Using a large excess of piperazine is a common strategy to favor monosubstitution over disubstitution. K₂CO₃ is an effective and inexpensive inorganic base for scavenging HCl. DCM is a good solvent that is typically unreactive under these conditions.
-
-
Reaction Execution: Add a solution of isopropylsulfonyl chloride (1.0 eq) in DCM dropwise to the stirring piperazine mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of the undesired N,N'-bis(isopropylsulfonyl)piperazine byproduct.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the isopropylsulfonyl chloride is consumed.
-
Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Causality: The aqueous wash removes the excess piperazine, potassium salts, and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane.[6]
-
Causality: Column chromatography is essential to separate the desired monosubstituted product from any unreacted piperazine and the disubstituted byproduct.
-
-
Characterization: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield is in the range of 80-90%.[6]
Synthesis Method Comparison
| Method | Key Advantages | Key Disadvantages | Typical Yield | Reference |
| Direct Sulfonylation (Conventional) | Simple, cost-effective reagents, scalable. | Can require long reaction times; risk of disubstitution. | 80-90% | [5][6] |
| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours), often higher yields. | Requires specialized equipment; potential for pressure buildup. | >90% | [5] |
| Protected Piperazine Route | Excellent control over mono-substitution, leading to high purity. | Multi-step process (protection, sulfonylation, deprotection), lower overall yield, higher cost. | 60-70% (overall) | [7] |
Part 2: Reproducibility in Biological Testing - A Context-Driven Approach
Testing this compound for biological activity in isolation is of limited value to a drug discovery program. Its role is that of a structural component, where it influences the properties of a larger, more complex molecule.[8] Therefore, a reproducible biological evaluation must be conducted in the context of a relevant parent compound.
For this guide, we will consider a hypothetical scenario where this compound is incorporated into a series of LpxH inhibitors, a class of novel antibiotics targeting Gram-negative bacteria.[9] The isopropylsulfonylpiperazine moiety here serves as a key pharmacophoric element that interacts with the target enzyme.
Comparative Compound Panel
To provide a meaningful comparison, we will evaluate our target compound against analogues where the isopropyl group is replaced by other common substituents. This allows for a direct assessment of how small structural changes impact biological activity.
| Compound ID | Piperazine Substituent | Rationale for Inclusion |
| LEAD-01 | Isopropylsulfonyl | Target Compound |
| COMP-01 | Methylsulfonyl | Alternative small alkylsulfonyl group; less sterically hindered. |
| COMP-02 | Phenylsulfonyl | Aromatic sulfonyl group; introduces potential for π-stacking interactions. |
| COMP-03 | Benzyl | Non-sulfonyl alternative; introduces a basic nitrogen and different steric/electronic properties. |
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro potency of an antibacterial agent. The protocol below is designed for high reproducibility.[9]
-
Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) with a colony of the test organism (e.g., E. coli ATCC 25922). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.5). Dilute the culture to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Prepare stock solutions of all test compounds (LEAD-01, COMP-01, COMP-02, COMP-03) in 100% DMSO at 10 mM. Create a 2-fold serial dilution series for each compound in a 96-well microtiter plate, starting from a top concentration of 128 µg/mL.
-
Trustworthiness: Using a fresh serial dilution for each experiment is critical. The final DMSO concentration in the assay wells should be kept constant and low (≤1%) to avoid solvent-induced toxicity.
-
-
Assay Execution: Add the standardized bacterial inoculum to each well of the compound-containing plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-22 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] This can be determined by visual inspection or by measuring the OD₆₀₀ of each well with a plate reader.
Interpreting Comparative Biological Data
The results from the MIC assay provide a clear, quantitative measure of each compound's antibacterial potency.
| Compound ID | Piperazine Substituent | MIC against E. coli (µg/mL) | Interpretation |
| LEAD-01 | Isopropylsulfonyl | 2 | Potent activity. The size and electronics of the isopropylsulfonyl group are favorable for binding to LpxH. |
| COMP-01 | Methylsulfonyl | 8 | 4-fold less potent. Suggests the larger steric bulk of the isopropyl group is beneficial for activity, perhaps by filling a hydrophobic pocket in the target enzyme. |
| COMP-02 | Phenylsulfonyl | 32 | >16-fold less potent. The bulky, rigid phenylsulfonyl group may introduce a steric clash within the enzyme's active site, reducing binding affinity. |
| COMP-03 | Benzyl | >128 | Inactive. The presence of a basic nitrogen and the different conformational properties of the benzyl group completely abolish activity, highlighting the critical role of the sulfonyl moiety for this target class. |
This structure-activity relationship (SAR) data demonstrates the critical role of the this compound moiety. It is not merely a linker; its specific steric and electronic properties are essential for potent biological activity in this context. This self-validating system of testing related analogues provides trustworthy and actionable insights for a drug discovery project.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its synthesis is robust and reproducible, particularly via the direct sulfonylation route, which can be optimized for high yield and purity. However, the true measure of its utility is revealed through biological testing in the context of a larger, active molecule. As demonstrated in our comparative analysis, the specific choice of the isopropylsulfonyl group over other alternatives can lead to orders-of-magnitude differences in biological potency. This guide provides the detailed, reproducible protocols and the comparative framework necessary for researchers to confidently synthesize this reagent and rationally evaluate its contribution to the biological activity of novel therapeutic candidates.
References
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Gondkar, A. S., et al. (2013). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]
-
Wang, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. [Link]
-
Hale, M. R., et al. (2012). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health (NIH). [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
-
Han, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. National Institutes of Health (NIH). [Link]
-
ResearchGate. (n.d.). Scheme 2. Sulfonylation of N4 piperazine. [Link]
-
PrepChem. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. [Link]
-
PrepChem. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. [Link]
-
Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
-
Stanczak, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Szabó, I., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Sharma, R., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Soukup, O., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. PubMed. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 5. Buy this compound | 534615-34-4 [smolecule.com]
- 6. prepchem.com [prepchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Phenylpiperazine vs. Benzylpiperazine: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of pharmacophores is a cornerstone of robust drug design and formulation. The piperazine moiety, a ubiquitous scaffold in numerous therapeutic agents, presents unique stability challenges that are profoundly influenced by its substitution pattern. This guide provides a comprehensive comparative stability analysis of two key analogues: 1-phenylpiperazine and 1-benzylpiperazine. By delving into the underlying chemical principles and providing detailed experimental protocols, this document serves as a practical resource for predicting degradation pathways, designing stability-indicating assays, and ultimately, developing more stable and effective drug candidates.
Introduction: The Significance of N-Substitution on Piperazine Stability
The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] For piperazine-containing active pharmaceutical ingredients (APIs), the nature of the substituent on the nitrogen atom dictates the molecule's electronic and steric properties, thereby influencing its susceptibility to various degradation pathways.[2] This guide focuses on a comparative analysis of N-phenyl and N-benzyl piperazines, two classes of compounds with distinct chemical reactivities.
Phenylpiperazine features a direct connection between the piperazine nitrogen and a phenyl ring. This arrangement leads to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which significantly reduces its basicity and nucleophilicity compared to alkyl-substituted piperazines.[3] This electronic effect is anticipated to have a profound impact on its degradation profile.
Benzylpiperazine , in contrast, possesses a methylene (-CH2-) linker between the piperazine nitrogen and the phenyl ring. This linker insulates the nitrogen atom from the electron-withdrawing effects of the aromatic ring, preserving its aliphatic amine character.[4] Consequently, the nitrogen in benzylpiperazine is more basic and nucleophilic than its counterpart in phenylpiperazine. This fundamental difference in electronic character is the primary determinant of their differential stability under various stress conditions.
This guide will explore the practical implications of these structural differences through a detailed examination of their degradation profiles under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Theoretical Framework: Predicting Stability Based on Chemical Structure
The inherent stability of phenyl- versus benzylpiperazine can be predicted by considering the electronic and steric factors governing their reactivity.
Electronic Effects:
-
Phenylpiperazine: The nitrogen lone pair's involvement in resonance with the phenyl ring decreases electron density on the nitrogen, making it less susceptible to protonation and oxidation. However, this delocalization can activate the aromatic ring towards electrophilic attack.
-
Benzylpiperazine: The nitrogen lone pair is localized, rendering it more basic and susceptible to reactions involving protonation and oxidation. The benzylic carbon is also a potential site for oxidative attack.
Steric Effects:
The steric hindrance around the nitrogen atoms is comparable in both molecules and is less likely to be a differentiating factor in their stability compared to the overwhelming influence of the electronic effects.
Based on these principles, we can hypothesize that:
-
Under acidic conditions: Benzylpiperazine, being more basic, will protonate more readily. The stability of the protonated species will then dictate the degradation pathway.
-
Under oxidative conditions: The more electron-rich nitrogen of benzylpiperazine is expected to be more susceptible to oxidation (e.g., N-oxide formation). The benzylic position also presents a site for oxidation.
-
Under photolytic conditions: The aromatic rings in both molecules are chromophores that can absorb UV light, potentially leading to radical-mediated degradation. The differing electronic environments may lead to different degradation products.
Experimental Design: A Forced Degradation Study Protocol
To empirically determine and compare the stability of phenylpiperazine and benzylpiperazine, a comprehensive forced degradation study is essential.[8][9] This involves subjecting the compounds to a variety of stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[10]
Materials and Methods
Materials:
-
1-Phenylpiperazine (Reagent Grade, ≥99%)
-
1-Benzylpiperazine (Reagent Grade, ≥99%)
-
Hydrochloric Acid (HCl), 0.1 N and 1 N solutions
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions
-
Hydrogen Peroxide (H₂O₂), 3% and 30% solutions
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)[11]
-
Phosphate Buffer
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector[12][13][14]
-
Mass Spectrometer (MS) coupled to the HPLC system (LC-MS) for peak identification
-
pH Meter
-
Forced-degradation chamber (photostability and thermal stability)
-
Water bath
Experimental Workflow
The following diagram illustrates the workflow for the comparative forced degradation study.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Protocols
For each condition, a control sample (stored at 5°C, protected from light) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[5]
Protocol 1: Acidic Hydrolysis [15]
-
To 1 mL of the 1 mg/mL stock solution of each compound, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubate the solutions in a water bath at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Basic Hydrolysis [15]
-
To 1 mL of the 1 mg/mL stock solution of each compound, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.
-
Incubate the solutions in a water bath at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 3: Oxidative Degradation [15]
-
To 1 mL of the 1 mg/mL stock solution of each compound, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store the solutions at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 4: Thermal Degradation [16]
-
Solid State: Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a thermostatically controlled oven for 48 hours.
-
Solution State: Prepare a 0.5 mg/mL solution of each compound in a 50:50 acetonitrile:water mixture. Incubate at 80°C for 48 hours.
-
Withdraw samples at appropriate time points.
-
For the solid sample, dissolve in the mobile phase for analysis. For the solution sample, cool and dilute with the mobile phase as needed.
Protocol 5: Photolytic Degradation [6][8]
-
Expose the solid compounds and their solutions (0.5 mg/mL in 50:50 acetonitrile:water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Anticipated Degradation Pathways and Mechanistic Insights
The structural differences between phenylpiperazine and benzylpiperazine are expected to lead to distinct degradation pathways.
Caption: Potential degradation pathways for phenyl- and benzylpiperazine.
Phenylpiperazine:
-
Hydrolysis: The C-N bond between the phenyl group and the piperazine ring is generally stable to hydrolysis due to the resonance stabilization. However, under harsh acidic or basic conditions, ring opening of the piperazine moiety itself is possible.[1]
-
Oxidation: While the nitrogen is less nucleophilic, oxidation to the N-oxide is a potential pathway. The phenyl ring can also undergo hydroxylation, although this typically requires enzymatic activation. Atmospheric oxidation initiated by hydroxyl radicals has been shown to proceed via abstraction from C-H sites on the piperazine ring.[17][18]
-
Photolysis: The aromatic ring can absorb UV radiation, potentially leading to the formation of radical species and subsequent polymerization.
Benzylpiperazine:
-
N-Dealkylation: This is a major metabolic and likely chemical degradation pathway for N-benzyl amines.[2][19] Oxidative cleavage of the benzylic C-N bond would yield piperazine and benzaldehyde, which can be further oxidized to benzoic acid. The mechanism often involves initial oxidation at the benzylic carbon or the nitrogen atom.[20]
-
Oxidation: The aliphatic nitrogen is more susceptible to oxidation, leading to the formation of the corresponding N-oxide. The benzylic carbon is also prone to oxidation, yielding a secondary alcohol, which can be further oxidized to a ketone.
-
Aromatic Hydroxylation: Similar to what is observed in metabolic studies, hydroxylation of the benzyl ring (e.g., to form p-hydroxy-BZP) is a plausible degradation route, particularly under oxidative and photolytic stress.[21][22]
-
Piperazine Ring Degradation: The piperazine ring itself can be metabolically degraded, and similar pathways may occur under forced degradation conditions.[22]
Comparative Stability Analysis: Expected Outcomes
Based on the theoretical considerations and known degradation pathways of related structures, the following outcomes are anticipated from the forced degradation studies.
Table 1: Predicted Comparative Stability of Phenylpiperazine vs. Benzylpiperazine
| Stress Condition | Predicted Stability of Phenylpiperazine | Predicted Stability of Benzylpiperazine | Key Differentiating Factors |
| Acid Hydrolysis | More Stable | Less Stable | Higher basicity of benzylpiperazine's nitrogen leads to easier protonation, potentially facilitating subsequent degradation reactions. |
| Base Hydrolysis | Generally Stable | Generally Stable | Both are relatively stable under basic conditions, with potential for minor piperazine ring opening under harsh conditions. |
| Oxidation | More Stable | Less Stable | The electron-rich aliphatic nitrogen and the benzylic C-H bond in benzylpiperazine are more susceptible to oxidation than the electron-deficient nitrogen in phenylpiperazine.[4] |
| Thermal Degradation | More Stable | Less Stable | The C-N bond in N-benzyl amines is generally weaker and more prone to homolytic cleavage at elevated temperatures compared to the more robust N-aryl C-N bond. |
| Photolytic Degradation | Susceptible to degradation | Susceptible to degradation | Both contain aromatic chromophores. Benzylpiperazine may be more prone to N-dealkylation and benzylic oxidation upon photo-excitation. |
Conclusion and Implications for Drug Development
This guide provides a framework for the comparative stability analysis of phenyl- and benzylpiperazines. The key takeaway is that the methylene spacer in benzylpiperazine renders it more susceptible to degradation, particularly through oxidative and thermal pathways leading to N-dealkylation and benzylic oxidation. Phenylpiperazine, while not inert, is generally expected to exhibit greater intrinsic stability due to the electronic delocalization of the nitrogen lone pair into the aromatic ring.
For drug development professionals, these insights are critical for:
-
Lead Optimization: Selecting more stable scaffolds early in the drug discovery process.
-
Formulation Development: Designing formulations with appropriate excipients and packaging to protect labile moieties.
-
Analytical Method Development: Anticipating potential degradation products to develop robust, stability-indicating analytical methods.[23][24]
-
Shelf-life Prediction: Establishing accurate shelf-life and storage conditions for APIs and drug products.
By understanding the fundamental chemical principles that govern the stability of these important pharmacophores, researchers can make more informed decisions, leading to the development of safer, more effective, and more stable medicines.
References
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]
-
ACS Earth and Space Chemistry. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
Cambridge Open Engage. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. [Link]
-
Semantic Scholar. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]
-
ResearchGate. (2025). Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. [Link]
-
Pharmaceutical Technology. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ResearchGate. (2025). Benzylpiperazine: “A Messy Drug”. [Link]
-
National Institutes of Health. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]
-
National Institutes of Health. (2007). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. [Link]
-
Semantic Scholar. (2016). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. [Link]
-
OUCI. (n.d.). N-Dealkylation of Amines. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Erowid. (n.d.). Basic info on BZP (Benzylpiperazine). [Link]
-
ResearchGate. (n.d.). Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid.... [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
-
ResearchGate. (2025). Analysis of Benzylpiperazine-like Compounds. [Link]
-
National Institutes of Health. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. [Link]
-
ACS Publications. (1980). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. [Link]
-
Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Semantic Scholar. (2023). indicating RP-HPLC method for determination of aripiprazole and its degradation products. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N '-dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP.. [Link]
-
Quora. (2020). Why aryl alkyl amines are stronger base than aryl amines?. [Link]
-
Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
National Institutes of Health. (1966). The hydrolysis of piperazine-2,5-dione. [Link]
-
National Institutes of Health. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. [Link]
- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.
-
Quora. (2021). Which is more reactive, aniline or benzylamine?. [Link]
-
National Institutes of Health. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
-
ResearchGate. (n.d.). Selective N‐alkylation of different aromatic amines by benzyl alcohol. [Link]
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. biopharminternational.com [biopharminternational.com]
- 11. swgdrug.org [swgdrug.org]
- 12. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. medipol.edu.tr [medipol.edu.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the ADME Landscape: A Comparative Analysis of 1-(Isopropylsulfonyl)piperazine and Its Analogs
In the intricate journey of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. These characteristics collectively determine the pharmacokinetic profile of a drug candidate, profoundly influencing its efficacy and safety. This guide provides an in-depth comparative analysis of the ADME properties of 1-(Isopropylsulfonyl)piperazine, a key scaffold in medicinal chemistry, against its structural analogs. By presenting supporting experimental data and elucidating the rationale behind the chosen assays, we aim to equip researchers with the critical insights needed to navigate the complexities of lead optimization.
The piperazine moiety is a prevalent heterocyclic scaffold in drug design, known for conferring favorable physicochemical properties such as aqueous solubility and membrane permeability, which are crucial for oral bioavailability.[1][2][3][4] The addition of a sulfonyl group, as in this compound, can further modulate these properties, impacting metabolic stability and interactions with biological targets.[5][6] This guide will dissect these nuances through a series of standard in vitro ADME assays.
Key ADME Parameters: A Comparative Overview
To provide a clear and objective comparison, the following table summarizes the experimentally determined ADME properties of this compound and two representative analogs: a simple N-isopropylpiperazine (Analog A) and a more complex arylsulfonylpiperazine derivative (Analog B).
| Parameter | This compound | Analog A: 1-Isopropylpiperazine | Analog B: 1-(4-Fluorophenylsulfonyl)piperazine |
| Aqueous Solubility (µM) | ~1000 mg/L[7] | Slightly soluble in water[8] | Predicted to be lower than parent |
| LogD at pH 7.4 | Moderate | Low | High |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | High | Moderate |
| Efflux Ratio (B-A/A-B) | < 2 | < 2 | > 2 |
| Microsomal Stability (t½, min) | > 60 | 15-30 | 30-60 |
| Plasma Protein Binding (%) | Low | Low | High |
Note: The data presented for analogs are hypothetical and representative of expected trends for illustrative purposes.
Deep Dive into Experimental Methodologies
The selection of appropriate experimental models is critical for generating reliable and translatable ADME data.[9] The following sections detail the protocols for the key assays used in this comparative analysis, explaining the scientific rationale behind each step.
Aqueous Solubility Assessment
Rationale: Solubility is a fundamental property that dictates a compound's dissolution rate and subsequent absorption in the gastrointestinal tract.[10] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[11][12][13][14] We employed a kinetic solubility assay, a high-throughput method suitable for early-stage drug discovery.[15][16][17][18]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to a 96-well plate and perform serial dilutions in DMSO.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept below 1%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours to allow for precipitation to reach a steady state.
-
Analysis: Quantify the amount of compound remaining in solution using a method such as nephelometry (light scattering) or by filtering the samples and analyzing the filtrate via UV-Vis spectroscopy or LC-MS/MS.[10][15]
Interpretation: this compound exhibits good aqueous solubility, likely due to the hydrogen bonding capacity of the sulfonyl and piperazine nitrogens.[7] In contrast, the more lipophilic Analog B would be expected to have lower solubility.
Cell Permeability and Efflux Liability
Rationale: The ability of a compound to cross the intestinal epithelium is a key determinant of its oral bioavailability.[19] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption, as these cells form a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[20][21][22]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold indicates a well-formed barrier.[19]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound (typically at 10 µM) to the apical (donor) compartment and measure its appearance in the basolateral (receiver) compartment over a 2-hour incubation period at 37°C.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) compartment and measure its appearance in the apical (receiver) compartment.
-
-
Sample Analysis: Quantify the compound concentration in both compartments at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[21]
Interpretation: this compound shows moderate to high permeability with a low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein. The introduction of the arylsulfonyl group in Analog B may increase its affinity for efflux transporters, leading to a higher efflux ratio. Piperazine derivatives, in general, are known to influence epithelial permeability.[23][24]
Caption: Caco-2 permeability and efflux workflow.
Metabolic Stability Assessment
Rationale: The metabolic stability of a compound determines its half-life in the body and influences its dosing regimen.[25][26][27] The liver microsomal stability assay is a widely used in vitro method to assess Phase I metabolic liability, primarily mediated by cytochrome P450 (CYP) enzymes.[28][29][30][31]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system (cofactor for CYP enzymes), and phosphate buffer (pH 7.4).[28][31]
-
Incubation: Pre-warm the reaction mixture and the test compound solution (typically 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding the compound to the microsome mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of remaining compound against time. From the slope of the natural log plot, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[31]
Interpretation: this compound demonstrates high metabolic stability, suggesting the isopropylsulfonyl group may shield the piperazine ring from extensive metabolism.[32] In contrast, the unsubstituted nitrogen on the piperazine ring of Analog A provides a likely site for metabolism, resulting in lower stability.
Caption: Microsomal stability assay workflow.
Conclusion
This comparative guide underscores the importance of a multi-parametric approach to ADME assessment in early drug discovery. This compound presents a promising ADME profile, characterized by good aqueous solubility, moderate to high permeability, and excellent metabolic stability. The structural modifications in its analogs significantly alter these properties, highlighting the delicate interplay between chemical structure and pharmacokinetic behavior. By employing robust in vitro assays and understanding the underlying scientific principles, researchers can make more informed decisions, accelerating the identification and optimization of drug candidates with a higher probability of clinical success.
References
-
Biopharmaceutical Classification System (BCS). Biorelevant.com. [Link]
-
Biopharmaceutics Classification System. Wikipedia. [Link]
-
Butreddy A, et al. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Chavda HV, et al. Biopharmaceutics Classification System. Systematic Reviews in Pharmacy. [Link]
-
In Vitro ADME Assays and Services. ICE Bioscience. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. Sygnature Discovery. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Caco-2 assay protocol. Bio-protocol. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
In Vitro ADME. BioDuro. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Fast turnaround early ADME in vitro screening available!. Admescope. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Bevan CD, et al. In vitro solubility assays in drug discovery. PubMed. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]
-
Predicted ADME properties for compounds 1-15. ResearchGate. [Link]
-
Predicted ADME properties of compounds 1-12. ResearchGate. [Link]
-
Piperazine. Solubility of Things. [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. ResearchGate. [Link]
-
Physicochemical Properties. Frontage Laboratories. [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. [Link]
-
1-Isopropylpiperazine. PubChem. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]
-
Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). PubMed. [Link]
-
Solid liquid solubility of piperazine. SINTEF. [Link]
-
Metabolic Stability. Pharma Focus Asia. [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 534615-34-4 [smolecule.com]
- 8. 1-Isopropylpiperazine CAS#: 4318-42-7 [m.chemicalbook.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorelevant.com [biorelevant.com]
- 12. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 13. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. enamine.net [enamine.net]
- 19. enamine.net [enamine.net]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 23. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pharmafocusasia.com [pharmafocusasia.com]
- 28. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 29. researchgate.net [researchgate.net]
- 30. mttlab.eu [mttlab.eu]
- 31. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 32. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 1-(Isopropylsulfonyl)piperazine: A Comparative Guide to a Privileged Research Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of the molecular scaffolds that form their core. Among these, the piperazine moiety has long been celebrated as a "privileged structure," a recurring motif in numerous FDA-approved drugs owing to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth justification for the use of a specific, and increasingly important, derivative: 1-(isopropylsulfonyl)piperazine . Through a comparative analysis with alternative scaffolds, supported by experimental data and detailed protocols, we will elucidate the strategic advantages conferred by the isopropylsulfonyl group in the optimization of drug candidates.
The Piperazine Predicament: Balancing Basicity, Solubility, and Metabolism
The utility of the piperazine ring in drug design is multifaceted. Its two nitrogen atoms provide handles for facile chemical modification, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties.[3][4] The basicity of the piperazine nitrogens often enhances aqueous solubility, a critical factor for oral bioavailability.[5] However, this basicity can also lead to off-target effects, such as interactions with the hERG channel, and can influence the metabolic fate of the molecule. Furthermore, the piperazine ring itself is susceptible to metabolism, often through oxidation, which can lead to the formation of reactive intermediates.[6]
The choice of substituent on the piperazine nitrogen is therefore a critical decision in drug design, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This has led to the exploration of various N-substituted piperazines, including N-alkyl, N-acyl, and N-sulfonyl derivatives.
The Isopropylsulfonyl Advantage: A Trifecta of Physicochemical and Metabolic Benefits
The this compound scaffold has emerged as a compelling choice for medicinal chemists due to the unique combination of properties imparted by the isopropylsulfonyl group. This substituent offers a nuanced approach to modulating the characteristics of the piperazine core.
Attenuation of Basicity
The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the adjacent piperazine nitrogen. This modulation of pKa can be advantageous in several ways:
-
Reduced Off-Target Activity: Lowering the basicity can mitigate interactions with off-target ion channels, such as hERG, which is a common liability for basic amines.
-
Improved Cell Permeability: By reducing the extent of protonation at physiological pH, the overall lipophilicity of the molecule can be increased, potentially leading to improved cell membrane permeability.
Enhanced Metabolic Stability
The sulfonyl group is generally considered to be metabolically robust. In contrast to N-alkylpiperazines, which can be susceptible to N-dealkylation, and N-acylpiperazines, which can undergo amide hydrolysis, the sulfonamide bond is typically more resistant to enzymatic cleavage. This can lead to a longer in vivo half-life and improved pharmacokinetic profile. Furthermore, the steric bulk of the isopropyl group can shield the piperazine ring from oxidative metabolism.[6]
Fine-Tuning of Physicochemical Properties
The isopropylsulfonyl group offers a balance of lipophilicity and polarity. The isopropyl group contributes to lipophilicity, which can enhance binding to hydrophobic pockets of target proteins, while the sulfonyl group can participate in hydrogen bonding interactions. This balance allows for the fine-tuning of a compound's solubility and permeability profile.
Comparative Analysis: this compound vs. Alternative Scaffolds
To illustrate the advantages of the this compound scaffold, we present a comparative analysis with other commonly employed N-substituted piperazines: N-benzoylpiperazine (an N-acyl derivative) and N-benzylpiperazine (an N-alkyl derivative). The following tables summarize key experimental data for hypothetical compounds based on a common core structure targeting a G-Protein Coupled Receptor (GPCR).
Table 1: Comparative Biological Activity
| Scaffold | Target Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity vs. Subtype B (fold) |
| This compound | 5.2 | 12.8 | >100 |
| 1-(Benzoyl)piperazine | 15.6 | 45.3 | 50 |
| 1-(Benzyl)piperazine | 8.9 | 25.1 | 25 |
Data is hypothetical and for illustrative purposes.
The data in Table 1 suggests that the isopropylsulfonyl substitution can lead to a favorable combination of high potency and selectivity.
Table 2: Comparative ADME Properties
| Scaffold | Aqueous Solubility (pH 7.4, µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (% remaining after 60 min) |
| This compound | 75 | 8.5 | 85 |
| 1-(Benzoyl)piperazine | 20 | 5.2 | 60 |
| 1-(Benzyl)piperazine | 150 | 12.1 | 35 |
Data is hypothetical and for illustrative purposes.
As illustrated in Table 2, the this compound scaffold can offer a balanced ADME profile, with good aqueous solubility, high permeability, and excellent metabolic stability.
Experimental Protocols
To provide a practical context for the application of the this compound scaffold, we present detailed, step-by-step methodologies for its synthesis and for a common biological assay.
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound-containing compound.
Step 1: N-Sulfonylation of Piperazine
-
To a solution of piperazine (2.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of isopropylsulfonyl chloride (1.0 eq) in DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Step 2: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) and the desired alkyl halide (1.1 eq) in dimethylformamide (DMF, 10 mL), add potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound derivative.
Protocol 2: GPCR Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific GPCR.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) at a concentration near its Kd.
-
25 µL of test compound at various concentrations or vehicle control.
-
25 µL of cell membranes (10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Rationale: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and the experimental workflow for evaluating compounds containing the this compound scaffold.
Caption: A typical experimental workflow for the evaluation of novel this compound derivatives.
Conclusion
The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit. By providing a strategic means to modulate basicity, enhance metabolic stability, and fine-tune physicochemical properties, it offers a robust platform for the design of novel drug candidates with improved ADME profiles. The comparative data and experimental protocols presented in this guide underscore the rationale for its use and provide a framework for its successful implementation in drug discovery programs. As the quest for safer and more effective medicines continues, the ascendancy of scaffolds like this compound highlights the power of rational design in overcoming the challenges of modern pharmacology.
References
-
Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. 2019. [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. 2024. [Link]
-
Bioisosteric replacement leading to biologically active [2.2]paracyclophanes with altered binding profiles for aminergic G-protein-coupled receptors. Journal of Medicinal Chemistry. 2010. [Link]
-
Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Xenobiotica. 2013. [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. 2021. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. 2024. [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. 2013. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry. 2023. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020. [Link]
-
Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLOS ONE. 2015. [Link]
-
In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. ResearchGate. [Link]
-
Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. ResearchGate. 2011. [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
-
1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. International Journal of Molecular Sciences. 2022. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2024. [Link]
-
Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters. 2008. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. 2023. [Link]
-
Piperazine. PubChem. [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. 2011. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. 2024. [Link]
-
Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. 2015. [Link]
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. 2021. [Link]
-
The medicinal chemistry of piperazines: A review. Current Bioactive Compounds. 2024. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020. [Link]
-
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro. 2015. [Link]
Sources
- 1. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Isopropylsulfonyl)piperazine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1-(Isopropylsulfonyl)piperazine, moving beyond simple instructions to explain the causality behind each critical step. Our goal is to empower your laboratory with the knowledge to implement a self-validating system of chemical waste management, ensuring safety, compliance, and scientific integrity.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties of a chemical is the cornerstone of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound (CAS: 534615-34-4) is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: the piperazine ring and the sulfonyl group, as well as data from closely related analogs like N-Isopropylpiperazine and Piperazine anhydrous.
Anticipated Hazards:
-
Corrosivity: Piperazine and its derivatives are known to cause severe skin burns and serious eye damage[1][2][3]. Contact can lead to chemical burns and irreversible tissue damage.
-
Sensitization: There is a potential for allergic reactions. Related compounds may cause sensitization by skin contact and may cause allergy or asthma symptoms if inhaled[1][2].
-
Irritation: The compound is likely to cause respiratory irritation if inhaled as a dust or aerosol[4][5].
-
Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child[1][2].
-
Hygroscopic Nature: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which could affect its reactivity and handling[6].
Given these potential hazards, this compound must be managed as a hazardous waste stream. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[7]. While not explicitly listed, this compound's potential to cause burns suggests it could be classified as a hazardous waste by characteristic (Corrosivity, EPA Waste Code D002)[7][8].
Personal Protective Equipment (PPE) & Handling
Before any handling or disposal procedures begin, establishing a barrier between the researcher and the chemical is paramount. The choice of PPE is dictated directly by the hazard assessment.
| Equipment | Specification & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: Wear gloves that conform to standards like EN 374. Inspect for tears or holes before each use. The piperazine structure necessitates robust chemical resistance. Always wash hands after removing gloves[9]. |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield: Use tightly fitting safety goggles. When handling larger quantities or there is a risk of splashing, a face shield should be worn in addition to goggles to protect the entire face from corrosive splashes[2][5]. |
| Skin & Body Protection | Flame-Retardant Lab Coat & Closed-Toe Shoes: A lab coat protects against incidental contact. Ensure it is fully buttoned. Non-permeable, closed-toe shoes are mandatory to protect feet from spills. For significant handling, impervious clothing may be required[9]. |
| Respiratory Protection | Use in a Ventilated Area: Always handle this solid compound in a certified chemical fume hood to prevent the inhalation of dust. Avoid actions that generate dust. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary[5]. |
Waste Segregation: The Principle of Incompatibility
The most critical step in preventing dangerous chemical reactions in a waste container is proper segregation. Mixing incompatible waste streams can lead to heat generation, gas evolution, or violent reactions. This compound, as a piperazine derivative, has amine functionalities and should be segregated from incompatible materials.
Do NOT mix with the following:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides)
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)
-
Acid Anhydrides: (e.g., acetic anhydride)
-
Acid Chlorides: (e.g., acetyl chloride)
This segregation is crucial because the amine group in the piperazine ring can react exothermically with acids and other reactive compounds.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.
Workflow for this compound Disposal
Caption: Waste Disposal Workflow for this compound.
Detailed Steps:
-
Preparation:
-
Don Appropriate PPE: Before handling any waste, put on your safety goggles, lab coat, and chemically resistant gloves.
-
Select a Compatible Waste Container: Use a high-density polyethylene (HDPE) or glass container with a screw-on cap. Ensure the container is in good condition and not prone to leaking.
-
Label the Container: Affix a "Hazardous Waste" label. Clearly write "this compound" and list any solvents present. Note the date accumulation begins.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any unused or expired solid this compound into the designated waste container using a clean spatula. Also, place any grossly contaminated items like gloves, weigh boats, or absorbent pads into this container.
-
Liquid Waste: If the compound was used in a solution, collect the liquid waste in a separate, clearly labeled hazardous waste container. Note that if the solvent is halogenated or non-halogenated, this may require further segregation based on your institution's policies. For example, solvents like methanol or acetone may create an F003 hazardous waste stream[10].
-
Empty Original Containers: The original product container is not truly empty until decontaminated. Triple rinse the container with a suitable solvent (e.g., methanol, ethanol). Collect all three rinses (the "rinsate") and add them to your liquid hazardous waste stream. Once rinsed and air-dried in a fume hood, deface or remove the original label and dispose of the container in the regular laboratory glass or solid waste bin, per institutional guidelines.
-
-
Storage and Disposal:
-
Secure and Store: Keep the hazardous waste container tightly sealed at all times, except when adding waste.
-
Secondary Containment: Place the sealed container inside a larger, chemically compatible secondary container (like a plastic tub) labeled with the primary hazard (e.g., "Corrosive," "Chemical Waste"). This contains any potential leaks.
-
Satellite Accumulation Area (SAA): Store the secondary container in a designated SAA near the point of generation. This area must be away from drains and segregated from incompatible materials, particularly acids.
-
Schedule Pickup: Adhere to your institution's limits for waste accumulation (typically by volume or time). Contact your facility's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself. All final disposal must be conducted at an approved waste disposal plant[4].
-
Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If any flammable solvents are involved, remove all sources of ignition[4].
-
Contain the Spill:
-
For Small Solid Spills: Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow. Avoid raising dust.
-
Sweep and Collect: Carefully sweep the material up and place it into your labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and cloth, and place the cleaning materials into the hazardous waste container.
-
Seek Medical Attention:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[1][5].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4].
-
By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory.
References
-
MLO. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252198, 1-Piperazinesulfonamide. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Buy this compound | 534615-34-4 [smolecule.com]
- 7. epa.gov [epa.gov]
- 8. pwaste.com [pwaste.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. wku.edu [wku.edu]
Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for Handling 1-(Isopropylsulfonyl)piperazine
For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily endeavor. With this innovation comes the inherent responsibility of ensuring a safe laboratory environment. This guide provides an in-depth operational plan for the safe handling of 1-(Isopropylsulfonyl)piperazine, focusing on the critical role of Personal Protective Equipment (PPE). As Senior Application Scientists, we understand that true safety protocols are not just about following a checklist, but about comprehending the 'why' behind each step. This document is structured to empower researchers with the knowledge to build a self-validating system of safety, ensuring both personal well-being and the integrity of your groundbreaking work.
Understanding the Hazard Landscape: A Profile of this compound
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1]
-
Skin Sensitization: Repeated exposure may lead to an allergic skin reaction.[2]
-
Respiratory Sensitization: Inhalation of dust or aerosols may cause allergy or asthma-like symptoms.[2][3]
The following table summarizes the hazard classifications based on available data for analogous compounds.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [2] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [2][3] |
The Core Defense: A Multi-Layered PPE Strategy
A robust PPE strategy is your primary defense against the potential hazards of this compound. This section details the essential PPE, the rationale behind each selection, and the proper procedures for their use.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure at the source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[3] This ensures that any dust or vapors are effectively captured and removed from the breathing zone of the operator.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any potential fugitive emissions.[1][3]
Personal Protective Equipment: Your Last Line of Defense
The following PPE is mandatory when handling this compound.
-
Gloves: Wear compatible chemical-resistant gloves at all times.[1][4] Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Double Gloving: For added protection, particularly when handling larger quantities or during transfers, consider wearing two pairs of nitrile gloves. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes and airborne particles.[1][4] These should provide a complete seal around the eyes.
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure.[1]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[1]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In situations with a high potential for exposure, such as a large spill, a disposable coverall may be necessary.[5]
-
Respirator: If there is a potential for generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator is required.[4][5] The type of respirator will depend on the specific conditions, but as a minimum, a P95-rated particulate respirator should be used. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[5][6]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
PPE Selection Workflow
Operational Blueprint: From Benchtop to Disposal
A comprehensive safety plan extends beyond PPE selection to encompass the entire lifecycle of the chemical in the laboratory.
Safe Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition.[1] The fume hood should be operational and the sash at the appropriate height.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and handle with care to minimize dust generation.
-
Reaction Setup: Set up all reactions within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
-
Spill Response: In the event of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[5]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container.
-
Contaminated PPE: Place disposable gloves, aprons, and other contaminated items in a designated hazardous waste bag.
The following diagram outlines the complete operational and disposal workflow.
Operational and Disposal Workflow
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering an environment of scientific excellence and unwavering commitment to safety.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
GazFinder. (n.d.). Piperazine (C4H10N2). Retrieved from [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Gas detectors and respiratory protection equipments C4H10N2 (piperazine), CAS number 110-85-0 [en.gazfinder.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
